molecular formula C7H2Cl2FNO4 B010297 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid CAS No. 106809-14-7

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Número de catálogo: B010297
Número CAS: 106809-14-7
Peso molecular: 254 g/mol
Clave InChI: PCSAPCNEJUEIGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid can be prepared from 2,4-dichloro-5-fluorobenzoic acid.>

Propiedades

IUPAC Name

2,4-dichloro-5-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FNO4/c8-4-2(7(12)13)1-3(10)5(9)6(4)11(14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSAPCNEJUEIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370180
Record name 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106809-14-7
Record name 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental protocol but also a detailed explanation of the chemical principles and safety considerations that underpin the synthesis. The presented methodology focuses on a two-step process, commencing with the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene to yield 2,4-dichloro-5-fluoroacetophenone, followed by a one-pot nitration and oxidation to afford the target molecule. This approach has been selected for its efficiency and scalability, as evidenced in the patent literature.

Introduction: The Significance of this compound

This compound (CAS No. 106809-14-7) is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry. Its polysubstituted benzene ring, featuring chloro, fluoro, and nitro groups, provides multiple reaction sites for the construction of complex molecular architectures. This versatility has made it an invaluable precursor in the synthesis of a range of therapeutic agents. The strategic placement of the substituents influences the electronic properties and reactivity of the molecule, allowing for selective chemical transformations.

Strategic Approach to Synthesis

The synthesis of this compound is best approached in a two-stage process. This strategy ensures a high degree of control over the introduction of the various functional groups onto the benzene ring.

Overall Synthetic Scheme:

Synthesis_Scheme 2,4-Dichlorofluorobenzene 2,4-Dichlorofluorobenzene 2,4-Dichloro-5-fluoroacetophenone 2,4-Dichloro-5-fluoroacetophenone 2,4-Dichlorofluorobenzene->2,4-Dichloro-5-fluoroacetophenone Step 1: Friedel-Crafts Acylation Acetyl Chloride, AlCl3 2,4-Dichloro-5-fluoro-3-nitrobenzoic_acid 2,4-Dichloro-5-fluoro-3-nitrobenzoic_acid 2,4-Dichloro-5-fluoroacetophenone->2,4-Dichloro-5-fluoro-3-nitrobenzoic_acid Step 2: One-Pot Nitration & Oxidation HNO3 / H2SO4

Caption: Overall synthetic route to this compound.

This guide will first detail the synthesis of the key intermediate, 2,4-dichloro-5-fluoroacetophenone, via a Friedel-Crafts acylation. Subsequently, a comprehensive protocol for the one-pot nitration and oxidation of this intermediate to the final product will be presented.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-fluoroacetophenone

The introduction of the acetyl group is achieved through a classic Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride, to generate a potent acylium ion electrophile.

Reaction:

Friedel_Crafts sub 2,4-Dichlorofluorobenzene prod 2,4-Dichloro-5-fluoroacetophenone sub->prod AlCl3 reag + Acetyl Chloride reag->prod

Caption: Friedel-Crafts acylation of 2,4-dichlorofluorobenzene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dichlorofluorobenzene165.00165.0 g1.0
Acetyl Chloride78.5094.2 g (85.3 mL)1.2
Anhydrous Aluminum Chloride133.34199.5 g1.5
Dichloromethane (anhydrous)-500 mL-
Hydrochloric Acid (conc.)-As needed-
Water-As needed-
Anhydrous Magnesium Sulfate-As needed-

Protocol:

  • Reaction Setup: A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is assembled. All glassware must be thoroughly dried to prevent deactivation of the aluminum chloride catalyst.

  • Charging the Reactor: The flask is charged with anhydrous aluminum chloride (199.5 g, 1.5 mol) and anhydrous dichloromethane (300 mL). The mixture is stirred to form a slurry.

  • Addition of Reactants: A solution of 2,4-dichlorofluorobenzene (165.0 g, 1.0 mol) in anhydrous dichloromethane (100 mL) is prepared and added to the dropping funnel. The acetyl chloride (94.2 g, 1.2 mol) is then added to the dropping funnel.

  • Reaction Execution: The reaction flask is cooled in an ice-water bath. The solution of 2,4-dichlorofluorobenzene and acetyl chloride is added dropwise to the stirred aluminum chloride slurry over a period of 1-2 hours, maintaining the internal temperature between 5-10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The reaction mixture is slowly and carefully poured onto crushed ice (approximately 1 kg) with vigorous stirring. An additional 200 mL of dichloromethane is used to rinse the reaction flask and is added to the ice mixture. Concentrated hydrochloric acid is added cautiously until the aqueous layer is acidic to litmus paper to dissolve any remaining aluminum salts. The layers are separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 100 mL).

  • Purification: The combined organic layers are washed with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-fluoroacetophenone. Further purification can be achieved by vacuum distillation.[2]

Step 2: One-Pot Synthesis of this compound

This innovative one-pot procedure combines the nitration of the aromatic ring and the oxidation of the acetyl group to a carboxylic acid. This approach is highly efficient, reducing the number of synthetic steps and improving the overall yield.[1]

Reaction:

Nitration_Oxidation sub 2,4-Dichloro-5-fluoroacetophenone prod This compound sub->prod HNO3 (fuming), H2SO4 (conc.) or HNO3 (conc.)

Caption: One-pot nitration and oxidation of 2,4-dichloro-5-fluoroacetophenone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dichloro-5-fluoroacetophenone209.03209.0 g1.0
Fuming Nitric Acid (>90%)-378 g (252 mL)~6.0
Concentrated Sulfuric Acid (98%)-647 g (352 mL)~6.6
Ice-As needed-
Water-As needed-

Protocol:

  • Preparation of the Nitrating Mixture: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, concentrated sulfuric acid (647 g, 6.6 mol) is cooled to 0-5 °C in an ice-salt bath. Fuming nitric acid (378 g, ~6.0 mol) is then added slowly via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Addition of the Substrate: 2,4-Dichloro-5-fluoroacetophenone (209.0 g, 1.0 mol) is added portion-wise to the cold, stirred nitrating mixture over a period of 1-2 hours. The temperature must be carefully maintained between 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour. The temperature is then slowly raised to 50-60 °C and maintained for 4-6 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or HPLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured slowly and cautiously onto a large volume of crushed ice (approximately 2-3 kg) with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product is purified by recrystallization. A suitable solvent system for recrystallization is an ethanol-water mixture. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature and then in an ice bath to effect crystallization. The purified crystals are collected by filtration, washed with a small amount of cold ethanol-water, and dried under vacuum.

Characterization of the Final Product

Physical Properties:

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 193-197 °C[3]

  • Molecular Formula: C₇H₂Cl₂FNO₄

  • Molecular Weight: 254.00 g/mol [3]

Spectroscopic Data (Expected):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~8.0-8.2 (s, 1H, Ar-H), ~14.0 (br s, 1H, COOH).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Chemical shifts for the aromatic carbons and the carboxyl carbon are expected in the regions of δ 110-160 and δ 165-170, respectively. Specific shifts will be influenced by the electron-withdrawing and donating effects of the substituents.

Safety Considerations

The synthesis of this compound involves the use of hazardous and corrosive reagents. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

  • Nitrating Agents: Concentrated nitric acid, fuming nitric acid, and concentrated sulfuric acid are extremely corrosive and potent oxidizing agents. They can cause severe burns upon contact with skin and eyes. Inhalation of their fumes can lead to respiratory damage. Always handle these acids with extreme care, using acid-resistant gloves, safety goggles, and a face shield.

  • Friedel-Crafts Reaction: Aluminum chloride is a water-reactive Lewis acid that can release HCl gas upon contact with moisture. The reaction itself is exothermic and produces HCl gas, which must be properly vented.

  • Work-up Procedures: The quenching of the reaction mixtures with ice and water is highly exothermic and can cause splashing. This should be done slowly and with efficient stirring.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a two-step strategy culminating in a one-pot nitration and oxidation, this protocol offers a practical approach for obtaining this valuable pharmaceutical intermediate. Adherence to the experimental details and safety precautions outlined is crucial for the successful and safe execution of this synthesis.

References

"2,4-Dichloro-5-fluoro-3-nitrobenzoic acid properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid: Properties, Synthesis, and Applications

Foreword

Welcome to this comprehensive technical guide on this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive understanding of this crucial chemical intermediate. This document is designed for fellow researchers, scientists, and drug development professionals who recognize that a molecule's true potential is unlocked only through a deep appreciation of its synthesis, reactivity, and handling. We will explore the causality behind experimental choices and delve into the self-validating protocols that ensure reliable and reproducible results. This guide is structured to be a practical resource, moving from fundamental properties to complex applications, with an emphasis on the scientific integrity required in our field.

Core Physicochemical & Structural Properties

This compound, identified by CAS Number 106809-14-7, is a polysubstituted aromatic carboxylic acid.[1][2][3] Its utility as a building block in complex organic synthesis, particularly in the pharmaceutical sector, stems from the unique electronic and steric properties conferred by its substituents.[1][4]

Key Identifiers and Physical Data

A summary of the essential physicochemical properties is provided below. This data is fundamental for reaction planning, safety assessments, and analytical method development.

PropertyValueSource(s)
CAS Number 106809-14-7[2][3]
Molecular Formula C₇H₂Cl₂FNO₄[3]
Molecular Weight 254.00 g/mol [2]
Appearance Solid[2]
Melting Point 193-197 °C[2]
InChI Key PCSAPCNEJUEIGU-UHFFFAOYSA-N[2][3]
SMILES String OC(=O)c1cc(F)c(Cl)c(c1Cl)--INVALID-LINK--=O[2]
Molecular Structure

The arrangement of electron-withdrawing groups (two chlorine atoms, a nitro group, and a carboxylic acid) and a moderately activating fluoro group on the benzene ring creates a highly specific reactive profile. This structure is the foundation of its role as a key intermediate.

Caption: Molecular structure with IUPAC numbering.

Synthesis Methodologies: A Field-Proven Protocol

Several synthetic routes for this compound have been reported, primarily starting from either 2,4-dichloro-5-fluorobenzoic acid or 2,4-dichloro-5-fluoroacetophenone.[5] A particularly efficient, one-pot method starting from the acetophenone derivative is favored for its simplicity and high yield, making it suitable for industrial production.[5]

One-Pot Nitration and Oxidation of 2,4-Dichloro-5-fluoroacetophenone

This protocol details a robust one-pot synthesis that leverages nitric acid for both the nitration of the aromatic ring and the subsequent oxidation of the acetyl group to a carboxylic acid.[5]

Expertise & Causality: The choice of concentrated nitric acid as the sole reagent for both transformations is a key process intensification step. The initial, lower temperature phase favors the electrophilic aromatic substitution (nitration). Subsequently, increasing the temperature provides the necessary activation energy for the strong oxidative cleavage of the acetyl group. This avoids the need to isolate the nitrated intermediate, reducing process steps and potential yield loss.[5]

start Start: 2,4-Dichloro-5- fluoroacetophenone reagent Add to Reactor: 80-99% Nitric Acid cool Cool Reactor (-5°C to 60°C) reagent->cool add_sm Batchwise Addition of Starting Material cool->add_sm nitration Nitration Reaction (1-10 hours) add_sm->nitration heat Increase Temperature (50°C to 150°C) nitration->heat oxidation Oxidation Reaction (React until complete) heat->oxidation quench Post-treatment: Pour into Ice Solution oxidation->quench product Target Product: 2,4-Dichloro-5-fluoro-3- nitrobenzoic acid quench->product

Caption: Workflow for one-pot synthesis.

Detailed Experimental Protocol

Trustworthiness & Self-Validation: This protocol is designed to be self-validating. In-process checks, such as monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are crucial to confirm reaction completion at both the nitration and oxidation stages before proceeding. The final product's identity and purity must be confirmed by analytical methods (e.g., melting point, NMR, MS).

  • Reactor Setup: Charge a glass-lined reactor equipped with mechanical stirring, a thermometer, a dropping funnel, and a reflux condenser with 80-99% nitric acid (e.g., 5 molar equivalents based on the starting material).

  • Initial Cooling: Begin agitation and cool the nitric acid to a controlled temperature between -5 °C and 10 °C using a suitable cooling bath (e.g., ice-salt or a chiller).

  • Substrate Addition (Nitration): Add 2,4-dichloro-5-fluoroacetophenone (1.0 mole equivalent) to the cooled nitric acid in portions over 1-2 hours. Rationale: This slow, portion-wise addition is critical to manage the exotherm of the nitration reaction and prevent runaway reactions or the formation of undesired byproducts.

  • Nitration Reaction: Maintain the reaction mixture within the temperature range of -5 °C to 60 °C for 1 to 10 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Oxidation Step: Once nitration is complete, gradually heat the reaction mixture to a temperature between 50 °C and 150 °C. Rationale: This higher temperature is required to drive the oxidation of the acetyl group to the carboxylic acid.

  • Oxidation Reaction: Hold the mixture at the elevated temperature until the oxidation is complete, as confirmed by in-process analytical checks.

  • Work-up and Isolation: Carefully pour the cooled reaction mixture into a vessel containing crushed ice and water. This will precipitate the solid product.

  • Purification: Collect the crude product by filtration. Wash the filter cake thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (>97%).

  • Drying: Dry the purified solid under vacuum at 50-60 °C to a constant weight. A typical yield for this process is around 92%.[5]

Reactivity and Key Applications in Drug Development

The primary value of this compound lies in its role as a versatile precursor for quinolone and xacin-series antibacterial drugs.[5] The strategic placement of its functional groups allows for sequential, regioselective reactions to build the complex heterocyclic core of these pharmaceuticals.

Application in Quinolone Synthesis

This compound is a crucial building block for synthesizing various drug molecules.[1] For example, it can be used to synthesize 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate for drugs like Sparfloxacin.[2] The process involves a series of transformations, including condensation and cyclization reactions.

start 2,4-Dichloro-5-fluoro- 3-nitrobenzoic acid step1 Step 1: Condensation with Ethyl 3-(N,N-dimethylamino)acrylate start->step1 intermediate1 Intermediate: Ethyl 3-(N,N-dimethylamino)-2- (2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate step1->intermediate1 step2 Step 2: Reaction with Cyclopropylamine intermediate1->step2 intermediate2 Intermediate: Substituted Acrylate step2->intermediate2 step3 Step 3: Intramolecular Cyclization (e.g., base-mediated) intermediate2->step3 product Product: Quinolone Core Structure (e.g., for Sparfloxacin) step3->product

Caption: Role in the synthesis of a quinolone core.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8]

  • Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is classified under Storage Class 11: Combustible Solids.[2]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[6]

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

    • Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is more than just a chemical with a defined set of properties. It is a highly engineered molecular tool, pivotal in the synthesis of life-saving quinolone antibiotics. Its value is derived from a combination of high purity, which is achievable through robust synthetic protocols, and a predictable reactivity profile that allows for the elegant construction of complex pharmaceutical agents. A thorough understanding of its synthesis, handling, and chemical behavior, as outlined in this guide, is paramount for any scientist aiming to leverage its full potential in research and development.

References

An In-depth Technical Guide to Nitisinone: Synthesis, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Journey from Herbicide to Lifesaving Therapeutic

Nitisinone, chemically known as 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, is a remarkable example of drug repurposing. Originally developed as a triketone herbicide, its potent and specific mechanism of action led to its successful application as a life-saving treatment for the rare genetic disorder, hereditary tyrosinemia type 1 (HT-1).[1][2] This guide provides a comprehensive technical overview of nitisinone, delving into its synthesis, physicochemical properties, and the biochemical basis of its therapeutic efficacy. The journey of nitisinone from agrochemical research to a cornerstone in the management of a debilitating metabolic disease underscores the importance of understanding fundamental biochemical pathways and the potential for targeted pharmacological intervention.

Physicochemical Properties of Nitisinone

Nitisinone is a white to yellowish-white crystalline powder.[3][4][5] Its molecular structure and key physicochemical properties are summarized in the table below. A thorough understanding of these properties is critical for formulation development, analytical method development, and interpreting its pharmacokinetic behavior.

PropertyValueReference(s)
CAS Number 104206-65-7[6]
Molecular Formula C₁₄H₁₀F₃NO₅[6]
Molecular Weight 329.23 g/mol [6][7]
Melting Point 88-94 °C[7]
Solubility Practically insoluble in water; Soluble in 2M sodium hydroxide and methanol; Sparingly soluble in alcohol. Soluble in organic solvents like DMSO and DMF.[3][4][5][8]
pKa ~10[5]
Appearance White to yellowish-white crystalline powder[3][4][5]
Stability Stable in solid form. Labile in oxidative conditions. The capsule formulation should be refrigerated.[9][10]

Synthesis of Nitisinone: A Step-by-Step Protocol and Rationale

The synthesis of nitisinone can be achieved through a multi-step process, with several patented variations. A common and illustrative pathway involves the reaction of 2-nitro-4-(trifluoromethyl)benzoyl chloride with 1,3-cyclohexanedione.[11][12] The following protocol is a synthesis of reported methods, providing a logical workflow for laboratory-scale preparation.

Experimental Protocol: Synthesis of Nitisinone

Step 1: Preparation of 2-nitro-4-(trifluoromethyl)benzoyl chloride

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Charge the flask with 2-nitro-4-(trifluoromethyl)benzoic acid and thionyl chloride. A molar ratio of 1:2 (benzoic acid to thionyl chloride) is typically employed.[11]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-75 °C) for 3 hours.[11] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-nitro-4-(trifluoromethyl)benzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Causality Behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides due to the formation of gaseous byproducts that are easily removed, driving the reaction to completion. Refluxing ensures the reaction proceeds at a reasonable rate.

Step 2: Acylation of 1,3-Cyclohexanedione

  • Reaction Setup: In a separate reaction vessel equipped with a stirrer and a dropping funnel, dissolve 1,3-cyclohexanedione in a suitable organic solvent such as ethyl acetate.[11]

  • Base Addition: Add an acid-binding agent, such as anhydrous sodium carbonate, to the solution.[11]

  • Acylation: Cool the mixture to 0 °C. Slowly add a solution of 2-nitro-4-(trifluoromethyl)benzoyl chloride in ethyl acetate to the cooled mixture over a period of 2 hours.[11]

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature (25-30 °C) and stir for an additional 2.5 hours.[11]

Causality Behind Experimental Choices: The reaction is carried out at a low temperature to control the exothermicity of the acylation reaction and minimize side reactions. Sodium carbonate acts as a base to deprotonate the 1,3-cyclohexanedione, forming the enolate which is the active nucleophile for the acylation.

Step 3: Rearrangement to Nitisinone

  • Catalyst Addition: To the filtrate from the previous step, add triethylamine and a catalytic amount of aluminum trichloride.[11]

  • Reaction Conditions: Stir the reaction mixture at 25 °C for 12 hours.[11]

  • Work-up and Purification:

    • Acidify the reaction mixture with hydrochloric acid.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude nitisinone from a suitable solvent system, such as ethyl acetate or an acetone:water mixture, to yield the purified product with high purity (>99.5%).[11][13]

Causality Behind Experimental Choices: The combination of triethylamine and aluminum trichloride catalyzes the rearrangement of the initial O-acylated intermediate to the final C-acylated product, nitisinone. The acidic workup is necessary to neutralize the base and protonate the final product. Recrystallization is a standard purification technique to obtain a highly pure solid product.

Synthesis_of_Nitisinone cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Rearrangement & Purification A 2-Nitro-4-(trifluoromethyl)benzoic Acid C 2-Nitro-4-(trifluoromethyl)benzoyl Chloride A->C Reflux, 3h B Thionyl Chloride (SOCl₂) B->C F Enolate Intermediate C->F 0°C to 25-30°C, 2.5h D 1,3-Cyclohexanedione D->F E Ethyl Acetate, Na₂CO₃ E->F H Nitisinone (Crude) F->H G Triethylamine, AlCl₃ G->H I Nitisinone (Pure) H->I Recrystallization

Caption: Synthetic pathway of Nitisinone.

Mechanism of Action: A Targeted Inhibition of the Tyrosine Catabolic Pathway

Nitisinone's therapeutic effect stems from its potent and reversible inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][6][14][15] HPPD is a key enzyme in the catabolic pathway of the amino acid tyrosine.

In individuals with hereditary tyrosinemia type 1, a deficiency in the downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the accumulation of toxic metabolites, maleylacetoacetate and fumarylacetoacetate. These are then converted to succinylacetone, a potent toxin that causes severe liver and kidney damage.[6][14]

By inhibiting HPPD, nitisinone effectively blocks the tyrosine degradation pathway at an earlier step.[15] This prevents the formation of the harmful downstream metabolites, thereby averting the pathophysiology of HT-1.[14] Patients treated with nitisinone must adhere to a diet restricted in tyrosine and its precursor, phenylalanine, to prevent the accumulation of tyrosine, which can lead to other complications.[16]

Similarly, in alkaptonuria, where a deficiency in homogentisate 1,2-dioxygenase leads to the accumulation of homogentisic acid, nitisinone's inhibition of HPPD reduces the production of this acid, offering a therapeutic strategy.[14][15]

Nitisinone_Mechanism_of_Action Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase HGA Homogentisic Acid HPP->HGA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-Dioxygenase FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate Isomerase Succinylacetone Succinylacetone FAA->Succinylacetone Deficient in HT-1 (Fumarylacetoacetate Hydrolase) Toxicity Liver and Kidney Damage Succinylacetone->Toxicity Nitisinone Nitisinone Nitisinone->HPP Inhibits

Caption: Nitisinone's inhibition of the tyrosine catabolism pathway.

Conclusion: A Paradigm of Targeted Drug Development

Nitisinone stands as a testament to the power of understanding disease at a molecular level. Its journey from a herbicide to a life-altering therapeutic for rare metabolic disorders highlights the potential for targeted enzyme inhibition in drug development. This guide has provided a detailed overview of its synthesis, key physicochemical properties, and the elegant mechanism by which it ameliorates the devastating effects of hereditary tyrosinemia type 1. For researchers and drug development professionals, the story of nitisinone serves as an inspiring case study in the rational design and application of small molecule therapeutics.

References

The Strategic Utility of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Linchpin Intermediate in Modern Drug Discovery

In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a pivotal building block, particularly in the synthesis of quinolone-based antibacterial agents.[1][2] Its unique arrangement of electron-withdrawing and leaving groups on the phenyl ring provides a versatile scaffold for a variety of chemical transformations.[2] This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, application, and handling of this critical chemical intermediate.

Physicochemical Properties and Structural Attributes

A thorough understanding of a chemical intermediate's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 106809-14-7[3][4]
Molecular Formula C₇H₂Cl₂FNO₄[3]
Molecular Weight 254.00 g/mol [4]
Appearance Solid[4]
Melting Point 193-197 °C[4]
SMILES OC(=O)c1cc(F)c(Cl)c(c1Cl)--INVALID-LINK--=O[3]
InChI Key PCSAPCNEJUEIGU-UHFFFAOYSA-N[3]

The strategic placement of two chlorine atoms, a fluorine atom, and a nitro group on the benzoic acid core imparts a unique reactivity profile. The strong electron-withdrawing nature of the nitro group and the halogens acidifies the carboxylic acid proton and activates the aromatic ring for nucleophilic substitution reactions, a key feature exploited in the synthesis of heterocyclic systems.[5]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through a one-pot nitration and oxidation of 2,4-dichloro-5-fluoroacetophenone. This method is advantageous due to its operational simplicity and high yield.[1]

Reaction Scheme

Synthesis_of_2_4_dichloro_5_fluoro_3_nitrobenzoic_acid start 2,4-Dichloro-5-fluoroacetophenone intermediate Nitric Acid (Oxidizing & Nitrating Agent) start->intermediate product This compound intermediate->product Nitration & Oxidation

Caption: One-pot synthesis of the target intermediate.

Step-by-Step Experimental Protocol
  • Reagents and Equipment:

    • 2,4-Dichloro-5-fluoroacetophenone

    • 98% Nitric Acid

    • Ice bath

    • Reaction flask equipped with a magnetic stirrer, thermometer, and dropping funnel

    • Buchner funnel and filtration apparatus

    • Standard laboratory glassware

  • Procedure:

    • In a reaction flask, add 250g of 98% nitric acid.

    • Cool the nitric acid to a temperature between 0°C and 10°C using an ice bath.

    • Slowly add 207g of 2,4-dichloro-5-fluoroacetophenone to the cooled nitric acid while maintaining the temperature between 0°C and 10°C.

    • After the addition is complete, continue stirring the reaction mixture at 0-10°C for 4 hours.

    • Gradually warm the reaction mixture to 40°C and hold at this temperature for 2 hours.

    • Slowly heat the mixture to 110°C and maintain this temperature for 1 hour to complete the oxidation.

    • Cool the reaction mixture to room temperature.

    • Pour the cooled reaction mixture into ice water to precipitate the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold water and dry to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water. The final product should be a solid with a melting point of 192-195°C.[1]

  • Self-Validation through Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The expected spectroscopic data are as follows:

    • ¹H NMR: A single proton signal in the aromatic region, likely a singlet or a finely split multiplet, shifted downfield due to the electron-withdrawing substituents. The carboxylic acid proton will appear as a broad singlet at a chemical shift typically greater than 10 ppm.

    • ¹³C NMR: Seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents. Due to the lack of symmetry, all six aromatic carbons should be unique.

    • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-NO₂ stretch (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.

    • Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z 253, with a characteristic isotopic pattern for two chlorine atoms.

Application as a Key Intermediate in Quinolone Synthesis

The primary and most significant application of this compound is in the synthesis of quinolone and fluoroquinolone antibiotics.[1][6] These drugs are a critical class of broad-spectrum antibacterials.[6] The substituents on the benzoic acid ring are strategically positioned to facilitate the formation of the quinolone core.

Mechanistic Rationale in Quinolone Core Formation

The synthesis of the quinolone ring system from this compound typically involves a multi-step sequence. A generalized mechanism is presented below, illustrating the key transformations.

Quinolone_Synthesis_Mechanism A This compound Conversion to Acid Chloride B Acyl Meldrum's Acid Derivative Reaction with Enamine A->B 1. SOCl₂ 2. Meldrum's Acid C Cyclization Intermediate Thermal Cyclization B->C R-NH-CH=C(CO₂Et)₂ D Quinolone Core Further Functionalization C->D Heat (Gould-Jacobs Reaction)

Caption: Generalized pathway for quinolone synthesis.

  • Activation of the Carboxylic Acid: The synthesis is initiated by converting the carboxylic acid to a more reactive species, typically an acid chloride, using thionyl chloride or oxalyl chloride.

  • Condensation: The activated acid is then reacted with a suitable three-carbon component, such as an enamine derived from an amine and a malonic ester derivative. The chlorine at the C-2 position of the benzoic acid is a good leaving group for the initial nucleophilic aromatic substitution by the enamine.

  • Cyclization: The resulting intermediate undergoes a thermal or acid-catalyzed intramolecular cyclization (a variation of the Gould-Jacobs reaction). The fluorine atom at the C-5 position can be displaced by a nucleophile, such as a piperazine ring, which is a common feature in many fluoroquinolone antibiotics.

  • Reduction of the Nitro Group and Further Modification: The nitro group can be reduced to an amine, which can then be further functionalized. This position is often where the cyclopropyl group found in many potent fluoroquinolones is introduced.

Potential for Broader Applications in Heterocyclic Synthesis

While its role in quinolone synthesis is well-established, the reactivity of this compound makes it a promising starting material for the synthesis of other heterocyclic systems. The presence of multiple reactive sites allows for diverse synthetic strategies. For instance, the sequential substitution of the chlorine and fluorine atoms with different nucleophiles, followed by reduction of the nitro group and cyclization, can lead to the formation of various fused heterocyclic scaffolds. Research has shown that related compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, are versatile building blocks for the solid-phase synthesis of benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones.[7]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are crucial for laboratory safety.

Hazard CategoryPrecautionary Measures
Skin and Eye Irritation Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
Inhalation Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
Ingestion Avoid ingestion. In case of accidental ingestion, seek immediate medical attention.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A Versatile and Indispensable Intermediate

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in enabling the synthesis of life-saving medicines. Its well-defined reactivity, coupled with established synthetic protocols, makes it an invaluable tool for medicinal chemists and researchers in drug discovery. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, will empower scientists to harness its full potential in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Derivatives of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Versatility of a Key Pharmaceutical Intermediate

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Central to this endeavor is the utilization of highly functionalized building blocks that offer a versatile platform for structural elaboration. 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid, stands out as a quintessential example of such a scaffold. Its unique arrangement of electron-withdrawing and leaving groups makes it a highly valuable precursor, particularly in the synthesis of quinolone and fluoroquinolone antibiotics, a class of drugs that has been pivotal in the fight against bacterial infections.[1][2] This technical guide provides an in-depth exploration of the derivatives of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, chemical transformations, and the pharmacological relevance of its progeny.

The Core Moiety: this compound

Physicochemical Properties

A thorough understanding of the parent compound is the foundation for exploring its derivatives. Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 106809-14-7
Molecular Formula C₇H₂Cl₂FNO₄[3]
Molecular Weight 254.00 g/mol
Appearance Solid
Melting Point 193-197 °C
SMILES O=C(O)c1c(Cl)c(c(F)cc1--INVALID-LINK--=O)Cl[3]
InChIKey PCSAPCNEJUEIGU-UHFFFAOYSA-N
Synthesis of the Core Moiety

The efficient synthesis of this compound is crucial for its application as a pharmaceutical intermediate. A prevalent method involves the nitration and subsequent oxidation of a substituted acetophenone.[4]

Workflow for the Synthesis of this compound:

G cluster_start Starting Material cluster_reaction One-Pot Synthesis cluster_product Final Product 2,4-dichloro-5-fluoroacetophenone 2,4-dichloro-5-fluoroacetophenone Nitration Nitration 2,4-dichloro-5-fluoroacetophenone->Nitration Oxidation Oxidation Nitration->Oxidation HNO₃ This compound This compound Oxidation->this compound

Caption: One-pot synthesis of the core moiety.

Experimental Protocol: One-Pot Synthesis

A robust one-pot synthesis method for this compound has been reported, offering high yields and operational simplicity.[4]

  • Reaction Setup: In a suitable reaction vessel, charge concentrated sulfuric acid and fuming nitric acid. The molar ratio of 2,4-dichloro-5-fluoroacetophenone to fuming nitric acid to concentrated sulfuric acid is typically in the range of 1:6-15:11-25.

  • Reaction Execution: Maintain the temperature of the acid mixture and add 2,4-dichloro-5-fluoroacetophenone dropwise.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the product. The solid is then collected by filtration, washed with water, and dried to afford this compound. This method is reported to yield a product with high purity and is amenable to industrial scale-up.[4]

Key Derivatives and Their Synthesis

The chemical architecture of this compound offers several reactive sites for derivatization: the carboxylic acid group, the nitro group, and the aromatic ring itself. This section will detail the synthesis of key derivatives that serve as important intermediates in drug discovery.

Ester and Amide Derivatives: Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for modification, readily undergoing esterification and amide bond formation to introduce a wide array of functional groups.

Ester derivatives are often synthesized to protect the carboxylic acid or to modulate the pharmacokinetic properties of the final compound.

Experimental Protocol: Fischer Esterification

A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

  • Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction can be driven to completion by removing the water formed, for example, by azeotropic distillation.

  • Work-up and Purification: After cooling, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the ester, which can be further purified by chromatography or recrystallization. Microwave-assisted esterification has also been shown to be an efficient method.[5]

Amide derivatives are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.

Experimental Protocol: Amide Coupling

  • Acid Chloride Formation: A common route to amides is via the corresponding acyl chloride. Treat this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.

  • Amide Formation: The resulting acyl chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

  • Work-up and Purification: The reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried and concentrated. The crude amide can be purified by column chromatography or recrystallization.

Workflow for Carboxylic Acid Derivatization:

G cluster_ester Esterification cluster_amide Amide Formation Parent_Acid This compound Ester_Product Ester Derivative Parent_Acid->Ester_Product R-OH, H⁺ Amide_Product Amide Derivative Parent_Acid->Amide_Product 1. SOCl₂ 2. R₂NH G Parent_Acid This compound Intermediate_1 Acyl Chloride Parent_Acid->Intermediate_1 SOCl₂ Intermediate_2 Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate Intermediate_1->Intermediate_2 Ethyl 3-(N,N-dimethylamino)acrylate, Et₃N Intermediate_3 Cyclopropylamine Adduct Intermediate_2->Intermediate_3 Cyclopropylamine Quinolone_Core 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Intermediate_3->Quinolone_Core Base-mediated cyclization

References

"initial investigations of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Initial Investigations of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Unveiling a Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Substituted benzoic acids, in particular, represent a privileged class of intermediates, offering a reactive "handle" for the construction of more complex molecular architectures. This guide focuses on a highly functionalized member of this family: This compound . The presence of multiple electron-withdrawing groups—two chlorine atoms, a fluorine atom, and a nitro group—on the benzoic acid core imparts unique electronic properties and a rich reaction landscape.[1][2] These characteristics make it a compound of significant interest, particularly as a precursor for novel therapeutic agents.[3][4]

This document serves as a technical primer for researchers initiating projects involving this molecule. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, empowering scientists to harness the full potential of this versatile building block.

Section 1: Core Molecular Profile

A foundational understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction design, and analytical characterization.

Physicochemical and Spectroscopic Data

The table below summarizes the key physical and structural identifiers for the compound. While experimental spectroscopic data should always be acquired for each new batch, the provided data are representative and serve as a reliable benchmark for initial identification and purity assessment.

Property Value Source(s)
CAS Number 106809-14-7[3][5]
Molecular Formula C₇H₂Cl₂FNO₄[3][5]
Molecular Weight 254.00 g/mol [3]
Melting Point 193-197 °C[3]
Appearance Solid[3]
IUPAC Name This compound[5]
SMILES String OC(=O)c1cc(F)c(Cl)c(c1Cl)--INVALID-LINK--=O[3]
InChI Key PCSAPCNEJUEIGU-UHFFFAOYSA-N[3]
Safety and Handling Considerations

As with any halogenated nitroaromatic compound, appropriate safety precautions are essential. Based on data for structurally related compounds, this compound should be handled with care.[6][7][8]

  • Hazard Profile: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled.[6][7]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 2: Synthesis and Purification

The synthesis of this compound typically involves the nitration of a suitable precursor. A plausible and efficient laboratory-scale synthesis starting from 2,4-dichloro-5-fluoroacetophenone is outlined below, based on established chemical principles and patent literature.[9]

Proposed Synthetic Workflow

The overall synthetic strategy involves a two-step process: the nitration of the aromatic ring followed by an oxidation of the acetyl group to a carboxylic acid.

Synthesis_Workflow Start 2,4-Dichloro-5-fluoroacetophenone Intermediate 2,4-Dichloro-5-fluoro-3-nitroacetophenone Start->Intermediate Nitration (HNO₃ / H₂SO₄) Product This compound Intermediate->Product Oxidation (e.g., KMnO₄ or NaOCl)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Nitration of 2,4-Dichloro-5-fluoroacetophenone

  • Rationale: The electron-withdrawing nature of the acetyl group and the halogens directs the incoming nitro group to the C3 position. A mixture of concentrated nitric and sulfuric acids is a standard and effective nitrating agent.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (5 molar equivalents), cooled to 0-5 °C in an ice-salt bath, slowly add 2,4-dichloro-5-fluoroacetophenone (1 molar equivalent).

    • Maintain the temperature below 10 °C while adding a pre-cooled mixture of concentrated nitric acid (1.1 molar equivalents) and concentrated sulfuric acid (1 molar equivalent) dropwise over 30-60 minutes.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid (2,4-dichloro-5-fluoro-3-nitroacetophenone) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Oxidation to this compound

  • Rationale: The haloform reaction (using sodium hypochlorite) or a strong oxidant like potassium permanganate can effectively convert the methyl ketone to a carboxylic acid. The haloform route is often cleaner for laboratory scale.

  • Procedure (Haloform Reaction):

    • Dissolve the crude 2,4-dichloro-5-fluoro-3-nitroacetophenone from Step 1 in a suitable solvent like dioxane or THF.

    • Add an aqueous solution of sodium hypochlorite (bleach, ~4-5 molar equivalents) dropwise. An exotherm may be observed; maintain the temperature around 20-30 °C with a water bath.

    • Stir the mixture vigorously for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and add a reducing agent (e.g., sodium bisulfite) to quench any excess hypochlorite.

    • Acidify the mixture with concentrated HCl until the pH is ~1-2. The desired benzoic acid derivative will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Section 3: Initial Investigations and Characterization

With the target compound in hand, a series of initial investigations are warranted to confirm its identity, purity, and reactivity, especially given its intended use as a synthetic intermediate.

Logical Flow of Initial Characterization

The following diagram outlines a systematic approach to the initial studies.

Investigation_Flow Compound Synthesized Compound Purity Purity Assessment (HPLC, mp) Compound->Purity Structure Structural Confirmation (NMR, MS, IR) Compound->Structure Reactivity Preliminary Reactivity Studies Purity->Reactivity Structure->Reactivity Derivatization Amide/Ester Formation Reactivity->Derivatization Reduction Nitro Group Reduction Reactivity->Reduction SNAr Nucleophilic Aromatic Substitution Reactivity->SNAr Application Synthesis of Quinolone Core Reduction->Application Key step for quinolones

Caption: Systematic workflow for the initial investigation of the title compound.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a single singlet for the aromatic proton. The chemical shift will be significantly downfield due to the deshielding effect of the surrounding electron-withdrawing groups.

  • ¹³C NMR: The carbon NMR will be more complex, revealing seven distinct carbon signals. The carboxyl carbon will be in the typical ~165-170 ppm region. The aromatic carbons will show complex splitting patterns due to C-F coupling.

  • IR Spectroscopy: Key stretches to identify would be the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1550 and ~1350 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by matching the exact mass to the calculated value (C₇H₂Cl₂FNO₄). The isotopic pattern for two chlorine atoms will be a key diagnostic feature.

Preliminary Reactivity Studies

The primary value of this compound lies in its potential for further elaboration.[3][4] Initial studies should focus on reactions that are likely to be employed in a drug discovery program.

1. Carboxylic Acid Derivatization:

  • Objective: To confirm the reactivity of the carboxyl group, a prerequisite for its use as a building block.

  • Protocol (Amide Formation):

    • Suspend the acid (1 eq.) in a dry solvent (e.g., DCM or DMF).

    • Add a coupling agent like EDC (1.2 eq.) and an activator like HOBt (1.2 eq.).

    • Add a simple amine (e.g., benzylamine, 1.2 eq.) and a non-nucleophilic base like DIPEA (2 eq.).

    • Stir at room temperature and monitor by TLC. The formation of the corresponding amide confirms the expected reactivity.

2. Nitro Group Reduction:

  • Objective: The reduction of the nitro group to an aniline is a critical transformation, as this is often a key step in the synthesis of quinolone antibacterials.[3]

  • Protocol:

    • Dissolve the nitro compound in a solvent like ethanol or ethyl acetate.

    • Add a catalyst such as 10% Palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) or use a transfer hydrogenation source like ammonium formate.

    • The disappearance of the starting material and the appearance of a new, more polar spot on TLC indicates the formation of the corresponding aniline.

3. Nucleophilic Aromatic Substitution (SNAr):

  • Objective: The highly electron-deficient aromatic ring is activated towards SNAr. Investigating the relative reactivity of the chloro and fluoro substituents is crucial. The chlorine ortho to the nitro group is expected to be the most activated.

  • Protocol:

    • Dissolve the acid in a polar aprotic solvent like DMF or DMSO.

    • Add a nucleophile (e.g., pyrrolidine or sodium methoxide, 1.1 eq.) and a base if necessary (e.g., K₂CO₃).

    • Heat the reaction gently (e.g., 60-80 °C) and monitor for the consumption of the starting material.

    • Analysis of the product by NMR and MS will reveal which halogen has been displaced, providing valuable insight into the molecule's regioselective reactivity.

Section 4: Potential Applications and Future Directions

The structural motifs present in this compound strongly suggest its utility in the synthesis of quinolone and fluoroquinolone antibiotics .[3] These drugs are a critical class of antibacterials. The general mechanism of action for many nitroaromatic compounds involves the intracellular reduction of the nitro group to form reactive nitrogen species that are toxic to microbial cells.[1] This inherent property, combined with the quinolone scaffold, makes derivatives of this acid promising candidates for new antibacterial agents.[10]

Future research should focus on:

  • Library Synthesis: Using the established reactivity (amide coupling, SNAr, etc.) to generate a library of derivatives for biological screening.

  • Bioactivity Screening: Testing the parent compound and its derivatives against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms.[1]

  • Mechanism of Action Studies: Investigating whether the antimicrobial activity is due to the known quinolone mechanism (inhibition of DNA gyrase) or if the nitroaromatic functionality introduces a dual-action mechanism.

By systematically exploring the synthesis, characterization, and reactivity of this compound, researchers can unlock its potential as a valuable intermediate in the development of next-generation therapeutics.

References

"molecular structure of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

Introduction

This compound is a highly substituted aromatic carboxylic acid that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing groups—two chlorine atoms, a fluorine atom, and a nitro group—on a benzoic acid scaffold imparts specific reactivity and makes it an invaluable building block, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Nomenclature

The unambiguous identification of a chemical compound is foundational to scientific research. This compound is systematically named according to IUPAC conventions, which define the precise location of each substituent on the parent benzoic acid structure. This nomenclature, along with other key identifiers, ensures universal recognition and facilitates accurate database searches.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 106809-14-7[1][2]
Molecular Formula C₇H₂Cl₂FNO₄[1][3]
Molecular Weight 253.99 g/mol (or 254.00 g/mol )[1][2]
SMILES String OC(=O)C1=C(Cl)C(=C(Cl)C(F)=C1)--INVALID-LINK--=O[1]
InChI Key PCSAPCNEJUEIGU-UHFFFAOYSA-N[1]

Molecular Structure and Stereochemistry

The core of the molecule is a benzene ring, to which a carboxyl group (-COOH) is attached, defining it as a benzoic acid derivative. The substitution pattern is dense and specific, dictating the molecule's electronic properties and reactivity.

  • Position 1: Carboxylic acid group (-COOH)

  • Position 2: Chlorine atom (-Cl)

  • Position 3: Nitro group (-NO₂)

  • Position 4: Chlorine atom (-Cl)

  • Position 5: Fluorine atom (-F)

  • Position 6: Hydrogen atom (-H)

The benzene ring is planar, and the substituents create a sterically hindered environment. The strong electron-withdrawing nature of the nitro group and the halogens significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

molecular_structure cluster_ring C1 C C2 C C1->C2 COOH_C C C1->COOH_C C3 C C2->C3 Cl2 Cl C2->Cl2 C4 C C3->C4 NO2_N N+ C3->NO2_N C5 C C4->C5 Cl4 Cl C4->Cl4 C6 C C5->C6 F5 F C5->F5 C6->C1 H6 H C6->H6 COOH_O1 O COOH_C->COOH_O1 = COOH_O2 OH COOH_C->COOH_O2 NO2_O1 O- NO2_N->NO2_O1 NO2_O2 O NO2_N->NO2_O2 =

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of the compound are consistent with a solid crystalline organic acid.

PropertyValueSource
Physical Form Solid
Melting Point 193-197 °C
Storage Sealed in dry, room temperature[2]

Synthesis and Reactivity

Synthetic Pathways

This compound is a synthetic compound, not found in nature. Its preparation is a key step for its use as an intermediate. Patent literature describes a "one-pot" synthesis method where 2,4-dichloro-5-fluoroacetophenone serves as the starting material.[4] This process leverages nitric acid to perform both nitration and oxidation of the acetyl group to a carboxylic acid.[4] Another documented method involves the reaction of 2,4-dichloro-5-fluoroacetophenone with fuming nitric acid in the presence of concentrated sulfuric acid.[5]

synthesis_workflow start 2,4-dichloro-5-fluoroacetophenone reagents Nitric Acid (HNO₃) or Fuming HNO₃ + H₂SO₄ start->reagents process One-Pot Reaction: 1. Nitration 2. Oxidation reagents->process product This compound process->product

Caption: Simplified synthesis workflow.

Chemical Reactivity

The molecule's reactivity is governed by its functional groups:

  • Carboxylic Acid: Can undergo standard reactions such as esterification, conversion to an acyl chloride, and amide formation. This is the most common site for derivatization.

  • Aromatic Ring: The ring is highly electron-deficient due to the presence of four strong electron-withdrawing groups. This deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution, where a potent nucleophile could potentially displace one of the halogen atoms.

  • Nitro Group: The nitro group can be reduced to an amino group (-NH₂), providing a route to a different class of derivatives.

Applications in Drug Development and Research

This compound is not typically an end-product but rather a crucial building block.[6][7] Its primary value lies in its role as a key intermediate for constructing more complex molecules with desired biological activities.

  • Quinolone Antibiotics: It is extensively used in the synthesis of quinolone and xacin-series antibacterial drugs.[4] The core structure is modified and cyclized to form the characteristic quinolone scaffold found in many potent antibiotics. For example, it can be used to synthesize 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Pharmaceutical Intermediates: The compound's strategically placed functional groups provide a versatile platform for creating a wide range of active pharmaceutical ingredients (APIs).[6][7][8]

  • Diagnostic Reagents: Its specific electronic and steric properties make it a suitable precursor for molecules used in diagnostic assays and testing kits.[6]

  • Antibacterial Properties: The molecule itself is reported to have antibacterial properties, attributed to its ability to inhibit bacterial enzymes and interfere with the synthesis of DNA, RNA, and proteins.

Safety and Handling

As a laboratory chemical, proper handling is essential. The following hazard and precautionary statements are associated with the compound:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a purpose-designed molecule whose value is realized in its synthetic utility. The dense functionalization of its aromatic core provides a robust and versatile scaffold for the construction of high-value compounds, particularly in the realm of antibacterial drug discovery. A thorough understanding of its structure, reactivity, and synthesis is paramount for chemists and researchers aiming to leverage its potential in developing next-generation pharmaceuticals and diagnostic tools.

References

The Cornerstone of a Generation: A Technical Guide to the Key Intermediates of Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, characterization, and critical considerations for the key chemical intermediates that form the foundation of fluoroquinolone drugs. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural outlines to delve into the mechanistic reasoning and practical nuances that underpin the successful and efficient production of these vital pharmaceutical components. We will dissect two primary convergent synthetic strategies: the construction of the quinolone core via the venerable Gould-Jacobs reaction and a more modern approach commencing with the pre-functionalized aromatic building block, 2,4-dichloro-5-fluoroacetophenone.

Part 1: Building the Bicyclic Core: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone in the synthesis of the 4-hydroxyquinoline scaffold, the fundamental bicyclic system of many fluoroquinolones.[1] This thermal cyclization method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation furnish the 4-quinolinone core.

Mechanistic Insights and Strategic Considerations

The reaction proceeds through a multi-step sequence, each with critical parameters influencing the overall efficiency. The initial condensation of the aniline with, for example, diethyl ethoxymethylenemalonate (DEEM), is a nucleophilic addition-elimination reaction. This step is typically conducted at elevated temperatures (100-130 °C) and can be monitored by techniques like Thin Layer Chromatography (TLC) to ensure the formation of the anilidomethylenemalonate intermediate.[2]

The crux of the Gould-Jacobs reaction is the thermal cyclization of this intermediate. This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[2] The choice of solvent is paramount here. High-boiling, inert solvents like diphenyl ether (b.p. 258 °C) are traditionally used to achieve the necessary temperature for reflux.[2][3] The high boiling point of diphenyl ether allows the reaction to be maintained at a temperature sufficient to overcome the activation energy barrier for the cyclization.

Modern adaptations of this reaction have employed microwave irradiation to significantly reduce reaction times and, in many cases, improve yields.[4][5][6][7] Microwave heating provides rapid and uniform heating of the reaction mixture, allowing for precise temperature control and often leading to cleaner reactions with fewer byproducts.[6][8]

Experimental Protocols for 4-Hydroxyquinoline Synthesis

This protocol outlines the traditional approach using a high-boiling solvent.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture to 100-130 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to reflux (around 250 °C) and maintain for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the ethyl 4-hydroxyquinoline-3-carboxylate product.

  • Add a non-polar solvent like cyclohexane to aid precipitation.

  • Collect the solid by filtration, wash with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.[2]

Step 3 & 4: Saponification and Decarboxylation

  • Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • For decarboxylation, heat the 4-hydroxyquinoline-3-carboxylic acid above its melting point until the evolution of carbon dioxide ceases to yield the final 4-hydroxyquinoline product.[2]

This protocol offers a more rapid and often higher-yielding alternative.

  • In a microwave-safe vial, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to a high temperature (e.g., 250 °C) for a short duration (e.g., 5-20 minutes). The optimal time and temperature should be determined empirically for each substrate.[8]

  • After the reaction, cool the vial to room temperature.

  • The product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate.

  • Filter the solid and wash with a cold solvent like acetonitrile to remove unreacted starting materials.[8]

  • The subsequent saponification and decarboxylation steps can be carried out as described in the classical protocol.

Characterization of a Key Quinolone Intermediate: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

A self-validating protocol requires rigorous characterization of its intermediates. The following table summarizes the expected analytical data for a representative quinolone core intermediate.

ParameterValueReference(s)
Appearance Solid
Molecular Formula C₁₂H₁₁NO₃[9][10]
Molecular Weight 217.22 g/mol [9]
¹H NMR (DMSO-d₆) δ (ppm) 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H)[6]
¹³C NMR (DMSO-d₆) δ (ppm) 165.4, 152.1, 148.5, 147.6, 145.4, 128.6, 113.8, 112.8, 111.6, 99.4, 59.0, 54.0, 17.1, 14.0[11]
InChI Key YBEOYBKKSWUSBR-UHFFFAOYSA-N[9]

Part 2: The Pre-functionalized Approach: Synthesis of 2,4-Dichloro-5-fluoroacetophenone (DCFA)

An alternative and widely used industrial route to many modern fluoroquinolones, such as ciprofloxacin, begins with a pre-functionalized benzene ring, specifically 2,4-dichloro-5-fluoroacetophenone (DCFA).[12][13] This key intermediate already possesses the desired substitution pattern on the aromatic ring, which is then elaborated to form the quinolone core.

The Friedel-Crafts Acylation: A Classic C-C Bond Formation

The synthesis of DCFA is typically achieved through a Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene.[12][14][15][16] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.

A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is essential for this reaction.[17][18] The AlCl₃ coordinates with the acylating agent, typically acetyl chloride or acetic anhydride, to form a highly electrophilic acylium ion.[9][17] This powerful electrophile then attacks the electron-rich aromatic ring, leading to the formation of the acetophenone derivative. It is crucial to use anhydrous AlCl₃ as any moisture will deactivate the catalyst.[17]

Several acylating agents can be employed, with acetyl chloride and acetic anhydride being the most common. Acetyl chloride often provides higher yields in the presence of AlCl₃.[12] The use of acetic anhydride as the acylating agent with AlCl₃ as a catalyst has been reported to result in lower yields, making it less suitable for industrial production.[12]

Experimental Protocol for 2,4-Dichloro-5-fluoroacetophenone (DCFA)

The following protocol details a representative synthesis of DCFA.

  • To a stirred suspension of anhydrous aluminum chloride (1.1-1.5 equivalents) in a suitable solvent (e.g., methylene chloride), cool the mixture in an ice bath.

  • Slowly add the acylating agent, such as acetyl chloride (1.0-1.2 equivalents), to the suspension while maintaining the low temperature.

  • To this mixture, add 1,3-dichloro-4-fluorobenzene (1.0 equivalent) dropwise, ensuring the temperature remains controlled.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude DCFA can be purified by vacuum distillation or recrystallization.[14]

Characterization of 2,4-Dichloro-5-fluoroacetophenone (DCFA)

Rigorous analytical characterization is essential to confirm the identity and purity of DCFA before proceeding to subsequent steps.

ParameterValueReference(s)
Appearance Solid[1]
Molecular Formula C₈H₅Cl₂FO[1]
Molecular Weight 207.03 g/mol [1]
Boiling Point 167 °C[1]
Density 1.425 g/mL at 25 °C[1]
¹H NMR See spectrum[19]
InChI Key FAKJFAMIABOKBW-UHFFFAOYSA-N[1]

Part 3: From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Ciprofloxacin

The true value of these key intermediates lies in their efficient conversion to the final active pharmaceutical ingredients. The synthesis of ciprofloxacin, a widely used fluoroquinolone, serves as an excellent case study to illustrate the final steps.

Building upon DCFA: Formation of the Quinolone Ring

Starting from DCFA, a series of reactions are employed to construct the quinolone core. A common strategy involves a condensation reaction with diethyl malonate, followed by hydrolysis, decarboxylation, and reaction with triethyl orthoformate to form an enol ether. This is then reacted with cyclopropylamine, followed by a base-catalyzed cyclization to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, another critical intermediate.[20][21]

The Final Step: Nucleophilic Aromatic Substitution

The final key transformation is the introduction of the piperazine moiety at the C-7 position of the quinolone ring. This is achieved through a nucleophilic aromatic substitution (SNA) reaction.[15][22] The electron-withdrawing nature of the quinolone ring system activates the C-7 position for nucleophilic attack by piperazine.

Experimental Protocol for Ciprofloxacin Synthesis from the Chloro-Quinolone Intermediate
  • A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.0 equivalent) and an excess of anhydrous piperazine (e.g., 4-5 equivalents) is heated in a suitable solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).[18][23]

  • The reaction is typically carried out at an elevated temperature (e.g., 120-140 °C) for several hours.

  • The progress of the reaction can be monitored by HPLC.

  • Upon completion, the reaction mixture is cooled, and the crude ciprofloxacin is precipitated by the addition of water.

  • The product is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and then dried.

  • Further purification can be achieved by recrystallization or by forming a salt, such as ciprofloxacin hydrochloride, followed by crystallization.[4][23]

Characterization of Ciprofloxacin

The final product must be rigorously characterized to ensure it meets all pharmacopeial standards.

ParameterValueReference(s)
Appearance Yellowish to light yellow crystalline substance[24]
Molecular Formula C₁₇H₁₈FN₃O₃[24]
Molecular Weight 331.34 g/mol [24]
¹H NMR See spectrum[12][25]
¹³C NMR See spectrum[12][25][26]
IR (KBr, cm⁻¹) 3028 (aromatic C-H), 1706 (C=O, acid), 1620 (C=O, ketone), 1043 (C-F)[8][24]
Mass Spectrum (m/z) 332.1404 [M+H]⁺[4]

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic strategies discussed, the following diagrams, generated using Graphviz, illustrate the key transformations.

Gould_Jacobs_Pathway Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized Ethyl 4-Hydroxyquinoline- 3-carboxylate Intermediate->Cyclized Thermal Cyclization (>250°C, Diphenyl Ether or Microwave) Saponified 4-Hydroxyquinoline- 3-carboxylic Acid Cyclized->Saponified Saponification (NaOH, Reflux) FinalProduct 4-Hydroxyquinoline Saponified->FinalProduct Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway for the synthesis of the 4-hydroxyquinoline core.

DCFA_to_Ciprofloxacin_Pathway Dichlorofluorobenzene 1,3-Dichloro-4-fluorobenzene DCFA 2,4-Dichloro-5-fluoroacetophenone (DCFA) Dichlorofluorobenzene->DCFA Friedel-Crafts Acylation (AlCl₃) AcetylChloride Acetyl Chloride AcetylChloride->DCFA Chloroquinolone 7-Chloro-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydroquinoline- 3-carboxylic Acid DCFA->Chloroquinolone Multi-step Sequence Ciprofloxacin Ciprofloxacin Chloroquinolone->Ciprofloxacin Nucleophilic Aromatic Substitution (DMSO, 120-140°C) Piperazine Piperazine Piperazine->Ciprofloxacin

Caption: Synthetic route to Ciprofloxacin starting from 2,4-dichloro-5-fluoroacetophenone (DCFA).

Conclusion

The synthesis of fluoroquinolone drugs is a testament to the power of synthetic organic chemistry in addressing critical healthcare needs. The key intermediates, whether derived from the classic Gould-Jacobs reaction or the more streamlined approach starting from pre-functionalized aromatics like DCFA, are the lynchpins of these manufacturing processes. A thorough understanding of the underlying reaction mechanisms, the rationale behind the chosen experimental conditions, and the rigorous analytical characterization of these intermediates are paramount for the development of robust, efficient, and reliable synthetic routes. This guide has aimed to provide not just the "how," but more importantly, the "why," empowering researchers and developers to innovate and optimize the production of this vital class of antibacterial agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Antibacterial Agents from 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, antibacterial research, and process development.

Abstract

This document provides a comprehensive technical guide on the utilization of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (CAS 106809-14-7) as a pivotal starting material for the synthesis of potent antibacterial agents, particularly within the fluoroquinolone class.[1][2][3][4] We present a logically structured synthetic pathway, complete with detailed, step-by-step protocols for the conversion of this versatile chemical intermediate into a core fluoroquinolone scaffold. Furthermore, we delve into the application of these synthesized compounds, with a special focus on the antibacterial profile of finafloxacin, a next-generation fluoroquinolone, to provide researchers with tangible data on the potential of this synthetic avenue. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical molecules.[1] Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitro group, provides a versatile scaffold for constructing the quinolone and fluoroquinolone core structures that are central to a significant class of antibacterial drugs.[3]

The fluorine atom at the 5-position is a key pharmacophore in modern fluoroquinolones, enhancing their penetration into bacterial cells and their interaction with the target enzymes, DNA gyrase and topoisomerase IV. The dichloro substitution provides handles for further functionalization and influences the electronic properties of the ring, while the nitro group is a versatile precursor to an amino group, essential for the construction of the quinolone ring system. This guide will illuminate the path from this key intermediate to potent antibacterial agents.

Synthetic Strategy: From Nitrobenzoic Acid to the Fluoroquinolone Core

The overall synthetic strategy involves a multi-step process to construct the tricyclic core of fluoroquinolone antibiotics. The key transformations include the reduction of the nitro group to an amine, conversion of the carboxylic acid to a more reactive acyl chloride, and subsequent condensation and cyclization reactions to build the quinolone ring. This is followed by a final nucleophilic aromatic substitution to install the desired side chain at the C-7 position, a critical determinant of the antibacterial spectrum and potency.

Synthetic_Pathway A 2,4-Dichloro-5-fluoro- 3-nitrobenzoic acid B 2,4-Dichloro-3-amino- 5-fluorobenzoic acid A->B Step 1: Nitro Group Reduction C 2,4-Dichloro-3-amino- 5-fluorobenzoyl chloride B->C Step 2: Acyl Chloride Formation D Ethyl 2-(2,4-dichloro-3-amino- 5-fluorobenzoyl)-3-ethoxyacrylate C->D Step 3: Condensation E Ethyl 2-(2,4-dichloro-3-amino- 5-fluorobenzoyl)-3-(cyclopropylamino)acrylate D->E Step 4: Amine Exchange F Ethyl 7-chloro-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydroquinoline-3-carboxylate E->F Step 5: Cyclization G 7-Chloro-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid F->G Step 6: Ester Hydrolysis H Fluoroquinolone Antibiotic (e.g., Ciprofloxacin) G->H Step 7: Nucleophilic Substitution

Figure 1: Overall synthetic workflow.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, which is essential for the initiation of replication.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks, inhibition of DNA replication and transcription, and ultimately, bacterial cell death.

Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_inhibition Fluoroquinolone Inhibition Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase Replication Fork Replication Fork Catenated Chromosomes Catenated Chromosomes Replication Fork->Catenated Chromosomes Replication Separated Chromosomes Separated Chromosomes Catenated Chromosomes->Separated Chromosomes Topoisomerase IV FQ Fluoroquinolone Gyrase_Inhibition Inhibition of DNA Gyrase FQ->Gyrase_Inhibition TopoIV_Inhibition Inhibition of Topoisomerase IV FQ->TopoIV_Inhibition Cell_Death Bacterial Cell Death Gyrase_Inhibition->Cell_Death DNA Damage TopoIV_Inhibition->Cell_Death Replication Failure

Figure 2: Mechanism of action of fluoroquinolones.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. All reagents are to be handled with care, following standard laboratory safety procedures.

Protocol 1: Reduction of the Nitro Group

This protocol describes the reduction of this compound to 2,4-dichloro-3-amino-5-fluorobenzoic acid using tin(II) chloride. This is a classic and reliable method for the reduction of aromatic nitro groups.[5][6][7][8][9]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution (5 M)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, separatory funnel.

  • Procedure:

    • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

    • To this suspension, add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with a 5 M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.

    • Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-3-amino-5-fluorobenzoic acid. This product is often of sufficient purity for the next step.

Protocol 2: Synthesis of the Fluoroquinolone Core

This protocol outlines the construction of the key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, from the amino-benzoic acid derivative.

  • Part A: Acyl Chloride Formation

    • Reagents and Materials:

      • 2,4-Dichloro-3-amino-5-fluorobenzoic acid (1.0 eq)

      • Thionyl chloride (SOCl₂) (excess, ~5.0 eq)

      • Anhydrous toluene

      • Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

    • Procedure:

      • To a suspension of 2,4-dichloro-3-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (5.0 eq) dropwise at room temperature.

      • Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction proceeds.

      • After the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain the crude 2,4-dichloro-3-amino-5-fluorobenzoyl chloride, which should be used immediately in the next step.

  • Part B: Quinolone Ring Synthesis (Adapted Gould-Jacobs Approach) [10][11][12][13][14]

    • Reagents and Materials:

      • Crude 2,4-dichloro-3-amino-5-fluorobenzoyl chloride (from Part A)

      • Ethyl 3-ethoxyacrylate

      • Cyclopropylamine

      • Potassium carbonate (K₂CO₃)

      • N,N-Dimethylformamide (DMF)

      • Sodium hydride (NaH)

      • Anhydrous dioxane

      • Potassium hydroxide (KOH)

      • Hydrochloric acid (HCl)

    • Procedure:

      • The crude acyl chloride is reacted with a malonate equivalent (e.g., through condensation with ethyl 3-ethoxyacrylate) to form an enol ether intermediate.

      • This intermediate is then reacted with cyclopropylamine to yield ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate.

      • To a solution of this acrylate (1.0 eq) in anhydrous dioxane, add sodium hydride (1.1 eq) portion-wise at 0°C.[15]

      • Stir the mixture at room temperature for 30 minutes and then heat to reflux for 2 hours.[15]

      • Remove the dioxane under reduced pressure. Suspend the residue in water, add potassium hydroxide, and reflux for 1.5 hours to hydrolyze the ester.[15]

      • Filter the warm solution and cool the filtrate in an ice bath. Acidify with hydrochloric acid to pH 1-2 to precipitate the product.[15]

      • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.[15][16]

Protocol 3: Synthesis of a Ciprofloxacin Analogue

This protocol details the final step to introduce the piperazine moiety at the C-7 position, yielding a ciprofloxacin-like structure.

  • Reagents and Materials:

    • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (1.0 eq)

    • Anhydrous piperazine (excess, ~4.0 eq)

    • Pyridine or DMSO as solvent

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (1.0 eq) and anhydrous piperazine (4.0 eq) in pyridine or DMSO.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluoroquinolone.

Application Notes: Antibacterial Activity Profile

The fluoroquinolones synthesized from this compound are expected to exhibit broad-spectrum antibacterial activity. A notable example of a modern fluoroquinolone is finafloxacin , which showcases enhanced activity in acidic environments, a characteristic of many infection sites.[17][18][19][20]

In Vitro Activity of Finafloxacin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of finafloxacin against a range of clinically relevant bacteria, highlighting its increased potency at a slightly acidic pH of 5.8, which mimics the environment of an infection site. For comparison, data for ciprofloxacin is also included.

Bacterial SpeciesStrainpHFinafloxacin MIC₅₀ (µg/mL)Ciprofloxacin MIC₅₀ (µg/mL)
Staphylococcus aureus (MRSA)ATCC 335917.20.121
5.80.03 4
Escherichia coliATCC 259227.20.030.008
5.8≤0.004 0.06
Pseudomonas aeruginosaATCC 278537.20.250.25
5.80.12 1

Data compiled from publicly available literature.

Key Observations:

  • Enhanced Activity at Acidic pH: Finafloxacin demonstrates a significant increase in potency (lower MIC values) at pH 5.8 compared to neutral pH 7.2.[17][18] This is a distinct advantage as the pH of infected tissues, such as in urinary tract infections or skin and soft tissue infections, is often acidic.

  • Potency against Resistant Strains: Finafloxacin retains significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections.

  • Broad Spectrum: The activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) pathogens underscores the broad-spectrum potential of fluoroquinolones derived from this synthetic pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of fluoroquinolone antibacterial agents. The synthetic route outlined in this guide, proceeding through a key 7-chloro-quinolone intermediate, offers a robust and adaptable platform for the generation of a diverse library of potential drug candidates. The provided protocols, grounded in established chemical principles, are intended to empower researchers to explore this chemical space efficiently. The compelling antibacterial profile of finafloxacin serves as a strong validation of this approach, highlighting the potential for developing novel antibiotics with improved properties to combat the growing challenge of bacterial resistance.

References

"protocols for synthesizing heterocyclic compounds from 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic campaign. 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (CAS 106809-14-7) has emerged as a highly valuable and versatile scaffold for the synthesis of complex heterocyclic compounds.[1] Its utility stems from a unique arrangement of functional groups on the benzene ring: two chlorine atoms, a fluorine atom, a nitro group, and a carboxylic acid.[2]

This specific constitution provides a rich platform for a variety of chemical transformations. The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.[3][4] The three halogen substituents (two chloro, one fluoro) serve as excellent leaving groups, allowing for sequential and site-selective introduction of various nucleophiles. Furthermore, the carboxylic acid moiety is a versatile handle that can be readily converted into acyl chlorides, esters, or amides, paving the way for further elaboration and cyclization reactions.[5][6]

This guide provides detailed protocols and expert insights into the synthesis of three key classes of heterocyclic compounds from this strategic starting material: quinolones, benzimidazoles, and benzoxazoles. These protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Core Synthetic Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary transformation leveraged in the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, a role perfectly fulfilled by the nitro group at the C3 position.[4]

Mechanism and Regioselectivity:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.

The nitro group exerts its activating effect most strongly at the ortho and para positions. In our starting material, this means the chlorine at C2 (ortho), the chlorine at C4 (ortho), and the fluorine at C5 (para) are all activated towards nucleophilic attack. The relative reactivity can be influenced by both electronic and steric factors, allowing for controlled, stepwise substitutions. Generally, the rate-limiting step is the initial nucleophilic attack and formation of the Meisenheimer complex.[7]

References

Application Notes and Protocols: Leveraging 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid in the Synthesis of Advanced Diagnostic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and application of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (CAS No. 106809-14-7), a versatile chemical intermediate, in the development of sophisticated diagnostic reagents. We present a comprehensive overview of its synthesis, purification, and unique chemical properties that render it an invaluable building block. The core of this document details two novel, detailed protocols for the synthesis of fluorogenic enzyme substrates, demonstrating the practical application of this compound in creating sensitive and specific diagnostic tools for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound in Diagnostics

This compound is a highly functionalized aromatic compound whose strategic arrangement of electron-withdrawing groups—two chlorine atoms, a fluorine atom, and a nitro group—on a benzoic acid scaffold provides a unique combination of reactivity and molecular recognition potential.[1] While its role as a precursor in the synthesis of quinolone-based antibacterial agents is well-documented, its application in the field of diagnostic reagents is an area of growing interest.[2][3]

The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] In the context of diagnostics, the strong carbon-fluorine bond and the overall electronic nature of the molecule can be leveraged to design highly specific and stable probes. The nitroaromatic moiety, in particular, can act as an effective fluorescence quencher, a key feature in the design of "turn-on" fluorescent probes.[5] This guide will elucidate how these properties can be harnessed to create novel diagnostic reagents.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in multi-step organic synthesis.

PropertyValueReference
CAS Number 106809-14-7[1]
Molecular Formula C₇H₂Cl₂FNO₄[6]
Molecular Weight 254.00 g/mol [1]
Melting Point 193-197 °C[1]
Appearance Solid[1]
IUPAC Name This compound[6]

Synthesis and Purification of this compound

The reliable synthesis of high-purity this compound is paramount for its use in sensitive diagnostic applications. Several synthetic routes have been reported, with a common and efficient method involving the nitration and subsequent oxidation of a substituted acetophenone.

Protocol 1: One-Pot Synthesis from 2,4-Dichloro-5-fluoroacetophenone

This protocol is adapted from established patent literature and offers a streamlined, one-pot approach to the synthesis of the title compound.

Materials:

  • 2,4-Dichloro-5-fluoroacetophenone

  • Nitric acid (80-99%)

  • Ice

  • Round-bottom flask with magnetic stirrer and temperature control

  • Dropping funnel

Procedure:

  • In a round-bottom flask, add 1.5 to 30 molar equivalents of nitric acid.

  • Cool the nitric acid to a temperature between -5 °C and 60 °C.

  • Slowly add 1 molar equivalent of 2,4-dichloro-5-fluoroacetophenone in batches, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 1 to 10 hours to complete the nitration.

  • Gradually increase the temperature to between 50 °C and 150 °C to initiate the oxidation reaction.

  • Maintain this temperature until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, carefully pour the reaction mixture onto ice to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

Causality of Experimental Choices:

  • The use of nitric acid serves as both the nitrating and oxidizing agent in this one-pot synthesis, simplifying the procedure.

  • Controlling the temperature during the initial nitration step is crucial to prevent unwanted side reactions.

  • The subsequent increase in temperature is necessary to drive the oxidation of the acetyl group to a carboxylic acid.

Diagram 1: Synthesis of this compound

A simplified workflow for the one-pot synthesis of the target compound.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="2,4-Dichloro-5-fluoroacetophenone"]; Reagents [label="Nitric Acid\n(-5 to 60°C)", shape=ellipse, fillcolor="#FFFFFF"]; Nitration [label="Nitration"]; Oxidation [label="Oxidation\n(50 to 150°C)"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Reagents [label="Add"]; Reagents -> Nitration; Nitration -> Oxidation [label="Increase Temp."]; Oxidation -> Product [label="Precipitate on Ice"]; }

Application in the Synthesis of a Fluorogenic Amidase Substrate

A key application of this compound is in the creation of "turn-on" fluorescent probes for enzyme activity assays. The nitroaromatic ring can effectively quench the fluorescence of a nearby fluorophore. Enzymatic cleavage of the substrate separates the quencher from the fluorophore, resulting in a detectable fluorescent signal.

Protocol 2: Synthesis of a Coumarin-Based Fluorogenic Substrate

This protocol outlines a proposed synthesis of a novel fluorogenic substrate for amidase activity by coupling this compound with the fluorescent molecule 7-amino-4-methylcoumarin.

Principle: The non-fluorescent coumarin-nitrobenzoate conjugate is synthesized. In the presence of a specific amidase, the amide bond is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin, which can be quantified to determine enzyme activity.

Materials:

  • This compound

  • 7-Amino-4-methylcoumarin

  • Thionyl chloride (SOCl₂) or a carbodiimide (e.g., EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Dissolve 1 molar equivalent of this compound in anhydrous DCM.

  • Add 1.2 molar equivalents of thionyl chloride dropwise at 0 °C.

  • Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Bond Formation

  • Dissolve 1.1 molar equivalents of 7-amino-4-methylcoumarin and 1.5 molar equivalents of TEA in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of the crude acid chloride from Step 1 in anhydrous DCM dropwise to the coumarin solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure fluorogenic substrate.

Causality of Experimental Choices:

  • Activation of the carboxylic acid to an acid chloride (or using a carbodiimide) is necessary to facilitate the amide bond formation with the less nucleophilic aromatic amine of the coumarin.

  • The use of an anhydrous solvent is critical to prevent the hydrolysis of the reactive acid chloride intermediate.

  • A non-nucleophilic base like TEA or DIPEA is used to neutralize the HCl generated during the reaction without interfering with the desired coupling.

Diagram 2: Synthesis of a Fluorogenic Amidase Substrate

The reaction pathway for synthesizing a coumarin-based fluorogenic substrate.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Enzymatic Cleavage Start 2,4-Dichloro-5-fluoro- 3-nitrobenzoic acid AcidChloride Acid Chloride Intermediate Start->AcidChloride SOCl₂ or EDC Product Fluorogenic Substrate (Fluorescence Quenched) AcidChloride->Product Amide Bond Formation Coumarin 7-Amino-4-methylcoumarin Coumarin->Product TEA, DCM Enzyme Amidase Product->Enzyme Substrate Fluorescence Fluorescent Signal (7-Amino-4-methylcoumarin Released) Enzyme->Fluorescence Cleavage

Application in the Synthesis of a Chromogenic β-Lactamase Substrate

β-Lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics. The detection of β-lactamase activity is crucial for diagnosing antibiotic-resistant infections. This protocol proposes the use of this compound in the synthesis of a chromogenic substrate based on a cephalosporin scaffold.

Protocol 3: Synthesis of a Cephalosporin-Based Chromogenic Substrate

Principle: A cephalosporin core is modified at the C-3 position with a leaving group that is attached to the 2,4-dichloro-5-fluoro-3-nitrobenzoyl moiety. Hydrolysis of the β-lactam ring by β-lactamase triggers the expulsion of the C-3 substituent, which then undergoes a reaction to produce a colored product.

Materials:

  • 7-Amino-3-(hydroxymethyl)-3-cephem-4-carboxylic acid (a common cephalosporin intermediate)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous DMF

  • Suitable acylating agent for the 7-amino group (e.g., phenylacetyl chloride)

Procedure:

Step 1: Esterification at the C-3 Position

  • Suspend 1 molar equivalent of 7-amino-3-(hydroxymethyl)-3-cephem-4-carboxylic acid in anhydrous DMF.

  • Add 1.1 molar equivalents of this compound, 1.2 molar equivalents of DCC, and a catalytic amount of DMAP.

  • Stir the mixture at room temperature for 24 hours.

  • Filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the product by chromatography to obtain the C-3 esterified cephalosporin.

Step 2: Acylation of the 7-Amino Group

  • Dissolve the product from Step 1 in a suitable solvent (e.g., DCM).

  • Add an appropriate acylating agent (e.g., phenylacetyl chloride) and a base (e.g., pyridine) at 0 °C.

  • Stir the reaction until completion, as monitored by TLC.

  • Perform an aqueous work-up and purify the final chromogenic substrate by chromatography or recrystallization.

Causality of Experimental Choices:

  • The C-3 hydroxymethyl group of the cephalosporin is a convenient handle for introducing the chromogenic leaving group via an ester linkage.

  • DCC/DMAP is a standard and effective coupling system for ester formation between a carboxylic acid and an alcohol.

  • Acylation of the 7-amino group is often necessary to ensure the molecule is a good substrate for a wide range of β-lactamases.[7]

Diagram 3: Mechanism of the Chromogenic β-Lactamase Substrate

A conceptual diagram showing the action of β-lactamase on the synthesized substrate.

G Substrate Cephalosporin-Nitrobenzoyl Conjugate (No Color) Enzyme β-Lactamase Substrate->Enzyme Hydrolysis β-Lactam Ring Hydrolysis Enzyme->Hydrolysis Intermediate Unstable Intermediate Hydrolysis->Intermediate Release Release of C-3 Substituent Intermediate->Release Product Colored Product Release->Product

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of advanced diagnostic reagents. Its unique electronic and steric properties, stemming from its polysubstituted aromatic ring, enable the rational design of fluorogenic and chromogenic enzyme substrates. The protocols detailed in this guide, while based on established chemical principles, represent novel applications of this compound and are intended to serve as a foundation for researchers and scientists in the development of next-generation diagnostic tools. The continued exploration of such functionalized intermediates will undoubtedly pave the way for more sensitive, specific, and reliable diagnostic assays.

References

Application Notes: Regioselective Amination of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with amines. This reaction is a cornerstone of medicinal chemistry, particularly in the synthesis of quinolone antibiotics and other complex heterocyclic structures. We will explore the underlying principles of Nucleophilic Aromatic Substitution (SNAr), dissect the factors governing regioselectivity, and provide detailed, field-proven protocols for achieving desired product outcomes. This guide emphasizes the causality behind experimental choices to empower researchers to not only replicate but also innovate upon these methodologies.

Introduction: The Strategic Importance of a Polysubstituted Benzene Ring

This compound (CAS 106809-14-7) is a highly functionalized aromatic building block.[1][2] Its utility stems from the strategic placement of multiple reactive sites and activating groups. The aromatic ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of a nitro group (-NO₂), a carboxylic acid group (-COOH), and three halogen atoms.[3] This pronounced electrophilic character makes the ring susceptible to attack by nucleophiles, such as amines, via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5][6]

The reaction of this substrate with amines is of paramount importance as it serves as a key step in the synthesis of numerous pharmacologically active molecules, most notably the quinolone and fluoroquinolone class of antibiotics. The controlled, regioselective displacement of one of the halogen atoms by an amine is critical for building the core quinolone scaffold. Understanding and mastering this reaction is therefore essential for chemists working in drug discovery and process development.

The SNAr Mechanism: A Tale of Activation and Stabilization

Unlike the more common electrophilic substitutions on aromatic rings, nucleophilic aromatic substitution proceeds when the ring is "activated" by potent electron-withdrawing groups (EWGs).[3][4][7][8] The reaction does not follow a concerted SN2 pathway, which is sterically impossible on an sp²-hybridized carbon, nor an SN1 pathway, which would require the formation of a highly unstable aryl cation.[4]

Instead, the reaction proceeds via a two-step addition-elimination mechanism.[9]

  • Nucleophilic Addition: The amine (nucleophile) attacks one of the carbon atoms bearing a leaving group (a halogen in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][10] This is the rate-determining step of the reaction.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion).[9]

The presence of strong EWGs, like the nitro group, is crucial as they stabilize the negatively charged Meisenheimer complex through resonance and induction, thereby lowering the activation energy of the first step.[10][11] For maximum stabilization, the EWG must be positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the EWG via resonance.[3][5][9][10]

Caption: Generalized workflow of the SNAr addition-elimination mechanism.

Decoding Regioselectivity: Which Halogen Leaves?

In this compound, the amine can, in principle, substitute either the chlorine at C-2, the chlorine at C-4, or the fluorine at C-5. The actual outcome is dictated by a combination of electronic and steric factors.

  • Electronic Activation: The nitro group at C-3 strongly activates the ortho positions (C-2 and C-4) and the para position (not applicable here). The carboxylic acid at C-1 also contributes to the activation of its ortho position (C-2). Therefore, both C-2 and C-4 are highly activated towards nucleophilic attack.

  • Leaving Group Ability: In SNAr reactions, the trend for halogen leaving group ability is often F > Cl > Br > I. This is the reverse of the trend seen in SN1 and SN2 reactions.[3] This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to attack.

  • Steric Hindrance: The C-2 position is sterically hindered by the adjacent bulky carboxylic acid group and the nitro group. The C-4 position is comparatively less hindered.

The Verdict: The reaction with amines preferentially occurs at the C-4 position . The strong electronic activation from the ortho nitro group, combined with lower steric hindrance compared to the C-2 position, makes the C-4 chlorine the most likely leaving group. While fluorine is typically a better leaving group in SNAr, the electronic activation at C-4 by the nitro group is the dominant factor in this specific substrate.

Caption: Factors influencing the regioselective substitution at the C-4 position.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with representative primary and secondary amines.

Protocol 1: Reaction with a Primary Aliphatic Amine (Cyclopropylamine)

This reaction is a key step in the synthesis of Ciprofloxacin and related fluoroquinolone antibiotics.

Objective: To synthesize 2-chloro-4-(cyclopropylamino)-5-fluoro-3-nitrobenzoic acid.

Materials & Reagents:

  • This compound (1.0 eq)

  • Cyclopropylamine (2.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Hydrochloric Acid (1M HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., Acetonitrile, 10 mL per gram of starting material).

  • Add the base, triethylamine (2.5 eq), to the suspension. The base acts as a scavenger for the HCl that is generated during the reaction.

  • Add cyclopropylamine (2.2 eq) dropwise to the stirring mixture at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 80-85 °C for Acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 1M HCl. This protonates the carboxylic acid, making it soluble in the organic layer.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by recrystallization or column chromatography.

Protocol 2: Reaction with a Secondary Cyclic Amine (Morpholine)

Objective: To synthesize 2-chloro-5-fluoro-4-(morpholin-4-yl)-3-nitrobenzoic acid.

Materials & Reagents:

  • This compound (1.0 eq)

  • Morpholine (2.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Hydrochloric Acid (3M HCl)

  • Dichloromethane (DCM)

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Thermometer

  • Heating mantle with temperature control

  • Buchner funnel and filter flask

Procedure:

  • In a three-neck flask, suspend this compound (1.0 eq) and potassium carbonate (3.0 eq) in DMSO (15 mL per gram of starting material). K₂CO₃ serves as the base.

  • Add morpholine (2.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-cold water.

  • Stir the aqueous mixture and slowly acidify to pH 2 by the dropwise addition of 3M HCl. A precipitate will form.

  • Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Dry the product under vacuum to a constant weight. The product is often of sufficient purity for subsequent steps, but can be recrystallized from an ethanol/water mixture if needed.

Data Summary and Key Parameters

The success of the amination reaction is highly dependent on the choice of solvent, base, and temperature. The following table summarizes typical conditions and considerations.

ParameterChoice & RationaleTypical ConditionsExpected Yield
Amine Primary or secondary amines. Aromatic amines are less nucleophilic and may require harsher conditions.1.5 - 2.5 equivalents75-95%
Solvent Polar aprotic solvents (DMF, DMSO, NMP, Acetonitrile) are preferred as they solvate the cation of the base and do not interfere with the nucleophile.DMF, DMSO, CH₃CNVaries
Base An acid scavenger is required to neutralize the generated HCl/HF. Organic bases (Et₃N, DIPEA) or inorganic bases (K₂CO₃, NaHCO₃) can be used.Et₃N, K₂CO₃Varies
Temperature Elevated temperatures are typically required to overcome the activation energy barrier.60 - 120 °CVaries

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield / Incomplete Reaction Insufficient temperature or reaction time. Ineffective base. Low nucleophilicity of the amine.Increase temperature or reaction time. Switch to a stronger base (e.g., K₂CO₃ in DMSO). For weakly nucleophilic amines, consider using a more polar solvent like DMSO or NMP.
Formation of Side Products Reaction at C-2 position. Di-substitution (reaction at both C-2 and C-4).Use milder conditions (lower temperature). Ensure slow, controlled addition of the amine. Use only a slight excess of the amine (1.5-2.0 eq).
Difficult Product Isolation Product is soluble in the aqueous phase during workup.Ensure the aqueous phase is sufficiently acidified (pH < 3) to fully protonate the carboxylic acid, driving it into the organic layer.

Conclusion

The reaction of this compound with amines is a robust and versatile transformation critical to modern synthetic chemistry. By understanding the principles of the SNAr mechanism and the factors governing regioselectivity, researchers can effectively leverage this reaction to construct complex molecular architectures. The protocols and insights provided in this guide serve as a validated starting point for laboratory synthesis, optimization, and the development of novel chemical entities.

References

One-Pot Synthesis of 2,4-Dichloro-3-nitro-5-fluorobenzoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for a high-yield, one-pot synthesis of 2,4-dichloro-3-nitro-5-fluorobenzoic acid, a critical intermediate in the synthesis of quinolone and xacin-series pharmaceuticals.[1] The described method utilizes 2,4-dichloro-5-fluoroacetophenone as the starting material, which undergoes a sequential nitration and oxidation in the presence of nitric acid. This streamlined, one-pot approach simplifies the traditional multi-step processes, offering significant advantages in terms of operational simplicity and overall yield. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: Significance of 2,4-Dichloro-3-nitro-5-fluorobenzoic Acid

2,4-Dichloro-3-nitro-5-fluorobenzoic acid (CAS No. 106809-14-7) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring two chlorine atoms, a fluorine atom, and a nitro group on a benzoic acid scaffold, provides a versatile platform for the synthesis of complex molecules.[2][3] Notably, it serves as a crucial building block for a new generation of quinolone antibacterial drugs, including sparfloxacin, nadifloxacin, and levofloxacin.[1] The strategic placement of its substituents allows for precise chemical modifications, enabling the construction of intricate molecular frameworks with enhanced biological activity.[2][4]

Traditionally, the synthesis of this compound has involved multi-step procedures, often starting from 2,4-dichloro-5-fluorobenzoic acid. However, these routes can be hampered by the high cost and limited availability of the starting materials, making them less economically viable for large-scale production.[1] The one-pot method presented herein offers a more efficient and cost-effective alternative.

The One-Pot Synthesis Strategy: Causality and Advantages

The core of this protocol lies in the dual role of nitric acid as both a nitrating and an oxidizing agent, allowing for a sequential reaction cascade within a single vessel. The process begins with the nitration of 2,4-dichloro-5-fluoroacetophenone, followed by an in-situ oxidation of the acetyl group to a carboxylic acid.

Causality of Experimental Choices:

  • Starting Material: 2,4-dichloro-5-fluoroacetophenone is selected due to its commercial availability and its acetyl group, which can be efficiently oxidized to a carboxylic acid under the reaction conditions.

  • Reagent: Concentrated nitric acid serves a dual purpose. Initially, it acts as the nitrating agent, introducing the nitro group onto the aromatic ring. Subsequently, at a higher temperature, it functions as a potent oxidizing agent to convert the acetyl group into a carboxyl group. This eliminates the need for isolating the nitrated intermediate and introducing a separate oxidizing agent, thereby simplifying the workflow and reducing waste.

  • One-Pot Approach: This strategy significantly improves process efficiency by minimizing handling and purification steps, which in turn leads to higher overall yields and reduced production time.

Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
2,4-Dichloro-5-fluoroacetophenoneC₈H₅Cl₂FO207.03≥98%
Nitric AcidHNO₃63.0180-99%
IceH₂O18.02
Step-by-Step Procedure
  • Reactor Setup: In a well-ventilated fume hood, equip a suitable reaction vessel with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Initial Charge: Charge the reactor with 1.5 to 30 molar equivalents of 80-99% nitric acid.

  • Temperature Control: Cool the nitric acid to a temperature range of -5 °C to 60 °C using an appropriate cooling bath.

  • Substrate Addition: Slowly add 1 molar equivalent of 2,4-dichloro-5-fluoroacetophenone to the cooled nitric acid in batches, ensuring the reaction temperature is maintained within the specified range.

  • Nitration Reaction: After the complete addition of the substrate, maintain the reaction mixture at the same temperature for 1 to 10 hours to ensure the nitration reaction goes to completion.

  • Oxidation Reaction: Upon completion of the nitration step, gradually raise the temperature of the reaction mixture to between 50 °C and 150 °C to initiate the oxidation of the acetyl group.

  • Reaction Monitoring: Monitor the progress of the oxidation reaction until completion.

  • Work-up: After the reaction is complete, carefully pour the reaction mixture into an ice solution for aftertreatment to precipitate the product.

  • Isolation and Purification: Isolate the solid product by filtration, wash with cold water, and dry to obtain 2,4-dichloro-3-nitro-5-fluorobenzoic acid. A product yield of up to 92% can be achieved with this method.[1]

Reaction Schematics and Workflow

Overall Reaction Scheme

ReactionScheme cluster_start Starting Material cluster_reagent Reagent cluster_product Final Product start 2,4-Dichloro-5-fluoroacetophenone product 2,4-Dichloro-3-nitro-5-fluorobenzoic Acid start->product 1. Nitration 2. Oxidation reagent Nitric Acid (HNO₃)

Caption: One-pot synthesis of the target compound.

Experimental Workflow Diagram

Workflow A Charge Nitric Acid to Reactor B Cool to -5°C - 60°C A->B C Add 2,4-Dichloro-5-fluoroacetophenone B->C D Nitration Reaction (1-10 hours) C->D E Heat to 50°C - 150°C D->E F Oxidation Reaction E->F G Pour into Ice Solution F->G H Filter and Dry Product G->H

Caption: Step-by-step experimental workflow.

Safety Considerations

  • This procedure involves the use of concentrated nitric acid, which is a strong oxidizing agent and is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The reaction should be carried out in a well-ventilated fume hood to avoid the inhalation of corrosive vapors.

  • The addition of the acetophenone to nitric acid should be done slowly and in a controlled manner to manage the exothermic nature of the reaction.

Conclusion

The one-pot synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid presented in this application note offers a streamlined and efficient alternative to traditional multi-step syntheses. By leveraging the dual functionality of nitric acid as both a nitrating and oxidizing agent, this protocol simplifies the experimental procedure, reduces waste, and provides a high yield of the desired product. This method is well-suited for both laboratory-scale synthesis and has the potential for scalability in an industrial setting, providing a valuable tool for researchers and professionals in the field of pharmaceutical and fine chemical manufacturing.

References

Application Note & Protocol: Strategic Acylation of 2,4-Dichlorofluorobenzene via the Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Friedel-Crafts reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of crucial carbon-carbon bonds on aromatic rings.[1][2][3] This guide provides an in-depth examination of the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene, a substrate of increasing importance in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[4][5][6] Due to the electronic deactivating nature of its halogen substituents, this molecule presents unique challenges compared to simple arenes. This document offers a detailed mechanistic rationale, a robust experimental protocol, troubleshooting insights, and a discussion of the regiochemical outcomes to empower researchers to successfully employ this transformation.

Scientific Principles & Mechanistic Insights

The Challenge of a Deactivated Arene

The Friedel-Crafts reaction is a classic electrophilic aromatic substitution. However, the success of this reaction is highly dependent on the nucleophilicity of the aromatic ring. The substrate, 2,4-dichlorofluorobenzene, is substituted with three halogen atoms. While halogens are ortho-, para-directors via resonance, their strong inductive electron-withdrawing effect significantly reduces the electron density of the benzene ring, thereby deactivating it towards electrophilic attack.[7] Consequently, Friedel-Crafts reactions on this substrate require carefully controlled conditions and a potent Lewis acid catalyst to proceed efficiently, as reactions on strongly deactivated systems are known to be sluggish or fail entirely.[7][8][9]

The Acylation Mechanism: A Reliable Pathway

Friedel-Crafts acylation is generally preferred over alkylation for complex syntheses due to its superior control. The reaction proceeds through the in-situ generation of a highly electrophilic acylium ion from an acyl chloride or anhydride and a strong Lewis acid, typically aluminum trichloride (AlCl₃).[10][11] This acylium ion is resonance-stabilized, which crucially prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[8][11]

The key steps are:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and forming the acylium ion electrophile.[1]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11][12]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the site of substitution, collapsing the intermediate, restoring the aromatic system, and regenerating the Lewis acid catalyst.[1][12]

A critical feature of the acylation reaction is that the product, an aryl ketone, is less reactive than the starting material because the acyl group is deactivating. This effectively prevents undesirable polysubstitution reactions.[8] However, the product ketone readily forms a complex with the Lewis acid catalyst, necessitating the use of stoichiometric, rather than catalytic, amounts of AlCl₃.[2] This complex is hydrolyzed during aqueous workup to release the final product.[2]

Friedel-Crafts Acylation Mechanism General Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acyl_Chloride R-CO-Cl Acylium_Complex [R-C=O]⁺ [AlCl₄]⁻ Acyl_Chloride->Acylium_Complex Coordination & Cleavage Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Complex Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Arene Ar-H Arene->Sigma_Complex Attack on Acylium Ion Product_Complex Product-Catalyst Complex Ar-CO-R • AlCl₃ Sigma_Complex->Product_Complex Deprotonation by [AlCl₄]⁻ Final_Product Aryl Ketone Ar-CO-R Product_Complex->Final_Product Aqueous Workup

Caption: Workflow of the Friedel-Crafts acylation mechanism.

Predicting Regioselectivity

The directing effects of the three halogen substituents on 2,4-dichlorofluorobenzene dictate the position of acylation. All three are ortho-, para-directors. The available positions for substitution are C3, C5, and C6.

  • Position 3: This position is ortho to two chlorine atoms (C2 and C4). It is highly sterically hindered and electronically unfavorable.

  • Position 6: This position is ortho to the fluorine atom (C1) and meta to the chlorine atom (C2). It is sterically accessible.

  • Position 5: This position is para to the fluorine atom (C1) and ortho to the chlorine atom (C4). This position benefits from the strong para-directing effect of fluorine and is sterically unencumbered.

Considering both electronic and steric factors, acylation is strongly predicted to occur at the C5 position , yielding the 1-(2,4-dichloro-5-fluorophenyl) ketone as the major regioisomer.

Caption: Predicted regioselectivity for the Friedel-Crafts reaction.

Experimental Protocol: Acylation with Acetyl Chloride

This protocol details the synthesis of 2',4'-dichloro-5'-fluoroacetophenone, a representative aryl ketone intermediate.

Objective: To synthesize 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one via Friedel-Crafts acylation.

Materials & Equipment
Reagent/MaterialFormulaM.W.AmountMolesEq.
Anhydrous AlCl₃AlCl₃133.349.7 g0.0731.2
2,4-DichlorofluorobenzeneC₆H₃Cl₂F164.9910.0 g0.0611.0
Acetyl ChlorideCH₃COCl78.505.2 g (4.7 mL)0.0661.1
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
Hydrochloric Acid (conc.)HCl36.46~20 mL--
Deionized WaterH₂O18.02~200 mL--
Anhydrous Na₂SO₄Na₂SO₄142.04As needed--

Equipment: 250 mL three-neck round-bottom flask, 50 mL dropping funnel, reflux condenser with drying tube (CaCl₂), magnetic stirrer/hotplate, ice bath, separatory funnel, rotary evaporator, standard glassware.

Safety Precautions
  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid all contact with moisture.

  • Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with water to produce HCl. Handle exclusively in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use with adequate ventilation.

  • General: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst.

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with the dropping funnel, condenser (fitted with a drying tube), and a nitrogen inlet. Place the flask in an ice bath on a magnetic stirrer.

  • Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (80 mL) followed by the portion-wise and careful addition of anhydrous aluminum chloride (9.7 g). Stir the resulting suspension.

  • Acylium Ion Formation: Add acetyl chloride (4.7 mL) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0-5 °C. Stir for an additional 15 minutes.

  • Substrate Addition: Dissolve 2,4-dichlorofluorobenzene (10.0 g) in 20 mL of DCM and add this solution to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Work-up & Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice (~100 g) and concentrated HCl (~20 mL). Caution: This is a highly exothermic process that will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), a saturated NaHCO₃ solution (50 mL, to neutralize any remaining acid), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to obtain the pure 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive (hydrolyzed) AlCl₃ catalyst. 2. Insufficient catalyst loading for the deactivated ring. 3. Reaction temperature is too low.1. Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. 2. Ensure a stoichiometric amount (at least 1.1-1.2 equivalents) of AlCl₃ is used.[10] 3. After initial addition at low temperature, consider gently heating the reaction (e.g., to 40 °C) to drive it to completion.
Formation of Multiple Isomers Reaction conditions favor kinetic products or are not selective enough.While the C5 product is strongly favored, minor isomers can form. Purification by column chromatography is the most effective method for separation. Lowering the reaction temperature can sometimes improve regioselectivity.
Difficult Work-up Formation of an emulsion during washing steps.Add brine during the wash to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.

Applications in Research and Drug Development

Halogenated aromatic ketones, such as the one synthesized in this protocol, are valuable and versatile intermediates. The presence of fluorine is a particularly sought-after feature in modern medicinal chemistry.[13] Incorporating fluorine atoms can profoundly modulate a molecule's properties, including:

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.[13]

  • Lipophilicity & Permeability: Fluorine substitution can enhance a molecule's ability to cross cell membranes.[13][14]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with target proteins, enhancing potency and selectivity.[14]

The ketone functionality serves as a synthetic handle for numerous subsequent transformations, allowing for the construction of more complex scaffolds for potential drug candidates and agrochemicals.[15]

Conclusion

The Friedel-Crafts acylation of 2,4-dichlorofluorobenzene is a powerful, albeit challenging, transformation. Success hinges on a clear understanding of the substrate's deactivated nature, the critical role of an anhydrous and potent Lewis acid catalyst, and careful control over reaction conditions. By following the detailed protocol and considering the troubleshooting advice provided, researchers can reliably access key fluorinated and chlorinated building blocks, paving the way for innovation in drug discovery and materials science.

References

Application Notes & Protocols for the Nitration of 2,4-Dichlorofluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the nitration of 2,4-dichlorofluorobenzene, a critical transformation for synthesizing valuable intermediates in the pharmaceutical and agrochemical industries. We delve into the underlying principles of electrophilic aromatic substitution, detailing the reaction mechanism, regiochemical outcomes, and the causal factors behind protocol design. This guide furnishes field-proven, step-by-step protocols, extensive safety procedures for handling nitrating agents, and robust analytical methods for product characterization. The content is structured to empower researchers, scientists, and drug development professionals with the expertise to perform this reaction safely, efficiently, and with high fidelity.

Scientific Foundation: Mechanism and Regioselectivity

The nitration of an aromatic ring is a cornerstone of organic synthesis, proceeding via an electrophilic aromatic substitution (EAS) pathway. The reaction's success hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is typically formed by the reaction of concentrated nitric acid with a stronger acid, most commonly sulfuric acid.[1][2][3]

The reaction mechanism involves two principal steps:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]

  • Electrophilic Attack and Aromatization: The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base (like H₂O or HSO₄⁻) then abstracts a proton from the sp³-hybridized carbon, restoring the ring's aromaticity and yielding the nitroaromatic product.[1]

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) H2ONO2 Protonated Nitric Acid HNO3->H2ONO2 + H⁺ (from H₂SO₄) H2SO4 Sulfuric Acid (H₂SO₄) HSO4 Bisulfate (HSO₄⁻) NO2_ion Nitronium Ion (NO₂⁺) H2ONO2->NO2_ion - H₂O Benzene 2,4-Dichlorofluorobenzene NO2_ion->Benzene Attack by Aromatic Ring H2O Water (H₂O) Arenium Arenium Ion Intermediate (Sigma Complex) Benzene->Arenium + NO₂⁺ Product 1,2-Dichloro-4-fluoro-5-nitrobenzene Arenium->Product - H⁺ G start Start prep_acid 1. Prepare Nitrating Mixture - Add 40 mL conc. H₂SO₄ to flask. - Cool to 0-5°C in ice bath. start->prep_acid add_hno3 2. Form Nitronium Ion - Slowly add 20 mL conc. HNO₃. - Maintain temperature < 10°C. prep_acid->add_hno3 add_substrate 3. Add Substrate - Add 10g 2,4-dichlorofluorobenzene dropwise via addition funnel. - Maintain temperature < 10°C. add_hno3->add_substrate react 4. Reaction - Stir at 0-5°C for 30 min. - Allow to warm to RT and stir for 2h. add_substrate->react quench 5. Quench Reaction - Pour mixture slowly over ~200g crushed ice with vigorous stirring. react->quench extract 6. Extraction - Transfer to separatory funnel. - Extract with DCM (3 x 50 mL). quench->extract wash 7. Wash Organic Layer - Wash with sat. NaHCO₃ (2 x 50 mL). - Wash with brine (1 x 50 mL). extract->wash dry 8. Dry and Concentrate - Dry over anhydrous MgSO₄. - Filter and remove solvent via rotary evaporation. wash->dry purify 9. Purify Product - Recrystallize from ethanol/water or purify by column chromatography. dry->purify end End purify->end

References

Application Notes & Protocols: Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, a critical intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the conversion of 2,4-dichloro-5-fluorobenzoic acid using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, provide a detailed step-by-step laboratory protocol, outline essential safety precautions, and present key data for researchers, scientists, and drug development professionals.

Introduction and Significance

2,4-Dichloro-5-fluorobenzoyl chloride is a pivotal building block in organic synthesis. Its trifunctional aromatic structure makes it a valuable precursor for a wide range of complex molecules. Most notably, it serves as a key raw material for the synthesis of third-generation quinolone antibiotics, such as Ciprofloxacin, which are vital in treating bacterial infections.[1][2] Its applications also extend to the production of antipsychotic drugs, agrochemicals, and high-performance polymers.[1][2]

While several synthetic routes exist, including those starting from 2,4-dichlorofluorobenzene[3][4][5], a common and reliable method for both laboratory and industrial scales is the direct conversion of the corresponding carboxylic acid, 2,4-dichloro-5-fluorobenzoic acid, into the more reactive acyl chloride.[6] This transformation is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being a preferred reagent due to its efficacy and the convenient removal of its gaseous byproducts.[7][8]

Reaction Principle and Mechanism

The conversion of a carboxylic acid to an acyl chloride is a fundamental nucleophilic acyl substitution reaction. The hydroxyl (-OH) group of the carboxylic acid is a poor leaving group. Reagents like thionyl chloride transform this hydroxyl into an excellent leaving group, facilitating its substitution by a chloride ion.

The Mechanism with Thionyl Chloride (SOCl₂):

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur atom of thionyl chloride.[9][10]

  • Intermediate Formation: This step leads to the formation of a protonated chlorosulfite intermediate. A chloride ion is expelled from the thionyl chloride moiety.

  • Nucleophilic Attack: The liberated chloride ion (Cl⁻) then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[7][11]

  • Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which subsequently collapses.

  • Product Formation: The collapse of the intermediate results in the reformation of the carbonyl double bond and the departure of the chlorosulfite group. This leaving group is unstable and readily decomposes into gaseous sulfur dioxide (SO₂) and another chloride ion, driving the reaction to completion according to Le Châtelier's principle.[7][10] The proton is removed to form hydrogen chloride (HCl) gas.

The overall reaction is: R-COOH + SOCl₂ → R-COCl + SO₂(g) + HCl(g)

Reaction_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2 & 3: Nucleophilic Attack & Product Formation RCOOH Carboxylic Acid Intermediate1 Protonated Chlorosulfite Intermediate RCOOH->Intermediate1 Nucleophilic attack on S SOCl2 Thionyl Chloride SOCl2->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Cl⁻ attack on Carbonyl C AcylChloride Acyl Chloride (Product) Intermediate2->AcylChloride Byproducts SO₂ + HCl (gaseous byproducts) Intermediate2->Byproducts Decomposition of leaving group

Caption: Mechanism of Carboxylic Acid Chlorination using Thionyl Chloride.

Detailed Experimental Protocol

This protocol describes the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride from 2,4-dichloro-5-fluorobenzoic acid on a laboratory scale.

3.1. Materials and Equipment

Reagents Equipment
2,4-Dichloro-5-fluorobenzoic acidRound-bottom flask (e.g., 250 mL)
Thionyl chloride (SOCl₂)Reflux condenser
Toluene (anhydrous, optional solvent)Dropping funnel
Sodium hydroxide (for gas trap)Magnetic stirrer and stir bar
Anhydrous Calcium Chloride (for drying tube)Heating mantle with temperature control
Vacuum distillation apparatus
Gas trap assembly

3.2. Safety Precautions: A Critical Mandate

  • Hazard Assessment: This procedure involves highly corrosive and toxic substances. A thorough risk assessment must be conducted before commencing any work.

  • Fume Hood: All operations must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors and gases.[12][13]

  • Thionyl Chloride (SOCl₂): Is highly toxic, corrosive, a lachrymator, and reacts violently with water to release HCl and SO₂ gas.[13][14][15] It can cause severe chemical burns to the skin, eyes, and respiratory tract.[15]

  • Hydrogen Chloride (HCl) Gas: A toxic and corrosive gas is evolved as a byproduct. A gas trap containing a dilute sodium hydroxide solution is mandatory to neutralize the acidic fumes.

  • Acyl Chloride Product: The product is corrosive, moisture-sensitive, and a lachrymator.[16][17]

  • Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[12][15][18]

  • Emergency Measures: Ensure an emergency eyewash station and safety shower are immediately accessible.[12][14]

  • Waste Disposal: All chemical waste, including residual reagents and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.[12]

3.3. Step-by-Step Synthesis Procedure

  • Apparatus Setup:

    • Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot to preclude any moisture.[19]

    • Place a calcium chloride drying tube atop the condenser to protect the reaction from atmospheric moisture.

    • Connect the outlet of the drying tube via tubing to a gas trap (e.g., a beaker or flask with a dilute NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • Charging Reagents:

    • To the round-bottom flask, add 2,4-dichloro-5-fluorobenzoic acid (e.g., 1 equivalent). Anhydrous toluene can be used as a solvent if desired, although the reaction can also be run neat.

    • Charge the dropping funnel with thionyl chloride (typically 1.5 to 2.0 equivalents to ensure complete conversion).

  • Reaction Execution:

    • Begin stirring the contents of the flask.

    • Add the thionyl chloride dropwise from the dropping funnel to the flask at room temperature. The addition should be slow and controlled to manage the initial gas evolution.

    • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.

    • Maintain the reflux with stirring for 2-4 hours, or until the evolution of gas ceases, indicating the reaction is complete. The solution should become clear.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and the solvent (if used) by simple distillation at atmospheric pressure.

    • The crude 2,4-dichloro-5-fluorobenzoyl chloride remaining in the flask is then purified by fractional distillation under reduced pressure (vacuum distillation).[8][20]

    • Collect the fraction boiling at the correct temperature and pressure. The literature boiling point is 143-144 °C at 35 mmHg.[2]

Experimental_Workflow Setup 1. Assemble Dry Apparatus (Flask, Condenser, Gas Trap) Charge 2. Charge Flask with 2,4-dichloro-5-fluorobenzoic acid Setup->Charge Add 3. Add Thionyl Chloride Dropwise at Room Temp Charge->Add Reflux 4. Heat to Reflux (2-4h) Monitor Gas Evolution Add->Reflux Cool 5. Cool to Room Temperature Reflux->Cool Distill1 6. Remove Excess SOCl₂ (Atmospheric Distillation) Cool->Distill1 Distill2 7. Purify Product (Vacuum Distillation) Distill1->Distill2 Product Pure 2,4-dichloro-5-fluorobenzoyl chloride Distill2->Product

Caption: General workflow for the synthesis and purification of 2,4-dichloro-5-fluorobenzoyl chloride.

Data Summary and Characterization

The following table summarizes key data for the reactant and product.

Property 2,4-Dichloro-5-fluorobenzoic acid (Reactant) 2,4-Dichloro-5-fluorobenzoyl chloride (Product)
Molecular Formula C₇H₃Cl₂FO₂C₇H₂Cl₃FO
Molecular Weight 209.00 g/mol [21]227.45 g/mol [16][22]
Appearance White to off-white solidColorless to slightly yellow liquid[3]
Boiling Point N/A (Solid)143-144 °C @ 35 mmHg[2]
Density N/A~1.568 g/mL at 25 °C[2]
Typical Yield N/A>95% (Reported in patents)[1][5]

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretch of the acyl chloride at approximately 1780-1815 cm⁻¹ and the disappearance of the broad -OH stretch of the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the aromatic substitution pattern and the presence of the carbonyl carbon.[23]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

References

The Strategic Application of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (CAS No: 106809-14-7), a polysubstituted aromatic compound, has emerged as a critical building block, particularly in the development of antibacterial agents.[1][2] Its unique arrangement of electron-withdrawing and sterically influential substituents provides a versatile scaffold for complex molecular architectures. This guide delves into the nuanced applications of this compound, providing detailed protocols and exploring the chemical rationale behind its use in drug discovery.

The inherent reactivity of this compound is dictated by its substituents. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The chlorine and fluorine atoms serve as excellent leaving groups in SNAr reactions, while also influencing the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[1] The carboxylic acid moiety provides a convenient handle for amide bond formation and other derivatizations.

Core Application: A Gateway to Fluoroquinolone Antibiotics

A primary and well-established application of this compound is in the synthesis of fluoroquinolone antibiotics.[3] This class of broad-spectrum antibacterial agents acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. The fluorine atom at the C6 position of the quinolone core is a hallmark of this class and is crucial for its potent antibacterial activity.

The synthesis of advanced fluoroquinolones, such as Finafloxacin, leverages the unique substitution pattern of this compound to construct the key quinolone core. While the complete synthesis of Finafloxacin is a multi-step process, the initial steps to form a key intermediate, a substituted quinolone carboxylic acid, can be conceptually outlined based on established chemical principles and patent literature.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 106809-14-7[4]
Molecular Formula C₇H₂Cl₂FNO₄[4]
Molecular Weight 253.99 g/mol [4]
Appearance Solid[5]
Melting Point 193-197 °C[5]

Synthetic Protocols and Methodologies

The following protocols outline the key transformations of this compound towards the synthesis of a fluoroquinolone core. These protocols are based on established chemical reactions and information from the provided search results.

Protocol 1: Activation of the Carboxylic Acid via Acyl Chloride Formation

Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a crucial first step for subsequent amide bond formation or Friedel-Crafts-type reactions. Thionyl chloride is a common and effective reagent for this transformation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 106.6 g of this compound in 250 ml of thionyl chloride.[4][6]

  • Reaction: Heat the mixture to reflux and maintain for 2 hours.[4][6] The solid will gradually dissolve as the reaction proceeds.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purification: The resulting crude 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride can be purified by high-vacuum distillation, collecting the fraction at 110°-115° C at a pressure of 0.08-0.09 mbar.[4][6]

  • Characterization: The purified product is a solid with a melting point of 35°-37° C.[4][6]

G start 2,4-Dichloro-5-fluoro- 3-nitrobenzoic acid product 2,4-Dichloro-5-fluoro- 3-nitrobenzoyl chloride start->product Reflux, 2h reagent Thionyl Chloride (SOCl₂) reagent->product caption Workflow for Acyl Chloride Formation

Caption: Workflow for Acyl Chloride Formation

Protocol 2: Hypothetical Pathway to a Quinolone Core

The following is a conceptualized pathway demonstrating how this compound can be used to construct a quinolone core, drawing from the general principles of quinolone synthesis.

Step 1: Reduction of the Nitro Group

Rationale: The nitro group must be reduced to an aniline to enable the subsequent cyclization reactions that form the pyridine ring of the quinolone. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

Step 2: Formation of an Enamine Intermediate

Rationale: The newly formed aniline is then reacted with a suitable three-carbon unit, such as diethyl ethoxymethylenemalonate (EMME), to form an enamine. This is a key step in the Gould-Jacobs reaction, a classical method for quinolone synthesis.

Step 3: Thermal Cyclization

Rationale: The enamine intermediate undergoes thermal cyclization to form the quinolone ring system. This reaction is typically carried out at high temperatures in a high-boiling solvent like diphenyl ether.

Step 4: Saponification

Rationale: The ester group on the newly formed quinolone ring is hydrolyzed to the corresponding carboxylic acid, a common feature of quinolone antibiotics that is important for their biological activity.

G cluster_0 Synthetic Pathway to Quinolone Core A 2,4-Dichloro-5-fluoro- 3-nitrobenzoic acid B 2,4-Dichloro-3-amino- 5-fluorobenzoic acid A->B Nitro Reduction (e.g., SnCl₂/HCl) C Enamine Intermediate B->C Reaction with EMME D Quinolone Ester C->D Thermal Cyclization E Quinolone Carboxylic Acid Core D->E Saponification (e.g., NaOH, H₃O⁺) caption Conceptual Pathway to a Quinolone Core

Caption: Conceptual Pathway to a Quinolone Core

The Rationale Behind Substituent Choices: A Deeper Dive

The specific arrangement of substituents on this compound is not arbitrary; it is a result of careful design to achieve desired reactivity and biological activity in the final products.

  • Fluorine at C5 (becomes C6 in the quinolone): The presence of a fluorine atom at what will become the C6 position of the quinolone is a critical determinant of antibacterial potency.[1] It is believed to enhance the binding of the drug to DNA gyrase.

  • Chlorine at C2 and C4: These chlorine atoms serve multiple purposes. They act as leaving groups in SNAr reactions, allowing for the introduction of various side chains that can modulate the drug's spectrum of activity, pharmacokinetic properties, and safety profile. The presence of halogens can also increase the lipophilicity of the molecule, which can affect its absorption and distribution in the body.

  • Nitro Group at C3: The nitro group's primary role in the synthesis is as a precursor to the aniline, which is essential for the formation of the quinolone ring. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring during the initial synthetic steps.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational drug design and the importance of versatile building blocks in medicinal chemistry. Its application in the synthesis of fluoroquinolone antibiotics highlights how a carefully substituted aromatic core can provide the necessary reactivity and structural elements to create potent and effective therapeutic agents. As the challenge of antimicrobial resistance continues to grow, the need for novel antibacterial agents will drive further innovation in the use of such key intermediates. The principles outlined in this guide can serve as a foundation for researchers and scientists in the development of the next generation of life-saving medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (CAS: 106809-14-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a crucial intermediate in the development of pharmaceuticals, particularly quinolone-class antibiotics, achieving a high-yield, high-purity synthesis is paramount.[1][2]

This document provides in-depth, field-proven insights based on established synthetic routes, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Overview of Synthetic Pathways

The synthesis of this compound can be approached through several routes, primarily involving the nitration of a substituted benzene ring followed by modification of a side chain to form the carboxylic acid. The choice of starting material significantly impacts the reaction conditions, potential for isomer formation, and overall yield.

The most common strategies begin with precursors such as:

  • 2-Chloro-4-fluorotoluene: Requires chlorination of the methyl group, followed by nitration and subsequent hydrolysis/oxidation.[3]

  • 2,4-Dichloro-5-fluoroacetophenone: Involves a one-pot nitration and oxidation sequence.[2]

  • 2-Chloro-4-fluorobenzotrichloride: A direct precursor that undergoes nitration and then hydrolysis.[4]

  • 2-Chloro-4-fluorobenzoic acid: Direct nitration is possible but can lead to significant isomer impurities.[3][5]

The following workflow diagram illustrates a common synthetic pathway starting from 2-chloro-4-fluorotoluene.

cluster_0 Pathway from 2-Chloro-4-fluorotoluene Start 2-Chloro-4-fluorotoluene Step1 Photochlorination Start->Step1 Cl₂ Light Intermediate1 2-Chloro-4-fluorobenzylidene dichloride Step1->Intermediate1 Step2 Mixed Acid Nitration (H₂SO₄ / HNO₃) Intermediate1->Step2 0-30°C Intermediate2 2-Chloro-4-fluoro-5-nitrobenzylidene dichloride Step2->Intermediate2 Step3 Hydrolysis & Oxidation Intermediate2->Step3 H₂O / Acid Product 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid Step3->Product

Caption: Synthetic route from 2-chloro-4-fluorotoluene.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield and Incomplete Nitration

  • Question: My nitration reaction is showing low conversion, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion during the nitration step is a frequent challenge and typically points to issues with the nitrating agent, temperature control, or reaction time.

    • Causality (Nitrating Agent): The potency of your nitrating agent is critical. The combination of concentrated sulfuric acid and concentrated (or fuming) nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. If the concentration of your acids is low (due to water contamination, for example), the equilibrium will not favor NO₂⁺ formation, leading to a sluggish or incomplete reaction. Several patents specify using 98% sulfuric acid and 98% nitric acid or fuming nitric acid to ensure high reactivity.[3][6]

    • Troubleshooting Steps:

      • Verify Acid Concentration: Use fresh, high-purity concentrated sulfuric acid (98%) and nitric acid (≥98% or fuming). Protect them from atmospheric moisture.

      • Optimize Acid Ratio: A common molar ratio for mixed acid is a 1:1 mixture by mass of concentrated H₂SO₄ and HNO₃.[6] The total amount of mixed acid should be in stoichiometric excess relative to the substrate.

      • Temperature Control: The reaction is highly exothermic. While cooling is necessary to prevent side reactions, a temperature that is too low can significantly slow the reaction rate. For nitrating 2-chloro-4-fluorobenzotrichloride, a temperature range of -2°C to 2°C is recommended.[6] For other precursors, the optimal temperature may be between 0-30°C.[3] A gradual increase in temperature after the initial addition can sometimes help drive the reaction to completion.

      • Reaction Time: Ensure sufficient reaction time. After the dropwise addition of the substrate, a holding period of 10 minutes to several hours at the reaction temperature is often required.[2][6] Monitor the reaction progress using an appropriate technique like TLC, GC, or HPLC.

Issue 2: Formation of Undesired Isomers

  • Question: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the nitration?

  • Answer: The formation of isomers, such as 2,4-dichloro-4-fluoro-6-nitrobenzoic acid, is a common problem, especially when directly nitrating 2-chloro-4-fluorobenzoic acid, where isomer content can reach 10-20%.[3] The substituents on the benzene ring (Cl, F, and the acid/precursor group) direct the position of the incoming nitro group.

    • Causality (Directing Effects & Conditions): The -Cl and -F atoms are ortho-, para-directing, while the -COOH or -C(O)CH₃ groups are meta-directing deactivators. The final substitution pattern is a complex interplay of these effects. High reaction temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, reducing selectivity.

    • Troubleshooting Steps:

      • Strict Temperature Control: Maintaining a low and stable temperature is the most effective way to enhance regioselectivity. For many of these nitrations, temperatures between -5°C and 10°C are ideal to minimize isomer formation.[2][5]

      • Controlled Addition: Add the substrate to the mixed acid slowly and dropwise. This maintains a low concentration of the substrate in the highly reactive medium and helps dissipate heat, preventing localized temperature spikes that can lead to side reactions.

      • Choice of Starting Material: The choice of precursor can inherently improve selectivity. For instance, the bulky -CCl₃ group in 2-chloro-4-fluorobenzotrichloride can sterically hinder substitution at the ortho position, favoring the desired product.[4]

      • Purification Strategy: If isomer formation is unavoidable, a specialized purification step is necessary. One patented method involves dissolving the mixture of acidic isomers and carefully adjusting the pH. By raising the pH to 4-5, the less acidic isomer can be precipitated or separated, while the desired 3-nitro isomer remains in the liquid phase, to be precipitated later by lowering the pH to below 1.[7]

Issue 3: Difficult or Inefficient Hydrolysis/Oxidation

  • Question: I am synthesizing from a toluene or acetophenone precursor. The final hydrolysis or oxidation step is sluggish and gives a poor yield. How can I optimize this?

  • Answer: Converting the side chain (e.g., -CCl₃, -CHCl₂, -C(O)CH₃) to a carboxylic acid requires robust conditions. Inefficiency often stems from insufficient hydrolytic/oxidative power or non-optimal temperatures.

    • Causality (Reaction Mechanism): The hydrolysis of a benzotrichloride group to a carboxylic acid is typically performed in strong acid, like 80% sulfuric acid, at elevated temperatures (100-110°C).[4] The oxidation of an acetophenone group can be achieved with strong oxidants like sodium hypochlorite or even nitric acid itself under forcing conditions.[2][8] The reaction may stall if the conditions are not vigorous enough to complete the transformation.

    • Troubleshooting Steps:

      • For Hydrolysis (-CCl₃): Ensure the sulfuric acid concentration is correct (e.g., 80%) and the temperature is maintained at 100-110°C for the prescribed time (e.g., 3 hours).[4] The reaction often shows a white solid product precipitating as it proceeds.

      • For Oxidation (-C(O)CH₃): A one-pot method using only nitric acid as both the nitrating agent and oxidant has been developed. This involves an initial low-temperature nitration (-5°C to 15°C), followed by heating the same reaction mixture to a much higher temperature (50°C to 150°C) to facilitate the oxidation.[2] This avoids intermediate isolation but requires careful temperature ramping.

      • Catalysts: For some hydrolysis reactions, such as converting an intermediate benzoyl chloride to the acid, a catalyst like FeCl₃ or ZnCl₂ may be employed.[5]

Section 3: Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing common synthesis problems.

cluster_ly Low Yield Analysis cluster_iso Isomer Analysis cluster_bp Byproduct Analysis Start Problem Observed LowYield Low Yield / Incomplete Reaction Start->LowYield Isomers High Isomer Content Start->Isomers Byproducts Dark Color / Tar Formation Start->Byproducts LY_Check1 Check Acid Concentration (Use fresh, high-purity) LowYield->LY_Check1 ISO_Check1 Check Temperature (Too high? Spikes?) Isomers->ISO_Check1 BP_Check1 Review Temperature Control (Runaway reaction?) Byproducts->BP_Check1 LY_Check2 Check Temperature (Too low?) LY_Check1->LY_Check2 LY_Check3 Check Reaction Time (Insufficient?) LY_Check2->LY_Check3 ISO_Check2 Check Addition Rate (Too fast?) ISO_Check1->ISO_Check2 ISO_Check3 Implement pH Purification ISO_Check2->ISO_Check3 BP_Check2 Ensure Slow, Controlled Addition of Reagents BP_Check1->BP_Check2

Caption: A decision tree for troubleshooting synthesis issues.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What are the most critical safety precautions for this synthesis?

    • A1: The use of concentrated and fuming nitric and sulfuric acids requires extreme caution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. The nitration reaction is highly exothermic and has the potential for a runaway reaction. Ensure your reaction vessel is in an ice bath and that you have a plan for emergency cooling. Add reagents slowly and monitor the temperature continuously.

  • Q2: How can I effectively monitor the reaction's progress?

    • A2: Thin-Layer Chromatography (TLC) is a quick method for qualitative monitoring. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are preferred for quantitative analysis to accurately determine the ratio of starting material, product, and any isomers.[4]

  • Q3: What are the typical yields I should expect?

    • A3: Yields are highly dependent on the chosen synthetic route and optimization. Well-executed lab-scale syntheses can achieve high yields. For example, the nitration of 2-chloro-4-fluorobenzotrichlorotoluene can yield over 98% of the nitrated intermediate.[6] The one-pot synthesis from 2,4-dichloro-5-fluoroacetophenone reports a final product yield of 92%.[2] A multi-step process starting from 2-chloro-4-fluorotoluene reports a total yield of over 80%.[3]

Section 5: Key Experimental Protocols

The following is a representative protocol for the synthesis via nitration and hydrolysis of 2-chloro-4-fluorobenzotrichloride, synthesized from multiple patent literature sources.

Protocol: Synthesis from 2-Chloro-4-fluorobenzotrichloride

Step A: Nitration of 2-Chloro-4-fluorobenzotrichloride [4][6]

  • Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a mixed acid solution by combining 98% concentrated sulfuric acid and 98% concentrated nitric acid (1:1 mass ratio).

  • Cooling: Cool the mixed acid in an ice-salt bath to a temperature between -2°C and 0°C.

  • Addition: While stirring vigorously, slowly add 2-chloro-4-fluorobenzotrichloride dropwise via the dropping funnel. Critically maintain the internal reaction temperature between -2°C and 2°C throughout the addition. The addition should take approximately 1.5 to 2 hours.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-4°C for an additional 10 minutes to 2 hours to ensure the reaction goes to completion.

  • Quenching: Slowly pour the reaction mixture onto a stirred ice-water mixture (e.g., 200g ice-water for every 25g of starting material). A solid product will precipitate.

  • Isolation: Collect the solid product, 2-chloro-4-fluoro-5-nitrobenzotrichloride, by vacuum filtration. Wash the solid with cold water until the filtrate is neutral and then dry.

Step B: Hydrolysis to this compound [4]

  • Setup: In a reactor, prepare an 80% sulfuric acid solution by carefully adding 96% H₂SO₄ to the appropriate amount of deionized water.

  • Heating: Heat the 80% sulfuric acid solution to approximately 70°C.

  • Addition: Add the dried 2-chloro-4-fluoro-5-nitrobenzotrichloride from Step A to the hot acid in portions.

  • Reaction: After addition is complete, raise the temperature to 100-110°C and maintain for approximately 3 hours. A white solid product should be observed forming in the mixture.

  • Isolation: After cooling, the solid product can be isolated by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Section 6: Comparative Data on Synthesis Parameters

Starting MaterialNitrating AgentTemp. (°C)TimeReported YieldReference
2-Chloro-4-fluorobenzotrichlorideH₂SO₄ / HNO₃ (98%)-2 to 2°C1.5h addition, 10min hold98% (intermediate)[6]
2,4-Dichloro-5-fluoroacetophenoneHNO₃ (80-99%)-5 to 15°C (Nitration)2-5h92% (one-pot)[2]
2-Chloro-4-fluorobenzylidene dichlorideH₂SO₄ / Fuming HNO₃0 to 30°C->80% (overall)[3]
2,4-DichlorotolueneFuming HNO₃0°C1h-[9]

References

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (CAS 106809-14-7). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to ensure a successful, high-purity yield.

Overview of the Synthesis

This compound is a critical intermediate in the synthesis of pharmaceuticals, particularly quinolone-class antibiotics.[1][2] The most common laboratory and industrial synthesis involves the electrophilic aromatic substitution (nitration) of 2,4-dichloro-5-fluorobenzoic acid using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[2][3]

While the reaction appears straightforward, the electronic properties of the substituted benzene ring present significant challenges in controlling regioselectivity and preventing the formation of unwanted byproducts. This guide will address these specific issues.

Primary Synthetic Pathway

The core reaction is the nitration of the precursor, 2,4-dichloro-5-fluorobenzoic acid.

Main_Synthesis_Pathway start 2,4-Dichloro-5-fluorobenzoic Acid product This compound start->product Electrophilic Aromatic Substitution (Nitration) reagents Nitrating Mixture(HNO₃ + H₂SO₄) reagents->start

Caption: Main synthesis pathway for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My yield is low and analysis shows a large amount of unreacted starting material. What is the likely cause?

A: This indicates an incomplete reaction. Several factors can contribute to this issue.

  • Cause 1: Insufficient Nitrating Agent Strength. The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[4] If the concentration of the acids is too low (e.g., due to water contamination) or the molar ratio of the nitrating agent to the substrate is insufficient, the reaction will not proceed to completion.

  • Cause 2: Low Reaction Temperature. While temperature control is critical to prevent side reactions, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

  • Cause 3: Poor Solubility/Mixing. The starting material, 2,5-dichlorobenzoic acid, has poor solubility in the nitrating mixture.[3] Inadequate agitation can result in a heterogeneous mixture where a portion of the substrate remains unexposed to the nitrating agent.

Solutions & Protocols:

  • Ensure Anhydrous Conditions: Use high-purity, concentrated acids (e.g., 98% H₂SO₄ and fuming HNO₃). The presence of water depletes the sulfuric acid's ability to protonate nitric acid, thereby reducing the concentration of the essential nitronium ion.[4]

  • Optimize Temperature and Time: The reaction should be initiated at a low temperature (0-5 °C) during the addition of the substrate to the acid mixture to control the initial exotherm.[5] After addition, the reaction may be allowed to slowly warm to room temperature or slightly above, with careful monitoring, to ensure completion. Typical reaction times range from 1 to 5 hours.[6]

  • Vigorous Agitation: Employ robust mechanical stirring to maintain a homogenous slurry, maximizing the surface area of the substrate exposed to the nitrating agent.

Q2: My spectral analysis (NMR/LC-MS) indicates the presence of an unwanted isomer. How does this form and how can I remove it?

A: This is a common and challenging issue related to regioselectivity. The primary isomeric byproduct is typically 2,4-dichloro-5-fluoro-6-nitrobenzoic acid .

  • Cause: Competing Directing Effects. The substituents on the starting material have competing electronic effects:

    • -COOH (Carboxylic Acid): A deactivating, meta-director. It directs the incoming electrophile (NO₂⁺) to the C3 and C5 positions.

    • -Cl and -F (Halogens): Deactivating, ortho, para-directors. The C2-Cl directs to C4 (blocked) and C6. The C4-Cl directs to C2 (blocked) and C6. The C5-F directs to C4 (blocked) and C6.

    • The desired nitration at C3 is driven by the -COOH group. However, the cumulative directing effect of the three halogens strongly favors nitration at the C6 position, leading to the formation of the isomeric byproduct. Precise control of reaction conditions is necessary to favor the kinetically controlled product.

Solutions & Protocols:

  • Strict Temperature Control: Formation of the 6-nitro isomer is often favored at higher temperatures. Maintaining a consistently low temperature (0-10 °C) throughout the reaction is crucial for maximizing the yield of the desired 3-nitro isomer.[5][7]

  • Purification via pH Fractionation: The acidity (pKa) of the two isomers is different enough to allow for separation by careful pH adjustment. A patented method describes separating a mixture of 2-chloro-4-fluoro-5-nitrobenzoic acid and 2-chloro-4-fluoro-3-nitrobenzoic acid by adjusting the pH.[8] A similar principle can be applied here.

    Protocol: Isomer Separation by pH Adjustment [8]

    • Dissolve the crude product mixture in an aqueous basic solution (e.g., NaOH or KOH) to form the sodium or potassium salts of the benzoic acids.

    • Slowly and with vigorous stirring, add a dilute acid (e.g., 1M HCl) to the solution.

    • Monitor the pH carefully. The less acidic isomer will precipitate first. In a similar system, the 3-nitro isomer precipitates at a pH of 4-5.[8]

    • Filter the solid precipitate (the 3-nitro isomer).

    • Further acidify the remaining filtrate to a pH < 1 to precipitate the desired this compound.

    • Filter this second precipitate, wash with cold water, and dry.

Q3: I am observing a product with a higher molecular weight, suggesting over-nitration (a dinitro- compound). How can I prevent this?

A: Over-nitration occurs when the reaction conditions are too harsh, forcing a second nitro group onto the already deactivated aromatic ring.

  • Cause: Excessively Strong Nitrating Agent or High Temperature. Using a large excess of fuming nitric acid or oleum (fuming sulfuric acid), or allowing the reaction temperature to rise uncontrollably, can provide enough energy to overcome the deactivation of the ring by the first nitro group and other substituents, leading to dinitration.

Solutions & Protocols:

  • Control Stoichiometry: Use a modest excess of nitric acid (e.g., 1.1 to 1.5 molar equivalents). Avoid large excesses.

  • Avoid Oleum Unless Necessary: While oleum can be used to consume water formed during the reaction, its high reactivity increases the risk of side reactions.[3] If used, it must be done with extreme temperature control.

  • Maintain Low Temperature: As with isomer formation, keeping the reaction temperature low is the most effective way to prevent over-nitration.

Visualizing Side Reaction Pathways

The following diagram illustrates the main reaction and the formation of key byproducts.

Side_Reactions start 2,4-Dichloro-5-fluorobenzoic Acid product Desired Product (3-Nitro Isomer) start->product Optimal Conditions (Low Temp) isomer Isomeric Byproduct (6-Nitro Isomer) start->isomer Sub-optimal Temp (Regioselectivity Issue) over_nitrated Over-nitration Product (Dinitro- compound) product->over_nitrated Harsh Conditions (High Temp / Excess HNO₃) decarboxylated Decarboxylation Product product->decarboxylated High Heat during Workup/Purification

Caption: Formation of the desired product and common side products.

Frequently Asked Questions (FAQs)

  • Q: What are the typical reaction conditions reported in the literature?

    • A: While specifics vary, a general procedure involves adding 2,4-dichloro-5-fluorobenzoic acid to a mixture of concentrated sulfuric acid and nitric acid at a temperature between 0°C and 10°C. The reaction is then stirred for several hours before being quenched by pouring onto ice water to precipitate the product.[5] A Chinese patent describes a one-pot synthesis from 2,4-dichloro-5-fluoroacetophenone using nitric acid for both nitration and oxidation at temperatures ranging from -5°C to 150°C across the different stages.[2]

  • Q: Can the product undergo decarboxylation?

    • A: Yes. Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating, a reaction that can be catalyzed by copper or occur in high-boiling point polar aprotic solvents.[9][10] It is crucial to avoid excessive temperatures during purification steps like distillation or drying to prevent the formation of 1,5-dichloro-2-fluoro-4-nitrobenzene.

  • Q: What is an alternative synthesis route?

    • A: An alternative route starts with 2,4-dichloro-5-fluoroacetophenone.[11][12] This precursor is first nitrated to introduce the nitro group at the 3-position. The acetyl group is then oxidized to a carboxylic acid using a strong oxidizing agent (like sodium hypochlorite or nitric acid itself under harsh conditions) to yield the final product.[2][13] This multi-step process can sometimes offer better control over regioselectivity.

Summary of Reaction Parameters and Outcomes

ParameterOptimal ConditionDeviationPotential Side Reaction/Outcome
Temperature 0-10°CToo High (> 25°C)Increased isomer formation, over-nitration, potential decarboxylation.
Too Low (< 0°C)Incomplete reaction, low yield.
Nitric Acid 1.1-1.5 molar equiv.Large ExcessOver-nitration.
InsufficientIncomplete reaction.
Reaction Time 1-5 hours (monitored)Too ShortIncomplete reaction.
Too LongPotential for byproduct formation if temperature is not controlled.
Workup Quench on ice waterHigh temp during solvent removalDecarboxylation.
Careful pH adjustmentImproper pH controlCo-precipitation of isomers, loss of product.

References

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on identifying and controlling impurities.

I. Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically involves the nitration of a substituted benzene ring. The precise nature and quantity of impurities are highly dependent on the chosen synthetic route and the reaction conditions employed. The most common starting material is 2,4-dichloro-5-fluorobenzoic acid, which undergoes electrophilic aromatic substitution.

Based on the directing effects of the substituents on the benzene ring—two chlorine atoms (ortho, para-directing), a fluorine atom (ortho, para-directing), and a carboxylic acid group (meta-directing)—a number of isomeric and over-nitrated impurities can be formed. The interplay of these directing groups, coupled with the reaction kinetics, determines the product distribution.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

FAQ 1: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities?

The presence of multiple signals in your analytical run suggests the formation of side products. The most common impurities in the synthesis of this compound fall into three main categories:

  • Isomeric Impurities: These arise from the nitration at positions other than the desired C3 position.

  • Over-nitration Products: Formation of dinitro- or even trinitro- derivatives can occur if the reaction is not carefully controlled.[1][2]

  • Starting Material Carryover: Incomplete reaction can lead to the presence of unreacted 2,4-dichloro-5-fluorobenzoic acid in your final product.

Table 1: Common Impurities in the Synthesis of this compound

Impurity TypeChemical NameStructure
Desired Product This compound C7H2Cl2FNO4
Isomeric Impurity2,4-Dichloro-5-fluoro-6-nitrobenzoic acidC7H2Cl2FNO4
Isomeric Impurity2,4-Dichloro-5-fluoro-x-nitrobenzoic acid (other isomers)C7H2Cl2FNO4
Over-nitration2,4-Dichloro-5-fluoro-3,x-dinitrobenzoic acidC7H1Cl2FN2O6
Starting Material2,4-Dichloro-5-fluorobenzoic acidC7H3Cl2FO2
FAQ 2: How can I control the formation of isomeric impurities during the nitration step?

Controlling the regioselectivity of the nitration is critical for maximizing the yield of the desired product. The formation of isomers is primarily influenced by reaction temperature and the concentration of the nitrating agent.

Troubleshooting Isomer Formation:

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low and consistent temperature (typically between 0-10 °C) is crucial.[3] Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

  • Slow Addition of Nitrating Agent: A slow, controlled addition of the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) ensures that the concentration of the highly reactive nitronium ion (NO₂⁺) remains low and steady. This minimizes localized "hot spots" and reduces the likelihood of side reactions.

  • Choice of Nitrating Agent and Solvent: The strength of the nitrating system can influence selectivity. Using a milder nitrating agent or a different solvent system can sometimes improve the isomeric ratio.

Visualizing the Reaction Pathway:

Nitration of 2,4-Dichloro-5-fluorobenzoic Acid 2,4-Dichloro-5-fluorobenzoic Acid 2,4-Dichloro-5-fluorobenzoic Acid Desired Product Desired Product 2,4-Dichloro-5-fluorobenzoic Acid->Desired Product Nitration at C3 (Controlled Conditions) Isomeric Impurities Isomeric Impurities 2,4-Dichloro-5-fluorobenzoic Acid->Isomeric Impurities Nitration at other positions (e.g., High Temperature) Over-nitration Products Over-nitration Products Desired Product->Over-nitration Products Excess Nitrating Agent

Caption: Control of reaction conditions is key to favoring the desired nitration pathway.

FAQ 3: I suspect over-nitration is occurring. How can I prevent the formation of dinitro compounds?

Over-nitration is a common side reaction when the aromatic ring of the product is still susceptible to further electrophilic attack.

Strategies to Minimize Over-nitration:

  • Stoichiometry of Nitrating Agent: Use a precise molar equivalent of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will significantly increase the chances of a second nitration event.

  • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

  • Reaction Temperature: As with isomer control, lower temperatures disfavor the higher activation energy required for the second nitration.

FAQ 4: What are the recommended analytical methods for assessing the purity of my product?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying the desired product and its impurities.

    • Recommended Column: A C18 reversed-phase column is typically effective.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is usually required to resolve all components.

    • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm) is standard.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the reaction progress and for a preliminary assessment of purity. Different solvent systems (e.g., mixtures of hexane and ethyl acetate) should be tested to achieve good separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and for identifying the structures of isolated impurities. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the components, which is useful for confirming the identity of the desired product and potential impurities.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve a sample of the product in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run time to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate the peak areas to determine the relative percentage of the main product and each impurity.

FAQ 5: My product is impure. What is the best way to purify it?

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.

Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be very soluble or insoluble in the hot solvent. Common solvents to screen include:

    • Ethanol

    • Methanol

    • Isopropanol

    • Toluene

    • Mixtures of solvents (e.g., ethanol/water)

  • Procedure: a. Dissolve the crude product in the minimum amount of hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to form well-defined crystals. d. Further cool the solution in an ice bath to maximize the yield. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of cold solvent. g. Dry the crystals under vacuum.

  • Purity Check: Analyze the purified product by HPLC or TLC to confirm the removal of impurities. A second recrystallization may be necessary to achieve the desired purity.

Visualizing the Purification Workflow:

Purification Workflow cluster_0 Recrystallization Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in Hot Solvent->Hot Filtration (optional) Slow Cooling & Crystallization Slow Cooling & Crystallization Hot Filtration (optional)->Slow Cooling & Crystallization Insoluble Impurities Insoluble Impurities Hot Filtration (optional)->Insoluble Impurities Vacuum Filtration Vacuum Filtration Slow Cooling & Crystallization->Vacuum Filtration Washing with Cold Solvent Washing with Cold Solvent Vacuum Filtration->Washing with Cold Solvent Filtrate (contains soluble impurities) Filtrate (contains soluble impurities) Vacuum Filtration->Filtrate (contains soluble impurities) Drying Drying Washing with Cold Solvent->Drying Pure Product Pure Product Drying->Pure Product

Caption: A systematic recrystallization process for the purification of the final product.

III. References

  • Chemistry LibreTexts. Directing Effects. --INVALID-LINK--

  • National Center for Biotechnology Information. Decarboxylative Hydroxylation of Benzoic Acids. --INVALID-LINK--

  • Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids. --INVALID-LINK--

  • Rio de Janeiro State Government. Nitration Of Benzoic Acid. --INVALID-LINK--

  • YouTube. Benzoic acid Decarboxylation. --INVALID-LINK--

  • Anima. Nitration Of Benzoic Acid. --INVALID-LINK--

  • ResearchGate. An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Matrix Fine Chemicals. This compound. --INVALID-LINK--

  • Longdom Publishing. A Report on Directing Effects on Organic Chemistry. --INVALID-LINK--

  • Chemistry LibreTexts. 7.5: Directing Effects. --INVALID-LINK--

  • Biosynth. This compound. --INVALID-LINK--

  • ChemicalBook. 2,4-Dichloro-5-fluorobenzoic acid. --INVALID-LINK--

  • Zheda Chem. 2,4-Dichloro-5-fluoronitrobenzene. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Application Landscape of this compound. --INVALID-LINK--

  • Google Patents. The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. --INVALID-LINK--

  • Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. --INVALID-LINK--

  • Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. --INVALID-LINK--

  • Google Patents. Process for the preparation of 2,4-dichlorofluorobenzene. --INVALID-LINK--

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. --INVALID-LINK--

  • PubChem. 2,4-Dichloro-5-fluorobenzoic acid. --INVALID-LINK--

  • Santa Cruz Biotechnology. 2,4-Dichloro-5-fluorobenzoic acid. --INVALID-LINK--

  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (CAS No: 106809-14-7). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but challenging chemical intermediate.[1][2] The highly substituted and electron-deficient nature of the aromatic ring presents unique challenges in achieving high yield and purity.

This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, focusing primarily on the critical nitration step of a 2,4-dichloro-5-fluorobenzoic acid precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method involves the direct nitration of 2,4-dichloro-5-fluorobenzoic acid or a derivative like 2,4-dichloro-5-fluoroacetophenone.[3] This electrophilic aromatic substitution requires potent nitrating agents due to the strongly deactivated nature of the benzene ring, which is substituted with multiple electron-withdrawing groups (-COOH, -Cl, -F).[4][5]

Q2: Why is the nitration of the 2,4-dichloro-5-fluorobenzoic acid ring so challenging?

A2: The difficulty arises from the cumulative electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the carboxylic acid group. These groups deactivate the aromatic ring, making it less susceptible to electrophilic attack.[4][5] Consequently, forcing conditions (e.g., high temperatures, strong acid mixtures) are necessary, which can increase the risk of side reactions and product decomposition.[6][7]

Q3: What are the primary side-products to expect during the nitration step?

A3: The main challenges are regioselectivity and over-nitration. While the existing substituents direct the incoming nitro group to the C3 position, isomeric impurities can form. For instance, nitration of 2-chloro-4-fluorobenzoic acid is known to produce a mixture of 3-nitro and 5-nitro isomers, requiring careful purification.[8][9] Under excessively harsh conditions, dinitro- or trinitro- byproducts may also form.[6][7][10]

Q4: What safety precautions are critical when working with mixed nitric and sulfuric acids?

A4: Extreme caution is mandatory. Always work in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath to dissipate the exothermic heat of mixing.[11] This prevents the uncontrolled generation of hazardous nitrogen oxide gases.

Troubleshooting Guide: The Nitration Step

This section addresses common problems encountered during the nitration of 2,4-dichloro-5-fluorobenzoic acid.

Problem 1: Low or No Product Yield

Potential Cause 1: Insufficiently Activating Nitrating Agent The highly deactivated ring requires a potent electrophile, the nitronium ion (NO₂⁺).[12] Standard concentrated nitric acid alone is often insufficient.

Recommended Solution:

  • Utilize a Mixed Acid System: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated or fuming nitric acid (HNO₃) is standard. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[12][13]

  • Alternative Nitrating Systems: For severely deactivated substrates, consider more advanced nitrating agents. Systems like nitric acid with trifluoroacetic anhydride or the use of nitrate salts (e.g., LiNO₃) in strong acids can be effective.[14][15]

Potential Cause 2: Reaction Temperature is Too Low While controlling temperature is crucial to prevent side reactions, an overly low temperature may not provide enough activation energy for the reaction to proceed at a reasonable rate.

Recommended Solution:

  • Controlled Temperature Ramp-Up: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent.[11] After the addition is complete, allow the reaction to slowly warm to room temperature or slightly above (e.g., 30-40 °C) while monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A Chinese patent suggests a reaction temperature of 103-110 °C for a related acetophenone precursor, indicating that higher temperatures may be necessary.[3]

Problem 2: Formation of Isomeric Impurities

Potential Cause: Suboptimal Temperature Control The directing effects of the substituents are temperature-dependent. In nitration of benzoic acid, higher temperatures can sometimes lead to the formation of ortho-isomers alongside the expected meta-product.[11]

Recommended Solution:

  • Maintain Low Temperatures: Keeping the reaction temperature consistently low (below 5 °C) during the initial mixing and reaction phase is critical for maximizing regioselectivity.[11]

  • Purification Strategy: If isomers are formed, separation can often be achieved through careful recrystallization from solvents like ethanol or benzene-ethanol mixtures.[16] A patent describing the separation of 2-chloro-4-fluoro-5-nitrobenzoic acid from its 3-nitro isomer suggests a pH-based separation method, where adjusting the pH of a solution containing the mixture can selectively precipitate one isomer.[8]

Problem 3: Product Decomposition or Charring

Potential Cause: Reaction Temperature is Too High or "Runaway" Reaction The nitration of aromatic compounds is highly exothermic. If the heat is not effectively dissipated, the temperature can rise uncontrollably, leading to oxidation of the aromatic ring, charring, and violent release of toxic NOx gases.[6][7]

Recommended Solution:

  • Slow, Controlled Addition: Add the nitrating agent dropwise to the substrate solution, which should be submerged in an ice/salt bath to maintain a low internal temperature.

  • Adequate Agitation: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.

  • Scale Considerations: Be extra cautious when scaling up. The surface-area-to-volume ratio decreases, making heat dissipation less efficient. A pilot run at a small scale is always recommended.

Experimental Protocols & Data

Protocol 1: Nitration of 2,4-dichloro-5-fluorobenzoic acid

This protocol is a representative starting point. Optimization will be required based on your specific equipment and purity requirements.

  • Preparation: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated H₂SO₄ (e.g., 3-4 molar equivalents). Cool the flask in an ice/salt bath to 0 °C.

  • Substrate Addition: Slowly add dry 2,4-dichloro-5-fluorobenzoic acid (1 equivalent) to the cooled sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming HNO₃ (1.1-1.5 equivalents) to concentrated H₂SO₄ (1-2 equivalents), keeping the mixture cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the substrate solution over 1-2 hours. The internal temperature must be maintained below 5 °C.

  • Monitoring: After addition, let the reaction stir at 0-5 °C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction's completion using TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product will precipitate.

  • Purification: Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to achieve high purity.

Table 1: Recommended Starting Conditions for Nitration
ParameterRecommended ValueRationale
Substrate 2,4-dichloro-5-fluorobenzoic acidPrecursor to the target molecule.
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄Provides a high concentration of the required NO₂⁺ electrophile.[13]
Molar Ratio (HNO₃:Substrate) 1.1 : 1 to 1.5 : 1A slight excess of nitric acid ensures complete reaction, but a large excess increases risks.
Solvent/Medium Concentrated H₂SO₄Acts as both a solvent and a catalyst to generate the nitronium ion.[12]
Initial Temperature 0 °C to 5 °CCritical for controlling the exothermic reaction and maximizing regioselectivity.[11]
Reaction Time 2 - 6 hoursHighly dependent on temperature and substrate reactivity; must be monitored.

Workflow & Pathway Visualizations

Troubleshooting Workflow for Low Yield

This decision tree outlines a logical sequence for diagnosing low product yield in the nitration reaction.

TroubleshootingWorkflow Start Low Yield Detected Check_Purity Verify Purity of Starting Material (SM) Start->Check_Purity Check_Reagents Confirm Potency & Stoichiometry of Acids Check_Purity->Check_Reagents Analyze_Crude Analyze Crude Product (TLC, HPLC, NMR) Check_Reagents->Analyze_Crude SM_Present High % of Unreacted SM? Analyze_Crude->SM_Present Impurities_Present Significant Impurities? SM_Present->Impurities_Present No Increase_Severity Increase Reaction Time or Temperature SM_Present->Increase_Severity Yes Increase_Nitrating Increase Molar Ratio of Nitrating Agent Impurities_Present->Increase_Nitrating No Optimize_Temp Optimize Temperature (Lower for Selectivity) Impurities_Present->Optimize_Temp Yes (Isomers) End_Success Yield Optimized Increase_Severity->End_Success Increase_Nitrating->End_Success Optimize_Purification Optimize Purification (Recrystallization, pH) Optimize_Temp->Optimize_Purification Optimize_Purification->End_Success

Caption: A decision tree for troubleshooting low yield issues.

Reaction Pathway and Key Influences

This diagram illustrates the primary reaction pathway and the factors that critically influence its outcome.

ReactionPathway cluster_reactants Reactants cluster_conditions Critical Conditions SM 2,4-Dichloro-5- fluorobenzoic acid Product 2,4-Dichloro-5-fluoro- 3-nitrobenzoic acid SM->Product Electrophilic Aromatic Substitution Acids HNO₃ + H₂SO₄ Acids->Product Electrophilic Aromatic Substitution Temp Temperature (0-5 °C) Temp->Product Time Reaction Time (2-6h) Time->Product Ratio Stoichiometry Ratio->Product Byproducts Isomeric Impurities Decomposition Products Product->Byproducts Suboptimal Conditions

Caption: The main synthesis pathway and influencing factors.

References

Technical Support Center: Synthesis of 2,4-dichloro-5-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the formation of critical byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 2,4-dichloro-5-fluorobenzoyl chloride?

A1: The most prevalent methods start with 2,4-dichlorofluorobenzene. The two main pathways are:

  • Friedel-Crafts reaction with carbon tetrachloride: This route involves the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to form 2,4-dichloro-5-fluorobenzotrichloride. This intermediate is then hydrolyzed to yield the final product.[1][2]

  • Friedel-Crafts acylation with oxalyl chloride: This method utilizes oxalyl chloride as the acylating agent with a Lewis acid catalyst, typically AlCl₃, to directly form 2,4-dichloro-5-fluorobenzoyl chloride.[3]

Q2: What is the major byproduct I should be aware of, and why does it form?

A2: The most significant and commonly reported byproduct is a dimer with the proposed structure of bis(2,4-dichloro-5-fluorophenyl)dichloromethane, often represented as (FCl₂C₆H₂)₂CCl₂.[1][2] This byproduct arises from a secondary Friedel-Crafts reaction where the initially formed 2,4-dichloro-5-fluorobenzotrichloride acts as an electrophile and reacts with another molecule of the starting material, 2,4-dichlorofluorobenzene.

Q3: Can this major byproduct be converted back to the desired product?

A3: Yes, some patented processes describe methods to convert this dimer back into 2,4-dichloro-5-fluorobenzoyl chloride. This typically involves a sequence of hydrolysis, oxidation, and acylation steps to cleave the dimer and functionalize the resulting molecules into the desired product.[2]

Q4: What are other potential minor byproducts?

A4: Besides the major dimer, other minor byproducts can include:

  • Isomeric products: Depending on the reaction conditions, small amounts of other isomers of the benzoyl chloride may be formed.

  • Incompletely hydrolyzed intermediates: Residual 2,4-dichloro-5-fluorobenzotrichloride if the hydrolysis step is not driven to completion.

  • Over-chlorinated species: Further chlorination of the aromatic ring can occur under harsh conditions, leading to trichlorinated aromatic byproducts.

  • Byproducts from the chlorinating agent: If thionyl chloride is used in an alternative synthesis from the corresponding carboxylic acid, residual thionyl chloride or byproducts from its decomposition can be present.

Q5: What analytical techniques are best for identifying and quantifying these byproducts?

A5: A combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. It is well-suited for identifying and quantifying the desired product and various byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment, especially for less volatile byproducts or for monitoring the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for structural elucidation of the final product and any isolated byproducts. ¹⁹F NMR is particularly useful for fluorine-containing compounds.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of the characteristic carbonyl group in the benzoyl chloride and can help identify functional groups in byproducts.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Desired Product 1. Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. 2. Suboptimal Reaction Temperature: Incorrect temperature can lead to a slow reaction or favor byproduct formation. 3. Formation of the Dimer Byproduct: This is a common cause of significant yield loss.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Use a fresh, high-quality Lewis acid. 2. Optimize Temperature: Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. 3. Adjust Stoichiometry: Using a slight excess of carbon tetrachloride or oxalyl chloride may help to drive the initial reaction and minimize the secondary reaction leading to the dimer.
High Levels of Dimer Byproduct 1. High Concentration of Starting Material: This can favor the bimolecular reaction that forms the dimer. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial acylation can increase the likelihood of the secondary reaction.1. Control Reactant Addition: Consider slow, controlled addition of the 2,4-dichlorofluorobenzene to the reaction mixture containing the catalyst and acylating agent. 2. Monitor Reaction Progress: Use techniques like GC or TLC to monitor the consumption of the starting material and the formation of the product and byproduct. Quench the reaction once the optimal conversion is reached.
Incomplete Hydrolysis of the Trichloromethyl Intermediate 1. Insufficient Water: Not enough water was added to complete the hydrolysis. 2. Low Reaction Temperature: The hydrolysis may be slow at lower temperatures. 3. Poor Mixing: In a biphasic system, inefficient mixing can limit the contact between the organic intermediate and the aqueous phase.1. Ensure Stoichiometric Excess of Water: Use a sufficient amount of water to drive the hydrolysis to completion. 2. Increase Temperature: Gently heating the hydrolysis mixture can increase the reaction rate. 3. Improve Agitation: Use vigorous stirring to ensure good mixing of the reaction phases.
Product is Dark or Discolored 1. Reaction Temperature Too High: Excessive heat can lead to decomposition and the formation of colored impurities. 2. Presence of Impurities in Starting Materials: Impurities in the 2,4-dichlorofluorobenzene or the acylating agent can lead to colored byproducts.1. Maintain Strict Temperature Control: Use a temperature-controlled reaction setup to avoid overheating. 2. Purify Starting Materials: If necessary, purify the starting materials by distillation or other appropriate methods before use.

III. Experimental Protocols & Methodologies

Protocol 1: Synthesis of 2,4-dichloro-5-fluorobenzoyl chloride via Friedel-Crafts Reaction with Carbon Tetrachloride

Step 1: Friedel-Crafts Reaction

  • To a dry, inert-atmosphere flask, add anhydrous carbon tetrachloride and a Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃).

  • Cool the mixture in an ice bath.

  • Slowly add 2,4-dichlorofluorobenzene (1 equivalent) to the mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by GC.

Step 2: Hydrolysis

  • Once the initial reaction is complete, carefully quench the reaction by slowly adding it to a mixture of crushed ice and water.

  • Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,4-dichloro-5-fluorobenzoyl chloride.

  • Purify the product by vacuum distillation.

Protocol 2: GC-MS Method for Purity Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-500 m/z

IV. Reaction Mechanisms & Visualizations

Main Synthesis Pathway and Dimer Byproduct Formation

The synthesis of 2,4-dichloro-5-fluorobenzoyl chloride from 2,4-dichlorofluorobenzene and carbon tetrachloride proceeds through a Friedel-Crafts reaction to form an intermediate, which is then hydrolyzed. The formation of the major dimer byproduct occurs when this intermediate reacts with another molecule of the starting material.

Synthesis_and_Byproduct start 2,4-dichlorofluorobenzene + CCl4 intermediate 2,4-dichloro-5-fluorobenzotrichloride start->intermediate Friedel-Crafts Reaction (AlCl3) product 2,4-dichloro-5-fluorobenzoyl chloride intermediate->product Hydrolysis (H2O) dimer Dimer Byproduct: (FCl2C6H2)2CCl2 intermediate->dimer Secondary Friedel-Crafts (+ 2,4-dichlorofluorobenzene)

Caption: Main synthesis pathway and formation of the major dimer byproduct.

Troubleshooting Logic Flow

When encountering issues such as low yield, a systematic approach to troubleshooting is crucial. The following diagram outlines a logical workflow to identify and resolve common problems.

Troubleshooting_Flowchart decision decision action action issue issue start Start Experiment issue_node Low Yield or High Impurity? start->issue_node analyze Analyze Crude Product (GC-MS, NMR) issue_node->analyze Yes end Optimized Synthesis issue_node->end No high_dimer High Dimer Content? analyze->high_dimer unreacted_sm High Unreacted Starting Material? high_dimer->unreacted_sm No optimize_fc Optimize Friedel-Crafts: - Slow Addition - Monitor Reaction Time high_dimer->optimize_fc Yes other_byproducts Other Byproducts Present? unreacted_sm->other_byproducts No check_catalyst Check Catalyst Activity: - Use Fresh Catalyst - Ensure Anhydrous Conditions unreacted_sm->check_catalyst Yes purify_reagents Purify Starting Materials other_byproducts->purify_reagents Yes other_byproducts->end No optimize_fc->end optimize_temp_time Optimize Reaction: - Adjust Temperature - Increase Reaction Time check_catalyst->optimize_temp_time optimize_temp_time->end purify_reagents->end

Caption: A logical workflow for troubleshooting common synthesis issues.

V. References

  • Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 2, 4-dichloro-fluorobenzoyl chloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for producing 2,4-dichloro-5-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). The mechanism of the hydrolysis of benzotrichloride. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Benzotrichloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Retrieved from --INVALID-LINK--

  • ScienceMadness.org. (2008). Problem with Friedel Crafts acylation using Oxalyl chloride. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Benzotrichloride. Retrieved from --INVALID-LINK--

  • Sinocure Chemical Group. (n.d.). Benzotrichloride: Synthesis, Reactivity, and Industrial Applications with Safety Considerations. Retrieved from --INVALID-LINK--

  • ARKAT USA, Inc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. Retrieved from --INVALID-LINK--

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from --INVALID-LINK--

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from --INVALID-LINK--

  • YouTube. (2014, March 12). Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (1970). Friedel–Crafts reaction of oxalyl chloride with pentamethylbenzene. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride(86393-34-2) 1H NMR. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. Retrieved from --INVALID-LINK--

  • Eureka. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 2, 4-dichloro-fluorobenzoyl chloride. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Retrieved from --INVALID-LINK--

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS for Environmental Contaminants in Surface Waters. Retrieved from --INVALID-LINK--

References

Technical Support Center: Crystallization Optimization for 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the crystallization of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (CAS: 106809-14-7). This resource is designed for researchers, chemists, and process development professionals to address common challenges and provide systematic solutions for achieving high-purity, crystalline material with consistent physical properties. As a critical intermediate in pharmaceutical synthesis, the solid-state characteristics of this compound are paramount for downstream processability and final product quality.

This guide moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively during your crystallization development.

Section 1: Compound Properties & Crystallization Fundamentals

Understanding the physicochemical properties of this compound is the first step in developing a robust crystallization process.

PropertyValueSource
CAS Number 106809-14-7
Molecular Formula C₇H₂Cl₂FNO₄
Molecular Weight 254.00 g/mol
Physical Form Solid
Melting Point 193-197 °C (lit.)

The goal of crystallization is to facilitate a controlled phase transition from a solute in a solution to a highly ordered solid state. This process is governed by supersaturation , the driving force for both crystal nucleation (the birth of new crystals) and growth (the increase in size of existing crystals). Optimizing solvent conditions is about precisely controlling the level of supersaturation to favor crystal growth over spontaneous, uncontrolled nucleation, which often leads to small, impure particles.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of halogenated nitrobenzoic acids.

Q1: My compound has "oiled out" or formed an amorphous precipitate instead of crystals. What should I do?

Answer: Oiling out occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates as a liquid phase rather than a solid. This is often due to excessively high supersaturation, typically caused by cooling the solution too quickly or using a solvent in which the compound is too soluble.

Troubleshooting Steps:

  • Re-heat the solution: Gently warm the mixture until the oil redissolves completely.

  • Add more solvent: Add a small amount of the primary solvent (10-20% volume increase) to reduce the overall supersaturation level upon cooling.

  • Cool Slowly: This is the most critical parameter. A slower cooling rate keeps the solution within the metastable zone for longer, promoting orderly crystal growth instead of phase separation. Consider cooling from 80°C to 20°C over several hours rather than minutes.

  • Use an Anti-Solvent: If using a single solvent system is problematic, consider an anti-solvent (or co-solvent) system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) dropwise until turbidity is observed. This controlled approach to generating supersaturation can be highly effective.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites and induce crystallization.

Q2: Crystallization occurred, but the yield is very low (<70%). How can I improve it?

Answer: A low yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor after cooling.

Troubleshooting Steps:

  • Verify Solvent Choice: The ideal solvent should exhibit a steep solubility curve—high solubility at elevated temperatures and low solubility at room temperature or below. If the compound is still moderately soluble at low temperatures, your yield will be compromised. You may need to screen for a different solvent.

  • Reduce Solvent Volume: You may have used too much solvent. While avoiding oiling out is important, an excessive volume will lead to high losses. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.

  • Increase Cooling Time/Lower Final Temperature: Ensure the solution has been given adequate time at the final, low temperature to reach equilibrium. Cooling the mixture further (e.g., in an ice bath or refrigerator) will decrease the compound's solubility and increase the precipitated yield.

  • Consider an Anti-Solvent Addition: After cooling the primary solvent, a carefully controlled addition of an anti-solvent can be used to "crash out" the remaining dissolved product, significantly improving the yield.

Q3: The crystals formed too quickly, resulting in a fine powder or needle-like crystals that are difficult to filter. How can this be controlled?

Answer: Rapid crystallization, or "crashing out," is a sign of excessive supersaturation, which favors nucleation over growth. This traps impurities and leads to poor particle characteristics.

Troubleshooting Steps:

  • Slow Down the Cooling Rate: A slower cooling profile is essential. A linear cooling rate is often better than natural cooling. For example, a rate of 0.2-0.5 °C/min is often a good starting point. This minimizes the driving force for nucleation, allowing existing crystals to grow larger.

  • Reduce the Solute Concentration: Start with a slightly more dilute solution. By adding a little extra solvent (e.g., 5-10% more than the minimum required for dissolution), you lower the initial supersaturation level, which can slow down the onset and rate of crystallization.

  • Implement Seeding: Seeding is a powerful technique to control crystallization. By introducing a small quantity of pre-existing crystals (seeds) into a slightly supersaturated solution (within the metastable zone), you bypass the stochastic nature of primary nucleation. Crystal growth will then occur on the surface of the added seeds, providing excellent control over particle size and morphology.

  • Control Agitation: While agitation is necessary for homogeneity, excessive or improper agitation can induce secondary nucleation, leading to smaller particles. Moderate, consistent agitation is typically recommended.

Q4: The final product has failed purity testing. How can the crystallization process be improved to reject impurities?

Answer: Purity is the primary goal of crystallization. Poor impurity rejection can be due to surface adsorption, inclusions (pockets of mother liquor trapped in the crystal), or co-crystallization.

Troubleshooting Steps:

  • Promote Slower Crystal Growth: As mentioned previously, rapid growth is a primary cause of impurity incorporation. All methods to slow down crystallization (slower cooling, lower concentration, seeding) will improve purity.

  • Select a Different Solvent System: The solvent can influence how impurities interact with the growing crystal faces. Sometimes, changing from a protic solvent (like an alcohol) to an aprotic solvent (like ethyl acetate or toluene), or vice-versa, can dramatically alter impurity rejection.

  • Perform a Slurry Wash: After filtration, washing the filter cake with a small amount of cold, fresh solvent is crucial to remove adhered mother liquor, which is rich in impurities.

  • Consider Re-crystallization: A second crystallization step is a highly effective method for achieving very high purity.

Section 3: Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable solvent system.

Objective: To identify a solvent that provides high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Materials:

  • This compound

  • Small vials or test tubes

  • Heat source (hot plate, oil bath)

  • A selection of candidate solvents (see table below)

  • Stirring mechanism

Solvent ClassExample SolventsBoiling Point (°C)PolarityNotes
Alcohols Methanol, Ethanol, Isopropanol65, 78, 82HighGood H-bond donors/acceptors. Often good "dissolving" solvents.
Ketones Acetone, MEK56, 80Medium-HighStrong dipole moment.
Esters Ethyl Acetate77MediumCommon choice for compounds with moderate polarity.
Aromatics Toluene111LowGood for less polar compounds; can interact via π-stacking.
Ethers THF, MTBE66, 55MediumCan be effective but watch for peroxide formation.
Halogenated Dichloromethane (DCM)40MediumOften too volatile for slow cooling but useful for layering.
Aprotic Polar Acetonitrile (ACN)82HighStrong dipole, aprotic.

Procedure:

  • Initial Solubility Test (Room Temp):

    • Place ~20 mg of the compound into separate vials.

    • Add a candidate solvent dropwise (e.g., 0.1 mL at a time) with agitation.

    • Observe solubility. A good candidate solvent will NOT fully dissolve the compound in a small volume (e.g., <0.5 mL) at room temperature. If it dissolves easily, it is likely too good a solvent for high recovery.

  • Hot Solubility Test:

    • For solvents that showed poor to moderate room temperature solubility, gently heat the vial to near the solvent's boiling point.

    • Continue adding the solvent in small portions until the solid is completely dissolved. Record the approximate volume. A good solvent will dissolve the compound completely in a reasonable volume upon heating.

  • Cooling Test:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • Observe the outcome. The ideal solvent will show significant crystal formation.

    • If no crystals form, try scratching the vial or placing it in an ice bath.

  • Evaluate and Select: Based on the results, rank the solvents. The best solvent is one that requires heating for dissolution and provides a high yield of crystalline solid upon cooling.

Workflow for Crystallization Optimization

The following diagram outlines a logical workflow for moving from initial screening to a fully optimized process.

CrystallizationWorkflow cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Troubleshooting & Refinement Screen Solvent Screening (Protocol 1) Select Select Best Solvent/Anti-Solvent System Screen->Select Cooling Optimize Cooling Profile (e.g., 0.5°C/min) Select->Cooling Concentration Determine Optimal Concentration Cooling->Concentration Seeding Develop Seeding Strategy (Seed load, temp) Concentration->Seeding Troubleshoot Address Issues (Oiling, Purity, Yield) Seeding->Troubleshoot Analyze Analyze Product (Purity, PSD, Polymorph) Troubleshoot->Analyze Final Final, Robust Protocol Analyze->Final

Caption: Logical workflow for crystallization development.

Section 4: Advanced Topics: Seeding and Polymorphism

The Power of Seeding

Seeding is the practice of adding a small amount of crystalline material to a supersaturated solution to initiate crystallization in a controlled manner. This technique separates the nucleation and growth phases, offering significant advantages:

  • Batch-to-Batch Consistency: Eliminates the variability of spontaneous nucleation.

  • Control Over Particle Size: The final crystal size is influenced by the amount and size of the seeds added.

  • Polymorph Control: Seeding with the desired crystal form can ensure that the thermodynamically stable or desired kinetic polymorph is produced.

Basic Seeding Protocol:

  • Dissolve the compound at an elevated temperature and cool it to a point where it is supersaturated, but spontaneous nucleation has not yet occurred (the metastable zone).

  • Add a small slurry of seed crystals (typically 0.1-1.0% by weight of the solute).

  • Maintain the temperature for a period to allow the seeds to establish before continuing the cooling profile.

A Note on Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility, stability, and melting point. For pharmaceutical intermediates, controlling polymorphism is critical. Substituted benzoic acids are known to exhibit polymorphism.

  • How to Investigate: If you observe batch-to-batch variability in your crystalline product despite consistent process parameters, polymorphism may be the cause. Techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to identify and characterize different polymorphs.

  • How to Control: The choice of solvent and the use of a consistent seeding protocol are the primary methods for ensuring the same polymorphic form is produced every time.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common crystallization problems.

TroubleshootingTree Start Initial Crystallization Attempt Outcome What is the result? Start->Outcome NoSolid No Solid / Clear Solution Outcome->NoSolid No Crystals Oil Oil / Amorphous Solid Outcome->Oil Unwanted Form PoorYield Crystals Formed, but Low Yield Outcome->PoorYield Success, but... BadCrystals Fine Powder / Needles Outcome->BadCrystals Success, but... NoSolid_Sol1 Too much solvent OR Wrong solvent choice NoSolid->NoSolid_Sol1 Oil_Sol1 Supersaturation too high OR Cooling too fast Oil->Oil_Sol1 PoorYield_Sol1 Compound is too soluble at low temp PoorYield->PoorYield_Sol1 BadCrystals_Sol1 Nucleation dominates growth (Cooling too fast) BadCrystals->BadCrystals_Sol1 NoSolid_Act1 Action: Evaporate some solvent or cool further. If fails, re-screen solvents. NoSolid_Sol1->NoSolid_Act1 Oil_Act1 Action: Re-heat, add more solvent, and cool much slower. Consider anti-solvent. Oil_Sol1->Oil_Act1 PoorYield_Act1 Action: Lower final temp, reduce solvent volume, or use an anti-solvent. PoorYield_Sol1->PoorYield_Act1 BadCrystals_Act1 Action: Slow cooling rate. Use seeding to control nucleation and growth. BadCrystals_Sol1->BadCrystals_Act1

Technical Support Center: Green Production of 2,4-Dichloro-5-Fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the green and sustainable synthesis of 2,4-dichloro-5-fluorobenzoyl chloride. This guide is designed for researchers, chemists, and process development professionals dedicated to implementing environmentally responsible chemical manufacturing. Here, we move beyond simple protocols to dissect the underlying principles of common synthesis routes, providing you with the expert insights needed to troubleshoot experiments, optimize yields, and ensure process integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary green synthesis routes for 2,4-dichloro-5-fluorobenzoyl chloride?

A1: Traditional methods for producing 2,4-dichloro-5-fluorobenzoyl chloride often rely on stoichiometric amounts of Lewis acids like aluminum trichloride (AlCl₃) or hazardous reagents like thionyl chloride and phosgene, which generate significant waste streams.[1][2] Green chemistry approaches focus on minimizing this impact. The most prominent green routes include:

  • Solid Acid Catalysis: This method replaces soluble Lewis acids with reusable solid catalysts, such as composite zeolites or phosphotungstic acid supported on zirconia.[3][4] The reaction typically involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with carbon tetrachloride, followed by a controlled hydrolysis step. The catalyst can be filtered and reused, drastically reducing acidic waste.[3][5]

  • Byproduct Valorization: A significant issue in the carbon tetrachloride route is the formation of dimer byproducts.[2] A key green strategy involves isolating these dimers, subjecting them to alkaline hydrolysis, and then reacting the resulting acid with an intermediate from the main reaction to convert what was once waste back into the desired product, pushing the overall yield towards near-quantitative levels.[6]

  • Alternative Acylating Agents: To avoid highly toxic reagents like phosgene, methods using oxalyl chloride have been developed. This route offers a shorter process, simpler post-treatment, and uses less hazardous materials while achieving high yields.[1]

Q2: Why is a solid acid catalyst like a composite zeolite considered a "greener" alternative to aluminum trichloride (AlCl₃)?

A2: The preference for solid acid catalysts is a cornerstone of green process design for several reasons:

  • Reduced Waste: AlCl₃ is typically used in stoichiometric amounts and cannot be easily recovered after the reaction. It is quenched during workup, leading to large volumes of acidic aqueous waste that require neutralization and disposal. Solid acids are used in catalytic amounts and are easily separated from the reaction mixture by simple filtration, allowing them to be recycled for multiple runs.[3][7]

  • Improved Safety and Handling: Solid catalysts are generally less corrosive and easier to handle than AlCl₃, which is highly moisture-sensitive and reacts violently with water. This simplifies reactor design and improves operational safety.

  • Enhanced Selectivity: Catalysts like modified zeolites can offer shape-selective properties, potentially reducing the formation of unwanted isomers or byproducts compared to less selective catalysts like AlCl₃.[3]

  • Simplified Workup: The ability to simply filter off the catalyst streamlines the downstream purification process, reducing the need for extensive liquid-liquid extractions and wash steps.[5]

Q3: What are the most common byproducts in the carbon tetrachloride synthesis route, and how can they be minimized?

A3: The primary byproduct of concern is a dimer with the general structure (FCl₂C₆H₂)₂CCl₂.[2][4] This impurity arises from the reaction of the desired intermediate with another molecule of the starting material. Its formation is often promoted by:

  • High Catalyst Loading: Excessive amounts of Lewis acid can increase the rate of side reactions.

  • Elevated Temperatures: Higher reaction temperatures can favor dimerization.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can leave unreacted starting materials available for side reactions.

Minimization strategies involve precise control over reaction parameters. Using an optimized amount of a highly active solid acid catalyst, maintaining a controlled temperature (e.g., refluxing at a moderate temperature), and ensuring the correct stoichiometry are critical to maximizing selectivity towards the desired monomeric product.[2][3]

Experimental Workflow & Key Parameters

The following diagram illustrates a generalized green workflow using a solid acid catalyst.

G cluster_0 Step 1: Friedel-Crafts Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Workup & Purification A 2,4-Dichlorofluorobenzene + Carbon Tetrachloride B Add Solid Acid Catalyst (e.g., Modified Zeolite) A->B C Reflux Reaction (e.g., 30-60 min) B->C D Cool to Room Temp C->D E Add Deionized Water D->E F Hydrolyze at 20-40°C (e.g., 1 hour) E->F G Filter to Recover Catalyst F->G H Separate Organic Layer G->H J Recycled Catalyst G->J For Regeneration & Reuse I Reduced Pressure Distillation H->I K Final Product: 2,4-Dichloro-5-fluorobenzoyl chloride I->K

Caption: Generalized workflow for the green synthesis of 2,4-dichloro-5-fluorobenzoyl chloride.

Troubleshooting Guide

Problem 1: Low Conversion of 2,4-Dichlorofluorobenzene

  • Question: My reaction shows a high percentage of unreacted 2,4-dichlorofluorobenzene after the recommended reaction time. What are the potential causes?

  • Answer:

    • Catalyst Deactivation (Most Common): If you are using a recycled solid acid catalyst, it may have lost activity. Pores can become blocked, or active sites may be poisoned.

      • Solution: Regenerate the catalyst. For zeolite-based catalysts, this typically involves washing with a solvent, drying, and calcining at high temperatures (e.g., 450°C) to burn off organic residues.[3] An acid or ammonium salt wash may also be necessary to restore acidity.[3]

    • Presence of Moisture: The reaction is sensitive to water, which can deactivate both solid acid and traditional Lewis acid catalysts.

      • Solution: Ensure all reactants and solvents are anhydrous and that the reaction is performed under a dry atmosphere (e.g., nitrogen or argon).

    • Insufficient Reaction Temperature or Time: The reaction may not have reached the necessary activation energy or equilibrium.

      • Solution: Verify the reflux temperature is being achieved. If conversion is still low, consider extending the reaction time and monitoring progress via GC or TLC analysis. The patent literature describes successful reactions with reflux times as short as 30 minutes, indicating that an active catalyst is key.[3]

Problem 2: Final Product is Contaminated with the 2,4-dichloro-5-fluorobenzotrichloride Intermediate

  • Question: After the workup, I've isolated the product, but spectroscopic analysis (NMR/MS) shows the presence of the trichloromethyl intermediate. How can I ensure complete hydrolysis?

  • Answer: Incomplete hydrolysis is a common issue that points to problems in the second step of the synthesis.

    • Insufficient Hydrolysis Time/Temperature: The conversion of the benzotrichloride to the benzoyl chloride is not instantaneous.

      • Solution: Increase the hydrolysis time or gently warm the mixture. A reaction at 40°C for 1 hour is cited as effective.[3] Ensure vigorous stirring to maximize interfacial contact between the organic and aqueous phases.

    • Lack of a Hydrolysis Catalyst: While some methods perform hydrolysis with water alone, the presence of a catalyst like ferric trichloride (FeCl₃) can significantly accelerate the conversion of the trichloromethyl group to the acid chloride.[8]

      • Solution: If your protocol allows, consider adding a catalytic amount of a Lewis acid like FeCl₃ during the hydrolysis step. Note that this may require an additional purification step to remove the catalyst.

    • Phase Separation Issues: Poor mixing can lead to inefficient contact between the water and the organic intermediate.

      • Solution: Use a reactor with an efficient overhead stirrer or a powerful magnetic stir bar to ensure the two phases are well-emulsified during the hydrolysis step.

Problem 3: Yield Decreases with Each Catalyst Recycle

  • Question: My initial yield with fresh zeolite catalyst was high, but it drops significantly with each subsequent run. What is causing this gradual deactivation?

  • Answer: This indicates a cumulative fouling or structural change in your catalyst.

    • Coke/Polymer Deposition: Heavy organic byproducts can deposit within the catalyst's pores, blocking active sites.

      • Solution: Implement a rigorous regeneration protocol after each run. A high-temperature calcination in the presence of air is very effective at burning off these carbonaceous deposits.[3]

    • Leaching of Active Species: For supported catalysts (e.g., phosphotungstic acid on zirconia), the active component may slowly leach into the reaction medium.

      • Solution: Analyze the filtrate for signs of the active metal or acid. If leaching is confirmed, you may need to explore methods to better immobilize the catalytic species on the support.

    • Structural Degradation: Repeated use at high temperatures or exposure to certain chemicals can cause the catalyst's support structure (like the zeolite framework) to degrade.

      • Solution: Characterize the spent catalyst using techniques like XRD or BET surface area analysis to check for changes in crystallinity and porosity. If degradation is evident, the operational stability of the catalyst under your specific conditions is limited.

G cluster_yield Low Yield Troubleshooting cluster_purity Purity Issue Troubleshooting start Low Yield or Purity Issue check_catalyst Is Catalyst Recycled? start->check_catalyst impurity_id Impurity Type? start->impurity_id regenerate Action: Regenerate Catalyst (Calcine, Acid Wash) check_catalyst->regenerate Yes check_moisture Are Reagents Dry? check_catalyst->check_moisture No dry_reagents Action: Dry Solvents/Reagents, Use Inert Atmosphere check_moisture->dry_reagents No check_conditions Are Temp/Time Sufficient? check_moisture->check_conditions Yes increase_conditions Action: Increase Reflux Time, Verify Temperature check_conditions->increase_conditions No intermediate Intermediate Present impurity_id->intermediate byproduct Dimer/Other Byproduct impurity_id->byproduct hydrolysis_issue Check Hydrolysis Step: Time, Temp, Mixing intermediate->hydrolysis_issue reaction_issue Check Reaction Step: Temp, Stoichiometry byproduct->reaction_issue

Caption: A decision tree for troubleshooting common issues in the synthesis process.

Protocols & Data

Protocol: Synthesis Using a Zeolite Solid Acid Catalyst

This protocol is a synthesized example based on methodologies described in the patent literature for illustrative purposes.[3][4]

  • Catalyst Preparation (if needed): A mordenite zeolite carrier is treated with an ammonium nitrate solution, washed, dried, and calcined at 450°C. It is then soaked in sulfuric acid, washed to neutrality, dried, and calcined again at 450°C for 8 hours to generate the active solid acid catalyst.[3]

  • Reaction Setup: To a 2L reactor equipped with a reflux condenser and mechanical stirrer, add carbon tetrachloride (194 ml, 2 mol) and 2,4-dichlorofluorobenzene (33g, 0.2 mol).

  • Acylation: Add the prepared solid acid catalyst (16g). Heat the mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress by GC to confirm the consumption of the starting material.

  • Hydrolysis: Cool the reactor to room temperature. Directly add deionized water (200 ml) to the reaction mixture. Stir vigorously at 40°C for 1 hour.

  • Workup: Filter the mixture to recover the solid catalyst. The catalyst should be washed with a solvent (e.g., dichloromethane), dried, and stored for regeneration and reuse.

  • Purification: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with a dilute sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,4-dichloro-5-fluorobenzoyl chloride as a colorless or slightly yellow liquid.[4]

Table 1: Comparison of Catalytic Systems
FeatureAlCl₃ (Conventional)Zeolite Solid Acid (Green)Cationic Resin (Green)
Catalyst Type Homogeneous Lewis AcidHeterogeneous Solid AcidHeterogeneous Solid Acid
Reusability NoYes, with regeneration[3]Yes, with regeneration[5]
Waste Stream High volume of acidic aqueous wasteMinimal; solvent for washingMinimal; solvent for washing
Workup Aqueous quench, extractionSimple filtration[4]Simple filtration[7]
Safety Highly reactive with waterStable, less corrosiveStable, less corrosive
Typical Yield ~70-80%, byproduct issues[2]>90%[3]>98%[5]

References

Technical Support Center: Reducing Byproduct Formation in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and minimize the formation of unwanted byproducts. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Introduction: The Challenge of Selectivity

The Friedel-Crafts reaction, a cornerstone of C-C bond formation in organic synthesis, is not without its complexities. While powerful for attaching alkyl and acyl substituents to aromatic rings, the reaction is often plagued by a lack of selectivity, leading to a variety of byproducts.[1] This guide provides practical, field-proven insights to help you navigate these challenges, improve your yields, and ensure the purity of your target molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in Friedel-Crafts reactions in a direct question-and-answer format.

FAQs on Friedel-Crafts Alkylation

  • Q1: Why am I seeing significant amounts of polyalkylated products in my reaction?

    • A1: Polyalkylation is a frequent side reaction in Friedel-Crafts alkylation because the initial alkyl group added to the aromatic ring is an electron-donating group, which activates the ring.[2] This makes the monoalkylated product more nucleophilic and, therefore, more reactive than the starting material, leading to subsequent alkylations.[2][3]

  • Q2: How can I effectively prevent or minimize polyalkylation?

    • A2: There are several effective strategies:

      • Use a Large Excess of the Aromatic Substrate: This statistically favors the electrophile reacting with the starting material over the more reactive monoalkylated product.[3][4][5] In some industrial applications, the molar ratio of benzene to the alkylating agent can be as high as 30:1 to 50:1.[6]

      • Control Reaction Stoichiometry: Careful control over the molar ratio of reactants can significantly favor monoalkylation.[2]

      • Optimize Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can decrease the rate of the second alkylation.[2][3]

      • Consider Friedel-Crafts Acylation Followed by Reduction: This is often the most reliable method. The acyl group introduced is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[2][3][5]

  • Q3: My isolated product has a different alkyl structure than my starting alkyl halide. What is happening?

    • A3: This is due to carbocation rearrangement. Friedel-Crafts alkylation proceeds through a carbocation intermediate.[2] If the initially formed carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), this rearrangement will occur before the alkylation of the aromatic ring.[2][7]

  • Q4: How can I avoid these carbocation rearrangements?

    • A4: The most dependable method is to use Friedel-Crafts acylation followed by reduction. The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[2][8] The resulting ketone can then be reduced to the desired linear alkyl chain.

FAQs on Friedel-Crafts Acylation

  • Q1: What are the typical byproducts in Friedel-Crafts acylation?

    • A1: Common byproducts include:

      • Isomeric products: Acylation can occur at different positions on the aromatic ring (ortho, meta, para), leading to a mixture of isomers. The product distribution is influenced by the directing effects of existing substituents and reaction conditions.[9]

      • Polysubstituted products: While less common than in alkylation, polysubstitution can occur, especially with highly activated aromatic rings.[9]

      • Products from solvent acylation: In some cases, the solvent itself can be acylated.[9]

      • Dealkylation-acylation products: If the substrate contains an alkyl group, this group may be cleaved and the aromatic ring can then be acylated.[9]

  • Q2: My Friedel-Crafts acylation is not proceeding to completion. What are the likely causes?

    • A2: Several factors can lead to low or no product yield:

      • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate it.[9] It is crucial to use anhydrous conditions and freshly opened or purified reagents.[9]

      • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because the ketone product complexes with the catalyst, removing it from the reaction cycle.[9][10]

      • Deactivated Aromatic Substrate: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are often unreactive in Friedel-Crafts acylation.[8][9]

  • Q3: How can I control the regioselectivity of my acylation reaction?

    • A3: Regioselectivity can be controlled by several factors:

      • Solvent Choice: The polarity of the solvent plays a critical role. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) tend to favor the kinetically controlled product.[11][12] Conversely, polar solvents such as nitrobenzene can promote the formation of the thermodynamically more stable isomer.[11][12]

      • Temperature: Lower temperatures generally favor the formation of the kinetic product, as the reaction is less likely to overcome the activation energy barrier for rearrangement to the thermodynamic product.[11][13]

      • Catalyst Choice: The strength of the Lewis acid can influence the product distribution. Milder Lewis acids may favor the kinetic product, while strong Lewis acids like AlCl₃ can sometimes lead to the thermodynamically favored product due to the reversibility of the reaction.[11][14]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues.

Troubleshooting Guide 1: Excessive Polyalkylation in Friedel-Crafts Alkylation

Issue: The reaction is producing a high percentage of di- and tri-alkylated products, significantly reducing the yield of the desired mono-alkylated product.

Causality: The root cause is the activating nature of the alkyl group, which makes the mono-substituted product more reactive than the starting material.[3]

start High Polyalkylation Observed q1 Is using a large excess of the aromatic substrate feasible? start->q1 a1_yes Increase molar ratio of aromatic substrate to alkylating agent (e.g., 10:1 or higher). q1->a1_yes Yes a1_no Proceed to next step. q1->a1_no No q2 Have you optimized reaction conditions? a1_no->q2 a2_yes Problem Resolved q2->a2_yes Yes a2_no Lower reaction temperature. Use a milder Lewis acid catalyst. q2->a2_no No q3 Consider Friedel-Crafts Acylation followed by reduction. a2_no->q3

Caption: Troubleshooting workflow for polyalkylation.

Protocol 1: Monoalkylation using Excess Aromatic Substrate

This protocol describes a general procedure for the Friedel-Crafts alkylation of benzene with tert-butyl chloride, emphasizing the use of excess benzene to favor mono-substitution.

Materials:

  • Benzene (anhydrous)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Dilute Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous benzene (e.g., 10 equivalents) and cool to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.1 equivalents relative to the limiting reagent, tert-butyl chloride) to the stirred benzene.

  • In the dropping funnel, place tert-butyl chloride (1.0 equivalent).

  • Add the tert-butyl chloride dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation.

Protocol 2: Acylation-Reduction Pathway to Avoid Polyalkylation

This two-step protocol is a robust method to synthesize mono-alkylated products without the risk of polyalkylation or carbocation rearrangement.

Step A: Friedel-Crafts Acylation of Benzene with Acetyl Chloride

  • Follow the setup in Protocol 1, substituting benzene (1.2 equivalents) and adding it to a pre-formed complex of acetyl chloride (1.0 equivalent) and AlCl₃ (1.1 equivalents) in an inert solvent like dichloromethane at 0 °C.

  • After the reaction is complete (monitored by TLC), perform an aqueous workup as described in Protocol 1.

Step B: Clemmensen Reduction of the Resulting Ketone

  • Prepare zinc amalgam by adding granulated zinc (10 equivalents) to a solution of mercury(II) chloride in water. Stir for 10-15 minutes, then decant the aqueous solution.[2]

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, the ketone from Step A (1 equivalent), and concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically.[2]

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final mono-alkylated product.[2]

Troubleshooting Guide 2: Poor Regioselectivity and Isomer Formation

Issue: The reaction is producing a mixture of ortho, para, and sometimes meta isomers, making purification difficult and reducing the yield of the desired isomer.

Causality: The formation of different isomers is governed by a combination of electronic and steric effects of the substituents on the aromatic ring, as well as the reaction conditions which can favor either the kinetic or thermodynamic product.[11][15]

start Undesired Isomer Formation q1 Is the reaction temperature optimized? start->q1 a1_yes Lower temperature to favor kinetic product. Higher temperature for thermodynamic product. q1->a1_yes q2 Is the solvent choice appropriate? a1_yes->q2 a2_yes Use non-polar solvent (e.g., CS₂, CH₂Cl₂) for kinetic control. Use polar solvent (e.g., nitrobenzene) for thermodynamic control. q2->a2_yes q3 Have you considered the catalyst's role? a2_yes->q3 a3_yes Use milder Lewis acid for kinetic product. Stronger Lewis acid may favor thermodynamic product. q3->a3_yes end Problem Resolved a3_yes->end

Caption: Workflow for optimizing regioselectivity.

The following table summarizes the impact of various reaction parameters on product distribution in Friedel-Crafts reactions.

ParameterEffect on RegioselectivityRationale
Temperature Lower temperatures favor the kinetic product; higher temperatures favor the thermodynamic product.[13][15]At lower temperatures, the reaction follows the path of lowest activation energy. At higher temperatures, there is enough energy to overcome the barrier to the more stable product.
Solvent Polarity Non-polar solvents (e.g., CS₂, CH₂Cl₂) favor the kinetic product. Polar solvents (e.g., nitrobenzene) favor the thermodynamic product.[11][12]Polar solvents can better solvate the charged intermediates, potentially lowering the energy of the transition state leading to the thermodynamic product.
Lewis Acid Strength Milder Lewis acids may favor the kinetic product. Stronger Lewis acids can promote isomerization to the thermodynamic product.[11]Stronger Lewis acids can facilitate the reversibility of the reaction, allowing for equilibration to the most stable isomer.
Steric Hindrance Bulky acylating or alkylating agents can favor substitution at less sterically hindered positions.[15]Steric clash between the electrophile and substituents on the aromatic ring can disfavor reaction at certain positions.

Part 3: Mechanistic Insights

Understanding the underlying mechanisms is crucial for effective troubleshooting.

Mechanism of Polyalkylation

The activating effect of the first alkyl group is the primary driver of polyalkylation.

Benzene Benzene Alkylbenzene Alkylbenzene (More Reactive) Benzene->Alkylbenzene Dialkylbenzene Dialkylbenzene Alkylbenzene->Dialkylbenzene Electrophile R-X + AlCl₃ → R⁺ + AlCl₄⁻ Electrophile->Benzene 1st Alkylation Electrophile->Alkylbenzene 2nd Alkylation (Faster)

Caption: The activating effect of the alkyl group leads to polyalkylation.

The Acylation-Reduction Advantage

Friedel-Crafts acylation introduces a deactivating acyl group, which prevents further substitution.

Benzene Benzene Acylbenzene Acylbenzene (Less Reactive) Benzene->Acylbenzene Reduction Reduction (e.g., Clemmensen) Acylbenzene->Reduction Alkylbenzene Mono-alkylated Product Acylium_ion RCOCl + AlCl₃ → RCO⁺ + AlCl₄⁻ Acylium_ion->Benzene Acylation Reduction->Alkylbenzene

Caption: The acylation-reduction pathway to prevent polyalkylation.

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of key chemical entities is paramount. 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (CAS 106809-14-7) serves as a critical building block in the synthesis of various pharmaceutical compounds, including potent antibacterials.[1] Its purity and concentration must be rigorously controlled to ensure the safety, efficacy, and quality of the final drug product.

This guide provides an objective comparison of principal analytical methods for the characterization and quantification of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by representative experimental data and detailed protocols adapted from methodologies for structurally similar halogenated and nitroaromatic compounds.

The Analytical Challenge

The structure of this compound—featuring a carboxylic acid group, two chlorine atoms, a fluorine atom, and a nitro group—presents a unique analytical profile. The carboxylic acid imparts polarity and acidity, while the halogen and nitro substituents make the molecule amenable to specific detection methods. The choice of an analytical technique is therefore a critical decision, balancing specificity, sensitivity, and the context of the analysis, whether for raw material testing, reaction monitoring, or impurity profiling.[2]

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, offering a robust, versatile, and high-precision method for quantifying non-volatile and thermally labile compounds. For a substituted benzoic acid like our target analyte, reversed-phase HPLC with UV detection is the most logical and widely adopted approach.[3][4]

The Principle of Separation

In reversed-phase HPLC, the analyte is separated based on its hydrophobic partitioning between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase (usually a mixture of water and a polar organic solvent like acetonitrile or methanol). The acidic nature of the carboxylic group necessitates the use of an acidic modifier (e.g., formic acid, trifluoroacetic acid) in the mobile phase to suppress its ionization, ensuring a sharp, symmetrical peak shape and reproducible retention time.[5]

Why HPLC-UV is the Primary Choice

The aromatic ring and the nitro group in the analyte are strong chromophores, making it highly responsive to UV detection. This intrinsic property eliminates the need for derivatization, simplifying sample preparation and reducing potential sources of error. The method's high precision (%RSD typically < 2%) and accuracy make it ideal for assays and quality control in regulated environments.[6]

Experimental Protocol: HPLC-UV

This protocol is a representative method adapted from validated procedures for similar aromatic acids.[4][7]

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 100 µg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: 40% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. System Validation:

  • Specificity: Confirmed by the absence of interfering peaks at the analyte's retention time in a blank sample.

  • Linearity: Assessed by a five-point calibration curve (e.g., 5-200 µg/mL), which should yield a correlation coefficient (r²) > 0.999.

  • Accuracy & Precision: Determined by analyzing replicate preparations of the sample at different concentration levels. Acceptance criteria are typically 98-102% recovery and a relative standard deviation (RSD) of ≤ 2%.[6]

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Sonicate Sonicate Dissolve->Sonicate Filter Filter (0.45 µm) Sonicate->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC-UV workflow for quantification.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides unparalleled specificity, combining the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. It is the gold standard for impurity identification and structural confirmation.[3]

The Derivatization Imperative

Carboxylic acids like this compound are polar and non-volatile, making them unsuitable for direct GC analysis. They must first be converted into a more volatile, thermally stable derivative. A common approach is silylation (e.g., using BSTFA) or esterification (e.g., using methanol with an acid catalyst) to convert the -COOH group into a silyl ester or methyl ester, respectively.[6] This step is critical for preventing peak tailing and ensuring the compound can traverse the GC column.

Why GC-MS is the Confirmatory Choice

While HPLC-UV is excellent for quantification, GC-MS excels at identifying unknown impurities. The mass spectrometer fragments the analyte molecule in a reproducible pattern (the mass spectrum), which serves as a chemical "fingerprint." This allows for the confident identification of process-related impurities or degradants, even at trace levels.[8]

Experimental Protocol: GC-MS (with Derivatization)

This protocol is based on general methods for the GC-MS analysis of acidic compounds.[6][9]

1. Sample Preparation & Derivatization:

  • Prepare a solution of the sample in a suitable organic solvent (e.g., ethyl acetate) at ~1 mg/mL.

  • Evaporate 100 µL of the solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes to complete the derivatization.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C (Splitless mode).

  • Oven Program:

    • Initial: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Logical Diagram: Derivatization for GC

Derivatization cluster_reactants Reactants cluster_process Process cluster_products Products Analyte Analyte (R-COOH) (Polar, Non-volatile) Heat Heat (70°C) Analyte->Heat Reagent Silylating Agent (e.g., BSTFA) Reagent->Heat Derivative Silyl Ester (R-COOSi(CH3)3) (Less Polar, Volatile) Heat->Derivative Byproduct Byproducts Heat->Byproduct GC-MS Analysis GC-MS Analysis Derivative->GC-MS Analysis

Caption: The essential derivatization step for GC analysis.

Section 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique. However, its utility is generally limited to the analysis of pure substances, as it lacks the specificity of chromatographic methods.[6]

Principle and Application

The method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. For this compound, the absorbance maximum (λmax) in a given solvent can be determined by scanning across the UV spectrum. This λmax is then used to quantify the compound in solutions of known path length.

Limitations and Niche Use

The primary drawback of UV-Vis is its lack of specificity. Any impurity or excipient that absorbs at or near the analyte's λmax will interfere with the measurement, leading to inaccurate results. Therefore, its application is best suited for quick, in-process checks of highly pure material or for determining dissolution rates where the formulation components do not interfere.[3][6]

Experimental Protocol: UV-Vis

1. Wavelength Maximum (λmax) Determination:

  • Prepare a ~10 µg/mL solution of the analyte in a suitable UV-transparent solvent (e.g., methanol).

  • Scan the solution from 200 to 400 nm in a quartz cuvette against a solvent blank to identify the wavelength of maximum absorbance.

2. Quantification:

  • Prepare a series of standards of known concentrations.

  • Measure the absorbance of each standard and the sample at the predetermined λmax.

  • Plot a calibration curve of absorbance versus concentration and determine the sample concentration via linear regression.

Comparative Performance Summary

The selection of an analytical method is a trade-off between multiple performance characteristics. The table below provides a comparative summary based on typical data for analogous compounds.[6]

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (Separation-based)Very High (Separation & Mass)Low (Interference-prone)
Linearity (r²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 1 - 5 µg/mL< 1 µg/mL1 - 10 µg/mL
Limit of Quantification (LOQ) 4 - 15 µg/mL1 - 5 µg/mL5 - 25 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Sample Preparation Simple (Dilute & Filter)Complex (Derivatization)Very Simple (Dilute)
Throughput MediumMedium-LowHigh
Primary Application Quantitative Analysis (Assay) Impurity Identification Rapid Screening (Pure Substance)

Conclusion: A Multi-faceted Approach

For the comprehensive analysis of This compound , no single method is universally superior. A strategic, multi-faceted approach is recommended:

  • HPLC-UV stands as the premier method for routine quality control, assay, and quantitative analysis due to its high precision, accuracy, and straightforward sample preparation. It is the most reliable choice for regulatory submissions.

  • GC-MS is the indispensable tool for confirmatory analysis and impurity profiling. Its power to elucidate the structure of unknown trace components is unmatched, making it essential for process development and troubleshooting.

  • UV-Vis Spectrophotometry serves as a valuable, albeit limited, technique for rapid, in-process checks where high specificity is not required.

By understanding the strengths and weaknesses of each technique, researchers and drug development professionals can select the most appropriate analytical tools to ensure the quality and integrity of their work, from initial synthesis to final product.

References

A Comparative Guide to the HPLC Analysis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative analysis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. We will delve into a primary High-Performance Liquid Chromatography (HPLC) method, offering a detailed protocol and the scientific rationale behind its development. Furthermore, we will objectively compare this method with alternative techniques, providing the necessary data for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs.

Introduction: The Analytical Imperative for a Complex Intermediate

This compound is a polysubstituted aromatic carboxylic acid. Its complex structure, featuring electron-withdrawing halogen and nitro groups, presents unique challenges and opportunities in analytical separation and detection. Accurate and robust analytical methods are crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of this critical building block in the pharmaceutical industry. This guide will focus on providing a practical, field-proven perspective on its analysis.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

For routine analysis, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is the workhorse technique, offering a balance of performance, cost-effectiveness, and ease of use.

Rationale for Method Development

The selection of the stationary and mobile phases is critical for achieving optimal separation. Given the analyte's aromatic nature and the presence of a carboxylic acid group, a C18 stationary phase is an excellent starting point, providing the necessary hydrophobic interactions for retention.

The mobile phase composition is designed to control the ionization state of the carboxylic acid. By maintaining an acidic pH, the carboxyl group remains protonated, enhancing its retention on the nonpolar stationary phase and leading to sharper, more symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength for this class of compounds.

UV detection is well-suited for this analyte due to the presence of the nitroaromatic chromophore, which exhibits strong absorbance in the UV region. Based on the UV absorption spectra of similar nitrobenzoic acids, a detection wavelength in the range of 254-270 nm is expected to provide good sensitivity.[1]

Detailed Experimental Protocol: HPLC-UV Analysis

Objective: To quantify the purity of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 265 nm
Injection Volume 10 µL
Run Time 10 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Dissolve in a small amount of acetonitrile.

  • Dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute with Acetonitrile/Water s2->s3 s4 Filter (0.45 µm) s3->s4 h1 Inject Sample s4->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection at 265 nm h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Quantify Purity d1->d2

Caption: Workflow for the HPLC-UV analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust and widely accessible method, other techniques offer distinct advantages for specific analytical challenges. The choice of method should be guided by the specific requirements of the analysis, such as the need for higher throughput, enhanced sensitivity, or the analysis of complex matrices.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV (Primary Method) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Robust, reliable, cost-effective, and widely available.[2]Moderate sensitivity and resolution compared to newer techniques.Routine quality control, purity assessment, and content uniformity.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures.[2][3][4][5][6]Faster analysis times, improved resolution, higher sensitivity, and reduced solvent consumption.[3][5][6]Higher initial instrument cost and potentially more complex method development.[3]High-throughput screening, analysis of complex mixtures, and trace impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer. Requires derivatization for non-volatile analytes.High sensitivity and specificity, providing structural information.[7][8]Requires the analyte to be volatile or amenable to derivatization. Sample preparation can be more complex.[9]Identification of volatile impurities and degradation products.
Ion Chromatography (IC) Separation of ions and polar molecules based on their interaction with an ion-exchange resin.[9][10][11]Excellent for the analysis of ionic species and can be used for both organic and inorganic ions.[10][11][12]May require specialized instrumentation and can be less versatile for non-ionic compounds.[13]Analysis of counter-ions and ionic impurities.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.[14][15][16]High separation efficiency, minimal sample and solvent consumption, and rapid analysis times.[14][17]Lower sensitivity for some analytes compared to HPLC and can be less robust for complex matrices.[18]Chiral separations and analysis of highly polar or charged compounds.[14]

Decision Framework for Method Selection

The following diagram provides a logical approach to selecting the most appropriate analytical technique based on the specific analytical objective.

Method_Selection start Analytical Objective q1 Routine Purity/Assay? start->q1 q2 High Throughput Needed? q1->q2 Yes q3 Volatile Impurities? q1->q3 No a1 HPLC-UV q2->a1 No a2 UPLC q2->a2 Yes q4 Ionic Impurities? q3->q4 No a3 GC-MS q3->a3 Yes q5 Chiral Separation? q4->q5 No a4 Ion Chromatography q4->a4 Yes q5->a1 No a5 Capillary Electrophoresis q5->a5 Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The analysis of this compound can be effectively achieved using a well-developed RP-HPLC-UV method. This technique provides a reliable and cost-effective solution for routine quality control in a pharmaceutical setting. For applications requiring higher throughput, enhanced sensitivity, or the analysis of specific types of impurities, alternative techniques such as UPLC, GC-MS, Ion Chromatography, and Capillary Electrophoresis offer powerful solutions. A thorough understanding of the analytical objective and the strengths and weaknesses of each technique is paramount for selecting the most appropriate method.

References

A Senior Application Scientist's Guide to the Spectroscopic and Chromatographic Analysis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical techniques for the characterization of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, a critical intermediate in the synthesis of pharmaceuticals, notably the fluoroquinolone antibiotic, Finafloxacin.[1][2] For researchers, scientists, and drug development professionals, rigorous analytical characterization of such intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document offers a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive analysis of this polysubstituted aromatic compound.

The Central Role of this compound in Pharmaceutical Synthesis

The molecular structure of this compound, with its array of electron-withdrawing substituents, presents a unique analytical challenge. Accurate and precise analytical methods are crucial for monitoring its synthesis, purity, and stability. This guide will delve into the practical application and comparative strengths of various analytical techniques to provide a holistic understanding of its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting a single signal for the lone aromatic proton.

  • Chemical Shift (δ): The aromatic proton is flanked by a fluorine atom and a chlorine atom, and is also influenced by the strongly electron-withdrawing nitro and carboxylic acid groups. This environment will cause significant deshielding, pushing the chemical shift downfield. A predicted chemical shift would be in the range of 8.0 - 8.5 ppm .

  • Multiplicity: This proton will couple with the adjacent fluorine atom. Therefore, the signal is expected to appear as a doublet . The magnitude of the through-bond coupling constant between a proton and a fluorine atom separated by three bonds (³JH-F) is typically in the range of 6-10 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be more complex, with a total of seven distinct carbon signals.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
Carboxyl (C=O)165 - 175The carbonyl carbon of a carboxylic acid is highly deshielded due to the two attached oxygen atoms.
C-NO₂145 - 155The carbon atom bearing the nitro group is significantly deshielded.
C-F150 - 160 (doublet)The carbon attached to the fluorine atom will be deshielded and will appear as a doublet due to one-bond C-F coupling (¹JC-F), which is typically large (240-260 Hz).
C-Cl (x2)130 - 140The carbons attached to chlorine atoms are deshielded, though less so than the carbon attached to fluorine.
C-COOH125 - 135The carbon to which the carboxylic acid is attached will be deshielded.
C-H115 - 125 (doublet)This carbon, bonded to the single proton, will show a smaller C-F coupling constant (²JC-F) in the range of 20-30 Hz.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-16 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D Analysis E Acquire ¹H and ¹³C Spectra D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Integration and Peak Picking G->H I Assign Signals H->I

Caption: Workflow for NMR analysis of this compound.

Comparative Analysis with Other Analytical Techniques

While NMR provides the definitive structure, a combination of techniques is often employed for routine analysis, quality control, and impurity profiling.

Technique Principle Information Provided Advantages Disadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.Purity, quantification, detection of impurities.High sensitivity, excellent for quantitative analysis, well-established methods.Does not provide definitive structural information on its own.
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio.Molecular weight, elemental composition (with high resolution), structural information from fragmentation.High sensitivity, provides molecular weight, characteristic isotopic patterns for halogens.Isomeric differentiation can be challenging without chromatography.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups.Fast, non-destructive, provides a molecular "fingerprint".Limited structural information, not ideal for quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the most common technique for assessing the purity of pharmaceutical intermediates and for quantitative analysis. A stability-indicating HPLC method is essential for monitoring the degradation of the compound.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid to ensure the carboxylic acid is protonated).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the compound (likely around 254 nm).

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent like acetonitrile.

HPLC_Workflow A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Sample Solution D Inject Sample B->D E Separation on C18 Column D->E F UV Detection E->F G Data Analysis (Purity, Quantification) F->G

Caption: General workflow for HPLC-UV analysis.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and can offer structural insights through fragmentation analysis.

Expected Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms. The isotopes of chlorine (³⁵Cl and ³⁷Cl) will result in peaks at m/z corresponding to [M], [M+2], and [M+4] in an approximate ratio of 9:6:1.

  • Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). The carboxylic acid can lose a hydroxyl radical (•OH) or the entire carboxyl group (•COOH).

Experimental Protocol: LC-MS
  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Conditions: Use the HPLC conditions described previously.

  • MS Conditions (Negative Ion Mode):

    • Ionization Mode: ESI negative (to deprotonate the carboxylic acid).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Mass Range: m/z 50-500.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected Characteristic FTIR Peaks
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic acid
1710 - 1680 (strong)C=O stretchCarboxylic acid (conjugated)
1600 - 1585, 1500 - 1400C=C stretchAromatic ring
1550 - 1500, 1350 - 1300N-O asymmetric and symmetric stretchNitro group
1100 - 1000C-F stretchAryl fluoride
800 - 600C-Cl stretchAryl chloride
Experimental Protocol: FTIR
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is indispensable for definitive structural elucidation. HPLC provides robust and reliable data for purity assessment and quantification, making it ideal for quality control in a manufacturing setting. Mass spectrometry offers confirmation of the molecular weight and valuable structural clues through fragmentation patterns, especially the characteristic isotopic signature of the chlorine atoms. FTIR serves as a rapid and straightforward method for confirming the presence of key functional groups. By judiciously applying these techniques, researchers and drug development professionals can ensure a thorough understanding and control of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the Characterization of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Imperative of Regioisomeric Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the precise molecular architecture of a compound is not merely a matter of academic interest; it is a fundamental determinant of its efficacy, safety, and patentability. 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid stands as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the realm of quinolone antibiotics.[1][2] Its utility is derived from the specific arrangement of its substituents, which dictates its reactivity and spatial orientation in subsequent synthetic transformations.

However, the synthesis of such a polysubstituted aromatic ring is seldom a perfect process. The directing effects of the existing substituents on the benzoic acid precursor during nitration can lead to the formation of positional isomers—compounds with the same molecular formula but a different arrangement of substituents on the aromatic ring. These regioisomeric impurities, even in trace amounts, can have profound and often detrimental effects on the final API, potentially leading to altered pharmacological activity, increased toxicity, or unforeseen side effects. Consequently, the robust and unambiguous characterization of this compound to ensure its isomeric purity is a non-negotiable aspect of quality control in drug manufacturing.

This guide provides a comprehensive comparison of analytical methodologies for the definitive characterization of this compound and its primary positional isomer, offering field-proven insights and detailed experimental protocols to empower researchers in this critical analytical challenge.

Understanding the Isomeric Landscape

The synthesis of this compound typically involves the nitration of a 2,4-dichloro-5-fluorobenzoyl precursor.[3] The substitution pattern of the starting material leaves two possible positions for the introduction of the nitro group: C3 and C6. This leads to the potential formation of two primary positional isomers.

  • Target Compound: this compound

  • Potential Positional Isomer: 2,4-Dichloro-5-fluoro-6-nitrobenzoic acid

The subtle difference in the position of the nitro group between these two molecules gives rise to distinct electronic and steric environments, which can be exploited for their differentiation using modern analytical techniques.

G cluster_0 Potential Products of Nitration Target This compound (CAS: 106809-14-7) Isomer 2,4-Dichloro-5-fluoro-6-nitrobenzoic acid Precursor 2,4-Dichloro-5-fluorobenzoic acid Precursor->Target Nitration at C3 Precursor->Isomer Nitration at C6

Caption: Potential positional isomers of this compound.

Comparative Analysis of Characterization Techniques

The differentiation of the target compound from its positional isomer(s) hinges on exploiting the subtle differences in their physicochemical properties. This section provides a comparative overview of the most powerful analytical techniques for this purpose, supported by experimental considerations and data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most definitive technique for the identification of positional isomers due to its sensitivity to the local electronic environment of each nucleus.[4] For the compounds , ¹H, ¹³C, and ¹⁹F NMR will each provide critical and complementary information.

Expertise & Experience in NMR Analysis:

The key to differentiating these isomers via NMR lies in a detailed analysis of chemical shifts and coupling constants. The proximity of the highly electron-withdrawing nitro group to the sole aromatic proton will have a significant and predictable deshielding effect on that proton in the target molecule compared to its isomer. Furthermore, the through-space and through-bond couplings between the fluorine atom and the adjacent protons and carbons will be markedly different.

¹H NMR Spectroscopy:

  • This compound: The single aromatic proton at the C6 position is expected to resonate at a significantly downfield chemical shift due to the deshielding effects of the adjacent nitro group at C3 and the chlorine at C4. It will likely appear as a doublet due to coupling with the fluorine at C5.

  • 2,4-Dichloro-5-fluoro-6-nitrobenzoic acid: The aromatic proton at the C3 position will be less deshielded as it is not directly adjacent to the nitro group. It is also expected to be a doublet due to coupling with the fluorine at C5, but its chemical shift will be upfield relative to the target compound's proton.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the aromatic ring are highly sensitive to the substitution pattern. The carbon bearing the nitro group (C3 in the target, C6 in the isomer) will be significantly deshielded. The number of unique carbon signals will also confirm the substitution pattern.

¹⁹F NMR Spectroscopy:

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for distinguishing between fluorine environments.[5][6] The chemical shift of the fluorine atom will be influenced by the nature of the ortho substituents. The presence of a nitro group ortho to the fluorine (in the 6-nitro isomer) versus a chlorine atom (in the 3-nitro isomer) will result in a discernible difference in their respective ¹⁹F chemical shifts.

Technique Predicted Observations for this compound Predicted Observations for 2,4-Dichloro-5-fluoro-6-nitrobenzoic acid Key Differentiating Feature
¹H NMR Single aromatic proton at a downfield chemical shift, doublet (due to ¹⁹F coupling).Single aromatic proton at a relatively upfield chemical shift, doublet (due to ¹⁹F coupling).The significant downfield shift of the aromatic proton in the target compound.
¹³C NMR Distinct chemical shifts for all aromatic carbons, with C3 being highly deshielded.Distinct chemical shifts for all aromatic carbons, with C6 being highly deshielded.The specific chemical shifts of the nitrated and halogenated carbons.
¹⁹F NMR A single resonance at a characteristic chemical shift.A single resonance at a different chemical shift compared to the target.The difference in the ¹⁹F chemical shift due to the change in the ortho substituent.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so a relatively small number of scans is typically required.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_workflow NMR Characterization Workflow A Sample Preparation (5-10 mg in deuterated solvent) B 1H NMR Acquisition (400+ MHz) A->B C 13C NMR Acquisition A->C D 19F NMR Acquisition A->D E Data Processing & Referencing B->E C->E D->E F Structural Elucidation (Analysis of chemical shifts and coupling constants) E->F G Isomer Identification F->G G cluster_workflow HPLC Method Development Workflow A Column & Mobile Phase Selection B Initial Gradient Run A->B C Evaluate Resolution & Peak Shape B->C D Optimize Gradient & Flow Rate C->D D->C Iterate E Check Peak Purity with DAD D->E F Finalized Separation Method E->F

References

A Comparative Guide to Synthetic Routes for 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (CAS 106809-14-7) is a pivotal intermediate in the synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors.[1] Its structural complexity, featuring a densely substituted aromatic ring, presents unique challenges for chemical synthesis. The efficiency, scalability, and environmental impact of its production are critical considerations for researchers and chemical manufacturing professionals. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, evaluating each route based on chemical yield, process efficiency, starting material accessibility, and purity of the final product. Detailed experimental protocols and process diagrams are provided to support researchers in selecting and implementing the optimal synthetic pathway for their specific needs.

Introduction: The Strategic Importance of a Key Intermediate

The molecule this compound serves as a critical building block for various complex organic molecules. For instance, it is a known precursor in the manufacturing of certain anti-infective agents, such as Ciprofloxacin, where its specific pattern of substitution is essential for the final product's biological activity.[2] The inherent difficulty in selectively introducing four different substituents onto a benzene ring with high regiochemical control has driven the development of several distinct synthetic approaches.

This guide will dissect and compare four prominent synthetic routes:

  • Route 1: Nitration and Concurrent Oxidation of 2,4-Dichloro-5-fluoroacetophenone

  • Route 2: Multi-step Synthesis from 2-Chloro-4-fluorotoluene via a Dichloromethyl Intermediate

  • Route 3: Nitration and Subsequent Hydrolysis of 2-Chloro-4-fluorobenzotrichloride

  • Route 4: Direct Nitration of 2,4-Dichloro-5-fluorobenzoic Acid (The Conventional Route)

The objective is to provide a clear, data-supported comparison to aid in strategic decision-making for laboratory-scale synthesis and industrial-scale production.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multi-faceted decision, balancing factors of yield, cost, safety, and operational complexity. The following table summarizes the key performance indicators for the four primary routes to this compound.

FeatureRoute 1: From AcetophenoneRoute 2: From Toluene (via -CHCl₂)Route 3: From BenzotrichlorideRoute 4: Direct Nitration
Starting Material 2,4-Dichloro-5-fluoroacetophenone2-Chloro-4-fluorotoluene2-Chloro-4-fluorobenzotrichloride2,4-Dichloro-5-fluorobenzoic acid
Key Transformations One-pot Nitration & OxidationPhotochlorination, Nitration, Hydrolysis-OxidationNitration, HydrolysisNitration
Reported Overall Yield High[2]>80%[3]Moderate to High~40% (after purification)[3]
Product Purity High[2]High (Isomer generation is inhibited)[3]GoodLow (10-20% isomer content)[3]
Process Complexity Low (One-pot)Moderate (Multi-step)Moderate (Multi-step)Low (One-step)
Primary Advantages Simple operation, high yield, less waste.[2]Mild conditions, high overall yield, avoids isomer issues.[3]Avoids problematic direct nitration of the acid.[4]Simple, direct transformation.
Primary Disadvantages High reaction temperature (103-110 °C).Use of photochlorination.Starting material synthesis requires harsh conditions.[3]Significant isomer formation, difficult purification, low effective yield.[3][4]
Industrial Scalability Favorable[2]Favorable[3]ModeratePoor
Route 1: Nitration of 2,4-Dichloro-5-fluoroacetophenone

This innovative approach utilizes 2,4-dichloro-5-fluoroacetophenone as the starting material. The synthesis is achieved through a one-pot reaction where the aromatic ring is nitrated and the acetyl group is concurrently oxidized to a carboxylic acid under harsh reaction conditions.

The primary advantage of this route is its operational simplicity and efficiency. A Chinese patent describes reacting the acetophenone with a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures (103–110 °C) to yield a product of high purity and high yield.[2] This method is reported to produce minimal waste and is well-suited for industrial application.[2] The causality behind this efficiency lies in accomplishing two transformations in a single step, thereby reducing unit operations, solvent usage, and processing time.

Route 1 start 2,4-Dichloro-5-fluoroacetophenone end_product This compound start->end_product Fuming HNO₃, H₂SO₄ 103-110 °C

Caption: One-pot synthesis from 2,4-dichloro-5-fluoroacetophenone.

Route 2: Synthesis from 2-Chloro-4-fluorotoluene

This route represents a strategic, multi-step approach designed to overcome the isomer challenges associated with direct nitration. It begins with the more accessible starting material, 2-chloro-4-fluorotoluene.

The key steps are:

  • Photochlorination: The methyl group of the starting toluene is converted to a dichloromethyl group (-CHCl₂) via a free-radical photochlorination reaction.

  • Nitration: The resulting 2-chloro-4-fluorobenzylidene dichloride is nitrated using a standard mixed acid (HNO₃/H₂SO₄) procedure. The dichloromethyl group is a meta-director, which helps guide the nitro group to the desired position and inhibits the formation of unwanted isomers.

  • Hydrolysis & Oxidation: The dichloromethyl group of the nitrated intermediate is then hydrolyzed and oxidized in a one-pot step to the final carboxylic acid.

This pathway is notable for its high overall yield (reported as above 80%) and the mild conditions of the nitration and hydrolysis steps.[3] By modifying the methyl group prior to nitration, the regioselectivity of the reaction is significantly improved, circumventing the costly and wasteful purification steps required in the direct nitration route.[3]

Route 2 cluster_main Route 2: Multi-step Synthesis from Toluene start 2-Chloro-4-fluorotoluene intermediate1 2-Chloro-4-fluorobenzylidene dichloride start->intermediate1 Photochlorination (Cl₂) intermediate2 2-Chloro-4-fluoro-5-nitrobenzylidene dichloride intermediate1->intermediate2 Mixed Acid Nitration end_product This compound intermediate2->end_product Hydrolysis / Oxidation

Caption: Stepwise synthesis from 2-chloro-4-fluorotoluene.

Route 3: Synthesis from 2-Chloro-4-fluorobenzotrichloride

Similar to Route 2, this method modifies the benzylic position before nitration. It starts with 2-chloro-4-fluorobenzotrichloride, which is first nitrated and then hydrolyzed.

The strong electron-withdrawing nature of the trichloromethyl (-CCl₃) group deactivates the aromatic ring, making the nitration step more demanding than in Route 2.[3] While this route also effectively controls the regioselectivity of the nitration, the synthesis of the benzotrichloride starting material often requires harsh conditions (high temperature and strong light), which can be a drawback.[3] However, the intermediate, 2-chloro-4-fluoro-5-nitrobenzotrichloride, is a versatile precursor for other derivatives, not just the carboxylic acid.[4][5]

Route 3 cluster_main Route 3: Benzotrichloride Pathway start 2-Chloro-4-fluorobenzotrichloride intermediate 2-Chloro-4-fluoro-5-nitrobenzotrichloride start->intermediate Mixed Acid Nitration end_product This compound intermediate->end_product Hydrolysis

Caption: Synthesis via a benzotrichloride intermediate.

Route 4: Direct Nitration of 2,4-Dichloro-5-fluorobenzoic Acid

This is the most straightforward, yet most problematic, synthetic approach. It involves the direct nitration of 2,4-dichloro-5-fluorobenzoic acid using mixed acid. The existing substituents on the ring (two chlorines, one fluorine, and a carboxylic acid group) all influence the position of the incoming nitro group.

While simple in concept, this reaction is plagued by the formation of a significant amount of undesired isomers (10-20%).[3] The separation of these isomers from the target molecule is challenging, requiring multiple recrystallizations that lead to a substantial loss of material. Consequently, the final isolated yield of the pure product is often low, typically around 40%.[3] Furthermore, the solid nature of the starting material makes it less convenient for large-scale industrial handling compared to liquid precursors.[4] This route is generally considered inefficient and is often used as a benchmark to highlight the advantages of more sophisticated methods.

Route 4 start 2,4-Dichloro-5-fluorobenzoic acid products Mixture of Isomers (Target + 10-20% Impurities) start->products Mixed Acid Nitration end_product This compound products->end_product Purification (Recrystallization) ~40% Yield

Caption: Direct but inefficient nitration of the parent benzoic acid.

Detailed Experimental Protocols

The following protocols are derived from patent literature and represent validated methods for the synthesis of this compound.

Protocol A: Based on Route 1 (from Acetophenone)

Source: Adapted from patent CN103922942B.[2]

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (e.g., 11-16 molar equivalents). Cool the flask in an ice bath.

  • Nitrating Mixture Preparation: Slowly add fuming nitric acid (e.g., 6-9 molar equivalents) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Reaction: Heat the mixed acid solution to 103-110 °C.

  • Substrate Addition: Add 2,4-dichloro-5-fluoroacetophenone (1.0 molar equivalent) dropwise to the hot mixed acid over a period of 1-2 hours. Maintain the reaction temperature at 103-110 °C throughout the addition.

  • Reaction Completion: After the addition is complete, hold the mixture at 103-110 °C for at least 3 hours, monitoring the reaction progress by a suitable method (e.g., HPLC, TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield the final product.

Protocol B: Based on Route 2 (from Toluene)

Source: Adapted from patent literature describing this pathway.[3]

Step 1: Photochlorination

  • Charge a suitable photochemical reactor with 2-chloro-4-fluorotoluene.

  • Initiate UV irradiation and bubble chlorine gas through the liquid at a controlled rate while maintaining the reaction temperature.

  • Monitor the reaction by GC to follow the conversion of the starting material to 2-chloro-4-fluorobenzylidene dichloride. Stop the chlorination once the desired conversion is achieved.

  • Remove residual chlorine and HCl by purging with nitrogen. The crude product can often be used directly in the next step.

Step 2: Nitration

  • Prepare a mixed acid solution of concentrated nitric acid and sulfuric acid in a reactor and cool it to 0-5 °C.

  • Slowly add the crude 2-chloro-4-fluorobenzylidene dichloride from Step 1 to the mixed acid, maintaining the low temperature.

  • Allow the reaction to stir at a controlled temperature until completion.

Step 3: Hydrolysis and Oxidation

  • Quench the reaction mixture from Step 2 by pouring it onto ice.

  • Isolate the crude nitrated intermediate.

  • Charge the intermediate into a reactor with a suitable hydrolysis solvent (e.g., formic acid, sulfuric acid) and a catalyst (e.g., zinc chloride).[3]

  • Heat the mixture (e.g., 50-130 °C) to effect hydrolysis of the dichloromethyl group to an aldehyde, followed by oxidation to the carboxylic acid.

  • After completion, the product is isolated by cooling, precipitation, filtration, and drying.

Conclusion and Recommendations

The synthesis of this compound is a clear example of how strategic process development can overcome the inherent challenges of complex aromatic chemistry.

  • For Industrial Production: Route 1 (from Acetophenone) and Route 2 (from Toluene) appear to be the most commercially viable. Route 1 offers unparalleled simplicity with its one-pot nature, while Route 2 provides excellent control over isomer formation and starts from a more basic raw material. The choice between them would likely depend on the relative cost of the starting materials and the capital investment required for specialized equipment like a photochemical reactor.

  • For Laboratory Scale/Research: Route 2 provides a robust and high-yielding sequence that is adaptable to a lab setting. It offers a cleaner reaction profile than the conventional direct nitration.

  • To be Avoided: Route 4 (Direct Nitration) is demonstrably inefficient due to poor selectivity and difficult purification.[3][4] Its low effective yield and high waste generation make it unsuitable for any process where efficiency and sustainability are valued.

Ultimately, the evolution of synthetic strategies for this molecule from a low-yield, direct approach to highly efficient, multi-step or one-pot processes underscores the importance of thoughtful process chemistry in the development of valuable chemical intermediates.

References

A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid

This compound is a highly functionalized aromatic carboxylic acid that has garnered significant attention in medicinal chemistry.[1] Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitro group, provides multiple reaction sites for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries.[1] The primary application of this molecule has been in the synthesis of quinolone and fluoroquinolone antibiotics, a class of drugs that exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[2] Furthermore, emerging research has highlighted the potential of its derivatives as anticancer agents and enzyme inhibitors.[3]

This guide will objectively compare the performance of various derivatives of this compound, providing supporting experimental data to elucidate the key structural features that govern their biological activity.

Core Directive: Understanding the Structure-Activity Landscape

The biological activity of derivatives synthesized from this compound is intricately linked to the nature and position of various substituents on the resulting molecular framework. The primary focus of derivatization has been the construction of the quinolone core, followed by modifications at key positions, most notably N-1 and C-7.

The Quinolone Core: A Foundation for Antibacterial Activity

The fundamental structure for the antibacterial activity of these derivatives is the 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety, which is annulated to an aromatic ring.[4] This core structure is essential for the molecule's ability to interact with and inhibit bacterial DNA gyrase and topoisomerase IV.[2] The synthesis of this quinolone core from this compound is a critical first step in the generation of these potent antibacterial agents.

Comparative Analysis of Antibacterial Activity: A Focus on Fluoroquinolone Derivatives

The most extensively studied derivatives of this compound are the 8-nitrofluoroquinolones. The following sections will compare the antibacterial efficacy of these derivatives based on substitutions at the C-7 and N-1 positions.

The Critical Role of the C-7 Substituent

Substitutions at the C-7 position of the quinolone ring have a profound impact on the antibacterial spectrum and potency.[4] This position is a key site for introducing various cyclic amines and other functionalities that can enhance the compound's interaction with the bacterial target enzymes and improve its pharmacokinetic properties.

A study by Al-Hiari et al. provides valuable insights into the SAR at the C-7 position of 8-nitrofluoroquinolones derived from this compound.[5] The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of a series of C-7 substituted derivatives.

Compound IDC-7 SubstituentS. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)
3 -Cl>500>500>500
9a -NH-(p-tolyl)2.3475150
9b -NH-(n-butyl)0.651537.5
9c -NH-(p-chlorophenyl)4.6875150
9d -NH-(phenyl)4.6875150
11 -OEt0.5837.537.5

Data sourced from Al-Hiari et al. (2011).[5]

From this data, several key SAR observations can be made:

  • Essentiality of C-7 Substitution: The parent compound with a chlorine atom at C-7 (3 ) is devoid of antibacterial activity, highlighting the necessity of a substituent at this position.[5]

  • Impact of Lipophilicity: The introduction of more lipophilic groups at C-7 appears to enhance the activity against Gram-positive bacteria (S. aureus). For instance, the n-butylamino derivative (9b ) and the ethoxy derivative (11 ) exhibit the most potent activity against S. aureus, with MIC values of 0.65 µg/mL and 0.58 µg/mL, respectively.[5]

  • Gram-Negative Activity: While activity against Gram-negative bacteria (E. coli and P. aeruginosa) is generally weaker for this series of 8-nitrofluoroquinolones, the n-butylamino derivative (9b ) and the ethoxy derivative (11 ) show the most promising results.[5]

  • Aromatic vs. Aliphatic Substituents: The aliphatic n-butylamino substituent (9b ) confers better overall activity compared to the aromatic aniline derivatives (9a, 9c, 9d ).[5]

The Influence of the N-1 Substituent

The substituent at the N-1 position of the quinolone ring is crucial for antibacterial activity.[6] A cyclopropyl group at this position is a common feature in many potent fluoroquinolones, as it is known to enhance overall potency.[7] The derivatives presented in the table above all feature an N-1 cyclopropyl group, which is a key contributor to their antibacterial efficacy.[5]

Expanding the Therapeutic Horizon: Anticancer and Enzyme Inhibitory Activities

While the primary focus has been on antibacterial agents, derivatives of fluoroquinolones are increasingly being investigated for their potential as anticancer agents.[3] The mechanism of their anticancer action is often linked to the inhibition of topoisomerase II, an enzyme vital for DNA replication in cancer cells.[3]

Furthermore, the core structure of this compound can be modified to create inhibitors of other enzymes. For example, its inherent ability to act as a scaffold for molecules that can bind to the active sites of bacterial enzymes like carbonic anhydrase and nitroreductase suggests a broader potential for enzyme inhibition.

While specific SAR studies on anticancer and other enzyme inhibitory activities of direct derivatives of this compound are still emerging, the general principles of modifying substituents to optimize interactions with target proteins hold true.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, this section outlines a general synthetic and biological evaluation workflow for the derivatives of this compound.

General Synthesis of 7-Substituted-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acids

The synthesis of the target quinolones generally follows a multi-step sequence, as exemplified in the work of Al-Hiari et al.[5]

Step 1: Synthesis of Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate

This intermediate is prepared from this compound.

Step 2: Synthesis of Ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate

The dimethylamino group is displaced by cyclopropylamine.

Step 3: Cyclization to form the Quinolone Ring

The acrylate derivative is cyclized to form the core quinolone structure, yielding 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.

Step 4: Hydrolysis of the Ester

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

Step 5: Nucleophilic Aromatic Substitution at C-7

The 7-chloro group is displaced by various nucleophiles (e.g., amines, alcohols) to introduce the desired C-7 substituent.

Synthesis_Workflow A 2,4-Dichloro-5-fluoro- 3-nitrobenzoic acid B Ethyl 3-(N,N-dimethylamino)-2- (2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate A->B Multi-step acylation C Ethyl 3-(N-cyclopropylamino)-2- (2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate B->C Cyclopropylamine D 7-Chloro-1-cyclopropyl-6-fluoro- 8-nitro-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid ethyl ester C->D Cyclization E 7-Chloro-1-cyclopropyl-6-fluoro- 8-nitro-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid D->E Hydrolysis F 7-Substituted-1-cyclopropyl-6-fluoro- 8-nitro-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid E->F Nucleophilic Substitution

Caption: General synthetic workflow for 7-substituted 8-nitrofluoroquinolones.

In Vitro Antibacterial Activity Screening (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a standard broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains are grown in appropriate broth to a specific optical density.

  • Serial Dilution of Compounds: The test compounds are serially diluted in broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Relationships in SAR

The relationship between the chemical structure of these derivatives and their biological activity can be visualized as a hierarchical decision-making process in drug design.

SAR_Logic Start Start: 2,4-Dichloro-5-fluoro- 3-nitrobenzoic acid Quinolone_Core Quinolone Core Formation Start->Quinolone_Core N1_Sub N-1 Substitution (e.g., Cyclopropyl) Quinolone_Core->N1_Sub C7_Sub C-7 Substitution N1_Sub->C7_Sub Activity Biological Activity (Antibacterial, Anticancer, etc.) C7_Sub->Activity

Caption: Logical flow of structural modifications impacting biological activity.

Conclusion and Future Directions

The derivatives of this compound, particularly the 8-nitrofluoroquinolones, represent a promising class of compounds with significant potential for the development of new antibacterial agents. The structure-activity relationships elucidated in this guide highlight the critical importance of substitutions at the C-7 and N-1 positions of the quinolone core in determining the potency and spectrum of antibacterial activity. Specifically, lipophilic substituents at C-7 tend to enhance activity against Gram-positive bacteria.

While the primary focus has been on antibacterial activity, the exploration of these derivatives as anticancer agents and enzyme inhibitors is a burgeoning field of research. Future studies should focus on:

  • Systematic SAR studies of a wider range of derivatives to build more comprehensive models for predicting activity.

  • Exploration of diverse C-7 substituents to improve activity against Gram-negative bacteria and overcome resistance mechanisms.

  • Investigation of the anticancer potential of these derivatives against a broader range of cancer cell lines and the elucidation of their mechanisms of action.

  • Target-based screening to identify novel enzyme inhibitory activities.

By leveraging the foundational knowledge of the structure-activity relationships presented in this guide, researchers can more effectively design and synthesize novel derivatives of this compound with enhanced therapeutic potential.

References

A Comparative Guide to Halogenated Nitrobenzoic Acids in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics to combat the escalating threat of antimicrobial resistance, the scientific community continuously explores new chemical scaffolds with the potential for potent antibacterial activity. Among these, halogenated nitrobenzoic acids have emerged as versatile precursors for the synthesis of a diverse range of bioactive molecules. The strategic incorporation of a halogen atom and a nitro group onto the benzoic acid framework provides a unique combination of physicochemical properties that can be exploited to modulate antibacterial efficacy.

This guide presents a comparative study of halogenated nitrobenzoic acids—specifically focusing on fluoro-, chloro-, bromo-, and iodo-substituted isomers—in the context of antibacterial drug synthesis. By delving into the synthetic methodologies, structure-activity relationships, and available experimental data, we aim to provide a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

The Strategic Advantage of Halogenation and Nitration in Antibacterial Design

The presence of both a halogen and a nitro group on the benzoic acid ring profoundly influences the molecule's reactivity and biological activity. The nitro group, being a strong electron-withdrawing group, can activate the aromatic ring for nucleophilic substitution reactions and is a key pharmacophore in many existing antimicrobial drugs. Its reduction within bacterial cells can lead to the formation of cytotoxic reactive nitrogen species.

Halogenation, on the other hand, offers a powerful tool to fine-tune the lipophilicity, metabolic stability, and binding interactions of a drug candidate. The nature of the halogen atom—its size, electronegativity, and ability to form halogen bonds—plays a crucial role in determining the overall antibacterial profile of the resulting derivatives.

Comparative Synthesis of Halogenated Nitrobenzamides: A Core Scaffold

To provide a framework for comparison, we will focus on the synthesis of N-aryl benzamides, a common class of compounds investigated for antibacterial activity, derived from their respective halogenated nitrobenzoic acids. The general synthetic approach involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by reaction with a desired amine.

Synthesis_Workflow HalogenatedNitrobenzoicAcid Halogenated Nitrobenzoic Acid AcylChloride Acyl Chloride Intermediate HalogenatedNitrobenzoicAcid->AcylChloride SOCl₂ or (COCl)₂ Benzamide N-Substituted Halogenated Nitrobenzamide AcylChloride->Benzamide Amine, Base (e.g., Pyridine) Amine Aromatic/Aliphatic Amine Amine->Benzamide

Caption: General synthetic workflow for N-substituted halogenated nitrobenzamides.

Synthesis Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Halogenated Nitrobenzamides

  • Acid Chloride Formation: To a solution of the respective halogenated nitrobenzoic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (2.0 eq.) or oxalyl chloride (1.5 eq.) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction Monitoring: The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Upon completion, the excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude acyl chloride.

  • Amide Formation: The crude acyl chloride is dissolved in an anhydrous solvent (e.g., DCM). In a separate flask, the desired amine (1.1 eq.) and a base such as pyridine or triethylamine (1.2 eq.) are dissolved in the same solvent.

  • Coupling Reaction: The acyl chloride solution is added dropwise to the amine solution at 0 °C. The reaction is then stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the desired N-aryl halogenated nitrobenzamide.[1]

Comparative Antibacterial Performance: A Data-Driven Analysis

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Halogenated Nitrobenzamide Derivatives

Compound ClassDerivative ExampleStaphylococcus aureusBacillus subtilisEscherichia coliReference
Fluoro-nitrobenzoic Acid N-(4-chlorophenyl)-2-fluoro-5-nitrobenzamideModerate ActivityModerate ActivityWeak Activity
Chloro-nitrobenzoic Acid Methylethanolammonium 2-chloro-5-nitrobenzoate27 mm (inhibition zone)-17 mm (inhibition zone)
Chloro-nitrobenzoic Acid Schiff's base of 2-chlorobenzoic acid--Comparable to Norfloxacin[2]
Bromo-nitrobenzoic Acid N-(5-bromopyridin-2-yl)-4-nitrobenzamideActiveActiveActive[3]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental protocols between studies.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antibacterial activity of halogenated nitrobenzoic acid derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Nature of the Halogen: The electronegativity and size of the halogen influence the compound's lipophilicity and ability to form halogen bonds with biological targets. While fluorine can enhance metabolic stability and binding affinity, larger halogens like bromine may increase lipophilicity, aiding in membrane penetration. Some studies suggest that bromo derivatives exhibit potent and stable antibacterial activity.[4]

  • Position of Substituents: The relative positions of the halogen, nitro, and amide groups on the aromatic ring are critical for activity. These positions dictate the molecule's overall electronic properties and steric profile, which in turn affect its interaction with bacterial targets.

  • The Nitro Group's Role: The nitro group is a crucial feature for the antibacterial activity of many of these compounds. It is believed that the nitro group is enzymatically reduced within bacterial cells, particularly under anaerobic conditions, by nitroreductases.[5] This reduction generates reactive nitroso and hydroxylamine intermediates that can cause damage to cellular macromolecules, including DNA, leading to cell death.[6][7][8]

Mechanism_of_Action Nitroaromatic Nitroaromatic Compound BacterialCell Bacterial Cell Nitroaromatic->BacterialCell Uptake ReactiveIntermediates Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroaromatic->ReactiveIntermediates Reduction Nitroreductase Nitroreductase (NAD(P)H) BacterialCell->Nitroreductase Nitroreductase->ReactiveIntermediates CellularDamage DNA Damage, Enzyme Inactivation ReactiveIntermediates->CellularDamage Covalent Binding CellDeath Bacterial Cell Death CellularDamage->CellDeath

Caption: Proposed mechanism of action for nitroaromatic antibacterial agents.

Experimental Protocols for Antibacterial Evaluation

To ensure the reliability and reproducibility of antibacterial activity data, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol 2: Broth Microdilution Assay for MIC Determination

  • Preparation of Compound Stock Solutions: Prepare a stock solution of the synthesized compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. This suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][8]

Conclusion and Future Directions

Halogenated nitrobenzoic acids represent a promising and versatile class of starting materials for the synthesis of novel antibacterial agents. The interplay between the halogen type, the position of the nitro group, and the nature of the appended substituents provides a vast chemical space for the development of potent and selective antibacterial compounds.

While this guide provides a comparative overview based on available data, there is a clear need for systematic studies that directly compare the antibacterial efficacy of derivatives from all four halogenated nitrobenzoic acids under standardized conditions. Such studies would provide invaluable insights into the structure-activity relationships and guide the rational design of next-generation antibiotics. Future research should also focus on elucidating the precise molecular targets of these compounds and their mechanisms of resistance to fully unlock their therapeutic potential.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.